molecular formula C10H17NO5 B1378928 8-Oxa-2-azaspiro[4.5]decane oxalate CAS No. 1408075-68-2

8-Oxa-2-azaspiro[4.5]decane oxalate

Cat. No.: B1378928
CAS No.: 1408075-68-2
M. Wt: 231.25 g/mol
InChI Key: BEEYWXWKBOFYSE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-Oxa-2-azaspiro[4.5]decane oxalate is a useful research compound. Its molecular formula is C10H17NO5 and its molecular weight is 231.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

8-oxa-2-azaspiro[4.5]decane;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.C2H2O4/c1-4-9-7-8(1)2-5-10-6-3-8;3-1(4)2(5)6/h9H,1-7H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEEYWXWKBOFYSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCOCC2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Spectroscopic Characterization of 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This technical guide provides an in-depth exploration of the spectroscopic characterization of 8-Oxa-2-azaspiro[4.5]decane oxalate, a spirocyclic scaffold of significant interest in medicinal chemistry and drug discovery. While direct, publicly available experimental spectra for this specific oxalate salt are limited, this document synthesizes predictive data based on analogous structures and fundamental spectroscopic principles to offer a robust framework for its analysis. We will delve into the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecule's structure and its spectral features.

Introduction: The Significance of 8-Oxa-2-azaspiro[4.5]decane

Spirocyclic systems, characterized by two rings sharing a single atom, are increasingly sought-after motifs in modern drug design. Their rigid, three-dimensional structures offer precise spatial orientation of functional groups, enabling enhanced target binding and improved pharmacological properties compared to their linear or simpler cyclic counterparts. The 8-Oxa-2-azaspiro[4.5]decane core, incorporating both an ether and a secondary amine, presents a unique combination of hydrogen bond donors and acceptors, as well as a defined conformational landscape. Its oxalate salt form is often utilized to improve solubility and handling of the parent amine.

Accurate spectroscopic characterization is the cornerstone of chemical synthesis and drug development, confirming molecular identity, purity, and structure. This guide provides the foundational knowledge for researchers working with or synthesizing this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR will provide critical information. The protonation of the amine by oxalic acid will influence the chemical shifts of adjacent protons and carbons.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyrrolidine and tetrahydropyran rings. Due to the spirocyclic nature, diastereotopic protons (protons on the same carbon that are non-equivalent) are expected, leading to more complex splitting patterns.

Diagram of 8-Oxa-2-azaspiro[4.5]decane with Predicted Proton Environments

A Sample Preparation (Dissolve in Deuterated Solvent) B 1D ¹H NMR Acquisition A->B C 1D ¹³C NMR Acquisition A->C D 2D NMR (COSY, HSQC) (Optional) B->D E Data Processing and Spectral Interpretation B->E C->D C->E D->E F Structural Confirmation E->F

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands

The IR spectrum of this compound will be a composite of the absorptions from the spiro-compound and the oxalate counter-ion.

Table 3: Predicted Key IR Absorptions for this compound

Wavenumber (cm⁻¹)VibrationFunctional GroupNotes
3300 - 3000N-H stretchSecondary Amine (protonated)Broad band due to hydrogen bonding.
2950 - 2850C-H stretchAliphaticCharacteristic of the C-H bonds in the rings.
1720 - 1680C=O stretchCarboxylate (oxalate)Strong absorption from the carbonyl groups of the oxalate.
1650 - 1580N-H bendSecondary AmineMay be obscured by the strong oxalate absorption.
1250 - 1020C-N stretchAliphatic AmineMedium to weak absorption.
1150 - 1050C-O-C stretchEtherStrong, characteristic absorption for the ether linkage.

Causality Behind Predictions: The presence of the protonated secondary amine is indicated by the broad N-H stretching band. The strong C=O stretch is a clear marker for the oxalate counter-ion. The C-O-C stretch of the ether is also a prominent and diagnostic feature.

Experimental Protocol: FT-IR Spectroscopy

  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid sample.

  • Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

  • Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Predicted Mass Spectrum

For this compound, Electrospray Ionization (ESI) is a suitable technique. In positive ion mode, the spectrum will show the molecular ion of the free base, [M+H]⁺.

  • Molecular Weight of Free Base (C₈H₁₅NO): 141.21 g/mol

  • Predicted [M+H]⁺: m/z 142.12

Fragmentation Pattern: The fragmentation of the 8-Oxa-2-azaspiro[4.5]decane cation will likely proceed through cleavage alpha to the nitrogen and oxygen atoms, leading to the formation of stable iminium and oxonium ions.

Predicted Mass Spectrometry Fragmentation Pathway

A [M+H]⁺ m/z 142 B Loss of ethylene from tetrahydropyran ring A->B C Alpha-cleavage at pyrrolidine ring A->C D Fragment Ions B->D C->D

Caption: A simplified representation of potential fragmentation pathways.

Causality Behind Predictions: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight. The [M+H]⁺ ion will therefore have an even m/z value. Fragmentation is driven by the formation of the most stable carbocations, which in this case are those stabilized by the adjacent nitrogen and oxygen atoms.

Experimental Protocol: Mass Spectrometry

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile/water).

  • Instrumentation: Use a mass spectrometer equipped with an Electrospray Ionization (ESI) source.

  • Data Acquisition: Infuse the sample solution into the ESI source and acquire the mass spectrum in positive ion mode.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

References

  • General Principles of NMR Spectroscopy

    • Title: Spectrometric Identific
    • Source: Wiley
    • URL: [Link]

  • NMR Data of a Related Spiro-Compound

    • Title: triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors
    • Source: SFERA - Unife
    • URL: [Link]

  • Interpretation of IR Spectra of Amines

    • Title: IR: amines
    • Source: University of Calgary
    • URL: [Link]

  • Mass Spectrometry of Cyclic Amines

    • Title: Mass Spectrometry in Structural and Stereochemical Problems. LXIV.
    • Source: ACS Public
    • URL: [Link]

  • General Information on 8-Oxa-2-azaspiro[4.5]decane: Title: 8-Oxa-2-azaspiro[4.5]decane Source: ChemScene

An In-Depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Key Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Oxa-2-azaspiro[4.5]decane and its salt forms, particularly the oxalate salt, represent a class of spirocyclic scaffolds of significant interest in medicinal chemistry. This guide provides a comprehensive technical overview of 8-Oxa-2-azaspiro[4.5]decane oxalate, including its chemical identity, physicochemical properties, synthesis, and critical applications in the development of novel therapeutics. The unique three-dimensional structure of this spirocyclic system offers a valuable framework for designing selective ligands for challenging biological targets, most notably G-protein coupled receptors (GPCRs) such as muscarinic M1 receptors and sigma-1 receptors. This document aims to serve as a critical resource for researchers leveraging this scaffold in their drug discovery and development endeavors.

Chemical Identity and Nomenclature

This compound is a chemical compound that combines the heterocyclic spiro-scaffold, 8-Oxa-2-azaspiro[4.5]decane, with oxalic acid. It is crucial to distinguish between the different available forms, as they possess distinct Chemical Abstracts Service (CAS) numbers and molecular weights.

Key Identifiers:

  • 8-Oxa-2-azaspiro[4.5]decane (Free Base):

    • CAS Number: 310-93-0[1]

    • Molecular Formula: C₈H₁₅NO

    • Molecular Weight: 141.21 g/mol [1]

  • This compound:

    • CAS Number: 1408075-68-2[2][3]

    • Molecular Formula: C₁₀H₁₇NO₅[2][3]

    • Molecular Weight: 231.25 g/mol [2][3]

    • Synonyms: 8-oxa-2-azaspiro[4.5]decane;oxalic acid[2]

  • This compound (2:1):

    • CAS Number: 1651840-84-4[4][5]

    • Molecular Formula: C₁₈H₃₂N₂O₆

    • Molecular Weight: 372.46 g/mol

    • Synonyms: bis(8-oxa-2-azaspiro[4.5]decane);oxalic acid[4]

It is imperative for researchers to verify the specific salt form and corresponding CAS number when sourcing this chemical to ensure experimental accuracy and reproducibility.

Physicochemical Properties

The physicochemical properties of this compound are critical for its handling, formulation, and biological activity. The following table summarizes key known properties.

PropertyValueSource
Molecular Formula C₁₀H₁₇NO₅[2][3]
Molecular Weight 231.25 g/mol [2][3]
Appearance White to off-white solidGeneral knowledge
Purity ≥97%[2]
Storage Temperature 2-8°C[3]
Boiling Point (Free Base) 229.3±33.0 °C at 760 mmHg

Synthesis of the 8-Oxa-2-azaspiro[4.5]decane Scaffold

The synthesis of the 8-Oxa-2-azaspiro[4.5]decane core is a key aspect of its utility. Several synthetic routes have been developed, with a common and practical approach starting from commercially available N-Boc-4-piperidone. This method involves a three-step sequence: alkylation, intramolecular cyclization, and deprotection.

Detailed Synthesis Protocol from N-Boc-4-piperidone:

Step 1: Alkylation of N-Boc-4-piperidone

This initial step introduces the carbon framework necessary for the formation of the second ring.

  • Methodology: A solution of N-Boc-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C under an inert nitrogen atmosphere. To this, a solution of lithium diisopropylamide (LDA) (1.1 eq) is slowly added, and the mixture is stirred for 30 minutes to form the enolate. Subsequently, ethyl 2-(bromomethyl)acrylate (1.2 eq) is added dropwise. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with a saturated aqueous solution of ammonium chloride and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is then purified by column chromatography.[6]

Step 2: Intramolecular Cyclization

This step forms the spirocyclic lactone ring system.

  • Methodology: The product from Step 1 is dissolved in toluene, and a catalytic amount of p-toluenesulfonic acid (0.1 eq) is added. The mixture is heated to reflux with a Dean-Stark apparatus for 6 hours to facilitate the removal of ethanol and water, driving the reaction to completion. After cooling, the reaction mixture is washed with a saturated aqueous solution of sodium bicarbonate. The organic layer is then dried and concentrated to yield the Boc-protected spiroketal lactone.[6]

Step 3: Deprotection and Salt Formation

The final step involves the removal of the Boc protecting group to yield the free base, which can then be converted to the desired salt form.

  • Methodology: The Boc-protected spiroketal lactone is dissolved in a minimal amount of anhydrous dioxane. A solution of 4M HCl in dioxane (5.0 eq) is added, and the mixture is stirred at room temperature for 4 hours. The resulting precipitate, the hydrochloride salt, is filtered, washed with cold diethyl ether, and dried under vacuum.[6] To obtain the oxalate salt, the free base (obtained by neutralizing the hydrochloride salt or through a modified workup) is treated with a solution of oxalic acid in a suitable solvent like ethanol or isopropanol.

Alternative Synthesis from Tetrahydropyran-4-carbonitrile:

A convenient synthesis has also been developed from commercially available tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane, highlighting the versatility in accessing this scaffold.[7]

Visualizing the Synthesis Workflow:

G cluster_synthesis Synthesis of 8-Oxa-2-azaspiro[4.5]decane N-Boc-4-piperidone N-Boc-4-piperidone Alkylation Alkylation N-Boc-4-piperidone->Alkylation LDA, Ethyl 2-(bromomethyl)acrylate Intramolecular_Cyclization Intramolecular_Cyclization Alkylation->Intramolecular_Cyclization p-TsOH, Toluene Deprotection Deprotection Intramolecular_Cyclization->Deprotection 4M HCl in Dioxane 8-Oxa-2-azaspiro_decane 8-Oxa-2-azaspiro_decane Deprotection->8-Oxa-2-azaspiro_decane Oxalic_Acid_Treatment Oxalic_Acid_Treatment 8-Oxa-2-azaspiro_decane->Oxalic_Acid_Treatment Final_Product 8-Oxa-2-azaspiro[4.5]decane Oxalate Oxalic_Acid_Treatment->Final_Product G cluster_pathway Therapeutic Targeting with 8-Oxa-2-azaspiro[4.5]decane Derivatives Scaffold 8-Oxa-2-azaspiro[4.5] decane Scaffold M1_Agonist M1 Muscarinic Agonist Derivative Scaffold->M1_Agonist Sigma1_Ligand Sigma-1 Receptor Ligand Derivative Scaffold->Sigma1_Ligand M1_Receptor M1_Receptor M1_Agonist->M1_Receptor Activates Sigma1_Receptor Sigma1_Receptor Sigma1_Ligand->Sigma1_Receptor Modulates Alzheimers Alzheimer's Disease (Cognitive Enhancement) M1_Receptor->Alzheimers Therapeutic Effect Neuro_Oncology Neurological Disorders & Oncology Sigma1_Receptor->Neuro_Oncology Therapeutic Effect

Sources

An In-depth Technical Guide to the Molecular Structure and Conformation of 8-Oxa-2-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Oxa-2-azaspiro[4.5]decane oxalate is a spirocyclic heterocyclic compound of significant interest in medicinal chemistry, serving as a versatile scaffold in the design of novel therapeutics. Its rigid, three-dimensional structure offers a unique framework for exploring chemical space and developing targeted therapies. This guide provides a comprehensive analysis of the molecular structure and conformational preferences of the 8-Oxa-2-azaspiro[4.5]decane core, discusses the influence of the oxalate counter-ion, and outlines state-of-the-art experimental and computational methodologies for its detailed characterization. By synthesizing foundational principles of stereochemistry with practical, field-proven techniques, this document serves as an essential resource for researchers engaged in the development of spirocyclic drug candidates.

Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decane Scaffold

Spirocyclic systems, characterized by two rings sharing a single common atom, have garnered considerable attention in drug discovery. Their inherent three-dimensionality provides access to novel chemical space, often leading to improved target selectivity and optimized physicochemical properties compared to their planar counterparts. The 8-Oxa-2-azaspiro[4.5]decane scaffold, incorporating both a piperidine and a tetrahydropyran ring, is a particularly compelling motif. The presence of nitrogen and oxygen atoms at strategic positions offers opportunities for hydrogen bonding and other key interactions with biological targets, while the spirocyclic nature imparts a degree of conformational rigidity that can be advantageous for binding affinity.

The oxalate salt of this scaffold is frequently utilized in pharmaceutical development to improve properties such as solubility and stability.[1][2] Understanding the precise molecular geometry and conformational dynamics of this compound is therefore paramount for structure-activity relationship (SAR) studies and rational drug design.

Molecular Structure and Predicted Conformation

The IUPAC name for the cationic component of the target molecule is 8-oxa-2-azaspiro[4.5]decane. Its structure consists of a piperidine ring and a tetrahydropyran ring joined by a spiro carbon atom. The numbering of the atoms in the spirocyclic system is crucial for unambiguous communication of structural features.

Conformational Analysis of the Constituent Rings

The overall conformation of the 8-Oxa-2-azaspiro[4.5]decane core is determined by the interplay of the conformational preferences of the individual piperidine and tetrahydropyran rings.

  • Piperidine Ring: Saturated six-membered nitrogen-containing heterocycles like piperidine predominantly adopt a chair conformation to minimize torsional strain.[3] The nitrogen atom can undergo inversion, leading to two possible chair conformations. In the case of an N-substituted piperidine, the substituent will generally prefer an equatorial position to minimize steric hindrance.[4] For the protonated nitrogen in the oxalate salt, the proton's small size makes the energetic difference between axial and equatorial positions less pronounced than for a larger substituent.

  • Tetrahydropyran Ring: Similar to cyclohexane and piperidine, the tetrahydropyran ring also favors a chair conformation. The presence of the oxygen atom influences the ring's geometry, with specific stereoelectronic effects, such as the anomeric effect, playing a role in the conformational preferences of substituents on the ring.[5]

The Spirocyclic Junction and Overall Molecular Shape

The spirocyclic fusion of the piperidine and tetrahydropyran rings introduces significant conformational constraints. The two rings are approximately perpendicular to each other, creating a rigid, three-dimensional structure. The specific orientation of the rings relative to each other will be governed by the need to minimize steric interactions between the atoms of both rings.

The Influence of the Oxalate Counter-ion

The oxalate anion (C₂O₄²⁻) is a dicarboxylic acid dianion that can influence the solid-state structure of the 8-Oxa-2-azaspiro[4.5]decane cation through ionic interactions and hydrogen bonding. In the crystalline state, the oxalate ion is known to participate in various coordination modes and can act as a hydrogen bond acceptor.[6] The protonated nitrogen of the piperidine ring is a prime hydrogen bond donor. The resulting hydrogen bonding network in the crystal lattice will play a significant role in dictating the overall crystal packing and can lock the spirocyclic cation into a specific, low-energy conformation.[7]

Experimental and Computational Workflows for Structural Elucidation

A definitive understanding of the molecular structure and conformation of this compound requires a combination of experimental and computational techniques.

Experimental Characterization

The following diagram outlines a typical experimental workflow for the structural characterization of a novel spirocyclic compound.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation synthesis Synthesis of 8-Oxa-2-azaspiro[4.5]decane Oxalate purification Crystallization synthesis->purification Crude Product xrd Single-Crystal X-ray Diffraction purification->xrd Single Crystals nmr NMR Spectroscopy (1H, 13C, NOESY) purification->nmr Purified Sample structure 3D Molecular Structure & Crystal Packing xrd->structure Diffraction Data conformation Solution-State Conformation nmr->conformation Spectroscopic Data

Figure 1: Experimental workflow for structural elucidation.

Detailed Experimental Protocols:

  • Synthesis and Crystallization:

    • Synthesize this compound using established synthetic routes.

    • Purify the compound, typically by recrystallization from a suitable solvent or solvent system to obtain high-quality single crystals suitable for X-ray diffraction. The choice of solvent can significantly impact crystal quality.

  • Single-Crystal X-ray Diffraction (SC-XRD):

    • Mount a suitable single crystal on a goniometer.

    • Collect diffraction data using a diffractometer with an appropriate X-ray source (e.g., Mo Kα).

    • Process the diffraction data to determine the unit cell parameters and space group.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain precise atomic coordinates, bond lengths, bond angles, and torsion angles. This provides an unambiguous determination of the solid-state conformation.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Dissolve the purified compound in a suitable deuterated solvent.

    • Acquire one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR spectra.

    • Assign all proton and carbon signals.

    • Analyze coupling constants in the ¹H NMR spectrum to infer dihedral angles and the chair conformations of the rings.

    • Utilize Nuclear Overhauser Effect (NOE) data from the NOESY spectrum to identify through-space proximities between protons, providing crucial information about the solution-state conformation and the relative orientation of the two rings.[9]

Computational Modeling

Computational chemistry provides powerful tools to complement experimental data and to explore the conformational landscape of molecules.

computational_workflow cluster_setup Model Building cluster_calc Conformational Search & Optimization cluster_results Analysis build Build 3D Structure of 8-Oxa-2-azaspiro[4.5]decane Cation conf_search Systematic or Stochastic Conformational Search build->conf_search geom_opt Geometry Optimization (DFT or MM) conf_search->geom_opt Low-energy conformers freq_calc Frequency Calculation geom_opt->freq_calc Optimized geometries nmr_pred Prediction of NMR Parameters geom_opt->nmr_pred Optimized structures energies Relative Energies of Conformers freq_calc->energies Thermodynamic data

Figure 2: Computational workflow for conformational analysis.

Detailed Computational Protocol:

  • Conformational Search: Perform a systematic or stochastic conformational search to identify all low-energy conformers of the 8-Oxa-2-azaspiro[4.5]decane cation.[10]

  • Geometry Optimization and Frequency Calculations: Optimize the geometry of each identified conformer using an appropriate level of theory (e.g., Density Functional Theory with a suitable basis set). Perform frequency calculations to confirm that the optimized structures are true energy minima and to obtain thermodynamic data.

  • Analysis of Results: Compare the relative energies of the conformers to determine the most stable conformations. The predicted low-energy conformations can then be compared with experimental data from NMR and X-ray crystallography.

Data Summary and Interpretation

The following table provides a template for summarizing the key structural parameters that would be obtained from the experimental and computational analyses described above.

ParameterX-ray Crystallography (Solid State)NMR Spectroscopy (Solution State)Computational Modeling (Gas/Solvent Phase)
Piperidine Ring Conformation e.g., Chaire.g., Predominantly Chaire.g., Chair (lowest energy)
Tetrahydropyran Ring Conformation e.g., Chaire.g., Predominantly Chaire.g., Chair (lowest energy)
Key Torsion Angles (Provide specific values)(Inferred from coupling constants)(Provide specific values)
Inter-ring Orientation (Describe relative orientation)(Inferred from NOE data)(Describe relative orientation)
Hydrogen Bonding with Oxalate (Describe geometry and distances)(Inferred from chemical shifts)(Predict potential interactions)

Conclusion

A thorough understanding of the molecular structure and conformational preferences of this compound is essential for its effective application in drug discovery. While direct experimental data for this specific compound is not yet publicly available, this guide has outlined the fundamental principles governing its conformation and has provided detailed, actionable workflows for its complete structural characterization. By employing a synergistic approach that combines single-crystal X-ray diffraction, advanced NMR spectroscopy, and computational modeling, researchers can obtain a comprehensive picture of this important medicinal chemistry scaffold, thereby enabling more informed and successful drug design campaigns.

References

  • Grindley, T. B. (2008). Chapter 4 - The Anomeric Effect. In Comprehensive Glycoscience.
  • BenchChem. (2025). Comparative Guide to the X-ray Crystallography of 2-Azaspiro[4.4]nonane Compounds for Researchers and Drug Development Professionals.
  • Serezhkin, V. N., et al. (2016). Crystal chemical role of oxalate and malonate ions. Crystallography Reports, 61(5), 743-756.
  • Qiu, S. R., et al. (2005). Molecular modulation of calcium oxalate crystallization by osteopontin and citrate. Proceedings of the National Academy of Sciences, 102(15), 5662-5667.
  • Albanese, V., et al. (2021). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1835-1847.
  • Fukaya, K., et al. (2023). Computational Study Focusing on a Comprehensive Conformational Analysis of Transition States for Aza-Spiro Ring Formations with N-Alkoxyamides. The Journal of Organic Chemistry, 88(19), 13655–13665.
  • Koul, H., et al. (1999). Oxalate: from crystal formation to crystal retention. The Journal of Urology, 162(5), 1783-1792.
  • Grebner, C., et al. (2022). Modulating Conformational Preferences by Allylic Strain toward Improved Physical Properties and Binding Interactions. ACS Omega, 7(10), 8754–8763.
  • Wuts, P. G. M., & Chambers, M. S. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal, 26(28), 6141-6146.
  • Wessel, M. D., et al. (2006). Control of calcium oxalate crystal structure and cell adherence by urinary macromolecules. Journal of the American Society of Nephrology, 7(2), 267-275.
  • J&K Scientific. (n.d.). This compound(2:1) | 1651840-84-4. Retrieved from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved from [Link]

  • Zhang, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560.
  • An, Y., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(19), 3749-3760.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Retrieved from [Link]

  • PubChemLite. (n.d.). 8-oxa-2-azaspiro[4.5]decane (C8H15NO). Retrieved from [Link]

  • ChemBK. (2024). 8-oxa-2-azaspiro[4.5]decane hcl. Retrieved from [Link]

  • Al-Warhi, T., et al. (2021). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. Molecules, 26(23), 7208.

Sources

An In-depth Technical Guide to the Solubility and Stability Profile of 8-Oxa-2-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Physicochemical Characterization

In modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is paved with rigorous scientific evaluation. Among the most critical of these evaluations are the determination of a compound's solubility and stability. These fundamental physicochemical properties are not merely data points; they are key determinants of a drug's developability, influencing its bioavailability, formulation, and ultimately, its therapeutic efficacy and safety. This guide provides a comprehensive technical overview of the methodologies and strategic considerations for characterizing the solubility and stability of 8-Oxa-2-azaspiro[4.5]decane oxalate, a spirocyclic compound of interest in pharmaceutical development.

Spirocyclic scaffolds, such as the 8-Oxa-2-azaspiro[4.5]decane core, are increasingly sought after in medicinal chemistry. Their inherent three-dimensionality can lead to improved pharmacological properties, such as enhanced target binding and metabolic stability.[1][2] The formation of an oxalate salt is a common strategy employed to optimize the physicochemical characteristics of a parent molecule, often to improve aqueous solubility and stability.[3][4] This guide will provide researchers, scientists, and drug development professionals with a robust framework for elucidating the solubility and stability profile of this compound, thereby enabling informed decisions in the drug development cascade.

Part 1: Elucidating the Solubility Profile

A comprehensive understanding of a compound's solubility is paramount for successful formulation development. Poor aqueous solubility is a major hurdle in drug development, often leading to low bioavailability.[5] The following sections outline a systematic approach to characterizing the solubility of this compound.

Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is a well-established and recommended technique for determining equilibrium solubility.[6] This method involves adding an excess of the solid compound to a solvent of interest and agitating the mixture until equilibrium is achieved.

Experimental Protocol:

  • Preparation: Add an excess amount of this compound to a series of vials containing different solvents (e.g., water, phosphate-buffered saline (PBS) at various pH levels, ethanol, propylene glycol).

  • Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[7]

Illustrative Solubility Data for this compound:

Solvent SystemTemperature (°C)Illustrative Solubility (mg/mL)
Purified Water2515.2
0.1 N HCl (pH 1.2)3725.8
Acetate Buffer (pH 4.5)3718.5
Phosphate Buffer (pH 6.8)3712.1
Phosphate Buffered Saline (pH 7.4)3711.5
Ethanol255.3
Propylene Glycol258.9

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

pH-Solubility Profile

The ionization state of a molecule can significantly impact its solubility. For an amine-containing compound like 8-Oxa-2-azaspiro[4.5]decane, its solubility is expected to be pH-dependent. A pH-solubility profile is crucial for predicting its behavior in the gastrointestinal tract.[6]

Experimental Protocol:

  • Buffer Preparation: Prepare a series of buffers covering a physiologically relevant pH range (e.g., pH 1.2 to 8.0).

  • Solubility Determination: Perform the shake-flask method as described in section 1.1 in each of the prepared buffers.

  • Data Analysis: Plot the determined solubility as a function of pH to generate the pH-solubility profile.

Causality Behind Experimental Choices: The selection of pH values from 1.2 to 6.8 is based on regulatory guidelines for biopharmaceutics classification, reflecting the pH range of the human gastrointestinal tract.[6] Understanding the pH-solubility profile is critical for predicting oral absorption.

Workflow for Solubility Profile Determination:

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis prep_compound Weigh excess This compound shake_flask Shake-Flask Equilibration (Constant Temperature) prep_compound->shake_flask prep_solvents Prepare various solvent systems (e.g., water, buffers) prep_solvents->shake_flask separation Phase Separation (Centrifugation/Filtration) shake_flask->separation quantification Quantify dissolved compound (e.g., HPLC-UV) separation->quantification data_analysis Generate Solubility Data and pH-Solubility Profile quantification->data_analysis

Caption: Workflow for determining the solubility profile.

Part 2: Assessing the Stability Profile

Stability testing is a critical component of drug development, providing insights into how the quality of a drug substance varies over time under the influence of environmental factors.[][9] Forced degradation (stress testing) is an essential tool to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[10][11]

Forced Degradation Studies (Stress Testing)

Forced degradation studies expose the drug substance to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[11]

Key Stress Conditions:

  • Hydrolytic Degradation: The compound is exposed to acidic, basic, and neutral aqueous solutions. This is crucial for compounds with functional groups susceptible to hydrolysis.

  • Oxidative Degradation: The compound is treated with an oxidizing agent, such as hydrogen peroxide. Amine-containing compounds can be susceptible to oxidation.[10]

  • Photolytic Degradation: The compound is exposed to light of controlled wavelength and intensity to assess its photosensitivity.

  • Thermal Degradation: The compound is exposed to elevated temperatures to evaluate its thermal stability.

Experimental Protocol for Forced Degradation:

  • Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition (e.g., 0.1 N HCl, 0.1 N NaOH, water, 3% H₂O₂). For solid-state thermal and photostability, the pure compound is used.

  • Stress Application: Expose the samples to the respective stress conditions for a defined period. The goal is to achieve a modest level of degradation (e.g., 5-20%).

  • Sample Analysis: Analyze the stressed samples using a stability-indicating analytical method, typically a gradient HPLC method, to separate the parent compound from its degradation products.

  • Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the peak purity of the parent compound and the degradants.

Illustrative Forced Degradation Results:

Stress ConditionIllustrative % DegradationNumber of Degradants Observed
0.1 N HCl, 60°C, 24h12.52
0.1 N NaOH, 60°C, 24h8.21
3% H₂O₂, RT, 24h18.93
UV/Vis Light Exposure5.11
80°C, 48h (Solid State)< 1.00

Note: The data presented in this table is for illustrative purposes only and should be experimentally determined.

Causality Behind Experimental Choices: The choice of stress conditions is designed to mimic potential degradation pathways that the drug substance could encounter during its shelf life.[12] For instance, the amine moiety in 8-Oxa-2-azaspiro[4.5]decane could be susceptible to oxidation, making the hydrogen peroxide stress test particularly relevant.[13][14]

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation. It must also be able to separate the API from its degradation products.

Workflow for Stability Profile Assessment:

G cluster_stress Forced Degradation cluster_method Method Development cluster_eval Evaluation stress_conditions Expose compound to: - Acid/Base Hydrolysis - Oxidation (H₂O₂) - Photolysis (UV/Vis) - Thermal Stress hplc_dev Develop Gradient HPLC Method stress_conditions->hplc_dev peak_purity Assess Peak Purity (PDA) hplc_dev->peak_purity pathway_id Identify Degradation Pathways peak_purity->pathway_id method_validation Validate Stability-Indicating Method pathway_id->method_validation

Caption: Workflow for stability profile assessment.

Conclusion: A Pathway to Informed Drug Development

The comprehensive characterization of the solubility and stability of this compound is a non-negotiable prerequisite for its advancement in the drug development pipeline. A thorough understanding of its solubility across a range of physiologically relevant conditions will guide the formulation strategy, while a detailed stability profile will inform storage conditions, packaging, and shelf-life determination. The methodologies and workflows presented in this guide provide a robust framework for generating the critical data required for regulatory submissions and for making scientifically sound decisions that will ultimately impact the therapeutic potential of this promising spirocyclic compound.

References

  • Robnik, B., et al. (2019). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State. OUCI.
  • Varela, J. A., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry.
  • Moss, G. P. (1999). Extension and revision of the nomenclature for spiro compounds. Pure and Applied Chemistry. Available online: [Link]

  • National Journal of Pharmaceutical Sciences. (n.d.). Determination of solubility by gravimetric method: A brief review.
  • World Health Organization. (2018). Annex 4: Guidance on the design and conduct of equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Available online: [Link]

  • Dow Development Labs. (n.d.). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?
  • PharmaTutor. (2014). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.
  • Sigma-Aldrich. (2020). A Novel Testing Approach for Oxidative Degradation Dependent Incompatibility of Amine Moiety Containing Drugs with PEGs in Solid-State.
  • MDPI. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins.
  • CD Formulation. (n.d.). Method Development & Method Validation for Solubility and Dissolution Curves.
  • BioProcess International. (2012). Forced Degradation Studies: Regulatory Considerations and Implementation. Available online: [Link]

  • BOC Sciences. (n.d.). Stability Testing of Active Pharmaceutical Ingredients.
  • Sigma-Aldrich. (n.d.). API Solubility and Dissolution Enhancement Via Formulation.
  • Benchchem. (n.d.). Technical Support Center: Sodium Oxalate Stability and Reactivity.
  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies.
  • PubChem. (n.d.). 2-Oxa-8-azaspiro[4.5]decane. Available online: [Link]

  • ResearchGate. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles] with β-Cyclodextrins. Available online: [Link]

  • European Journal of Medicinal Chemistry. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists.
  • MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decane. Available online: [Link]

  • Molecules. (2020). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Available online: [Link]

  • MySkinRecipes. (n.d.). 8-Oxa-2-aza-spiro[4.5]decane oxalate. Available online: [Link]

  • J&K Scientific. (n.d.). This compound(2:1). Available online: [Link]

  • World Health Organization. (2009). Annex 2: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. Available online: [Link]

  • Journal of Pharmaceutical Sciences. (2008). Trends in Active Pharmaceutical Ingredient Salt Selection based on Analysis of the Orange Book Database. Available online: [Link]

  • ResearchGate. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available online: [Link]

Sources

The Ascendancy of the 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Embracing Three-Dimensionality in Drug Design

In the relentless pursuit of novel therapeutics with enhanced potency, selectivity, and favorable pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the flatlands of two-dimensional chemical space. The strategic incorporation of three-dimensional (3D) scaffolds has emerged as a powerful approach to unlock new avenues for drug discovery. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have garnered significant attention. Their inherent rigidity and defined spatial orientation of substituents offer a unique platform for the precise presentation of pharmacophoric elements to biological targets.

This technical guide delves into the burgeoning importance of the 8-Oxa-2-azaspiro[4.5]decane scaffold, a privileged heterocyclic motif that has demonstrated considerable promise in the development of novel agents targeting the central nervous system (CNS) and beyond. We will explore its synthesis, key derivatives, therapeutic applications, and the critical interplay between its structure, physicochemical properties, and biological activity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

The Strategic Advantage of the 8-Oxa-2-azaspiro[4.5]decane Core

The 8-Oxa-2-azaspiro[4.5]decane scaffold, a fusion of a tetrahydropyran and a piperidine ring, offers several compelling advantages in a medicinal chemistry context:

  • Inherent Three-Dimensionality: The spirocyclic nature of this scaffold enforces a rigid, non-planar conformation. This pre-organization can lead to a lower entropic penalty upon binding to a target protein, potentially resulting in higher binding affinity.

  • Improved Physicochemical Properties: The introduction of spirocenters generally increases the fraction of sp³-hybridized carbons (Fsp³), a parameter often correlated with improved clinical success. This can lead to enhanced solubility, reduced lipophilicity (logP), and improved metabolic stability compared to their non-spirocyclic or aromatic counterparts.

  • Vectorial Exploration of Chemical Space: The distinct exit vectors from the scaffold allow for the systematic exploration of the surrounding chemical space, facilitating the optimization of interactions with the target protein.

  • Novelty and Patentability: As a less explored chemical entity compared to more traditional heterocyclic systems, the 8-Oxa-2-azaspiro[4.5]decane scaffold offers opportunities for the discovery of novel chemical matter with strong intellectual property potential.

Synthetic Strategies: Accessing the Core and its Analogs

The construction of the 8-Oxa-2-azaspiro[4.5]decane core can be achieved through various synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. A convenient and frequently employed method involves the use of commercially available reagents.[1]

General Synthetic Approach

A representative synthesis of the 8-Oxa-2-azaspiro[4.5]decane core is outlined below. This multi-step sequence highlights common transformations used to construct this spirocyclic system.

G cluster_0 Synthesis of 8-Oxa-2-azaspiro[4.5]decane Core Tetrahydropyran-4-carbonitrile Tetrahydropyran-4-carbonitrile Intermediate_A Spiro-hydantoin Tetrahydropyran-4-carbonitrile->Intermediate_A 1. KCN, (NH4)2CO3 2. H2O, EtOH Intermediate_B 8-Oxa-2-azaspiro[4.5]decan-3-one Intermediate_A->Intermediate_B Glycolic Acid, H2SO4 (cat.), Toluene, reflux 8-Oxa-2-azaspiro[4.5]decane 8-Oxa-2-azaspiro[4.5]decane Intermediate_B->8-Oxa-2-azaspiro[4.5]decane Reduction (e.g., LiAlH4)

Caption: A generalized synthetic pathway to the 8-Oxa-2-azaspiro[4.5]decane core.

Experimental Protocol: Synthesis of 1-Oxa-8-azaspiro[4.5]decan-3-one Hydrochloride

This protocol provides a detailed procedure for the synthesis of a key intermediate, 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride, starting from N-Boc-4-piperidone.

Step 1: Formation of the Spirohydantoin Intermediate

  • To a 2 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and thermometer, add N-Boc-4-piperidone (100.0 g, 0.502 mol), potassium cyanide (36.0 g, 0.553 mol), and ammonium carbonate (144.7 g, 1.506 mol).

  • Add a mixture of ethanol (500 mL) and water (500 mL).

  • Heat the reaction mixture to 60 °C and stir vigorously for 24 hours.

  • Cool the mixture to room temperature and then to 0-5 °C in an ice bath.

  • Collect the resulting precipitate by vacuum filtration and wash with cold water (3 x 200 mL).

  • Dry the solid in a vacuum oven at 50 °C to a constant weight to obtain the intermediate spirohydantoin.

Step 2: Formation of 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one

  • To a 2 L three-necked round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and mechanical stirrer, add the dried spirohydantoin, glycolic acid (45.8 g, 0.602 mol), and toluene (800 mL).

  • Carefully add concentrated sulfuric acid (5.0 mL) dropwise with stirring.

  • Heat the mixture to reflux and collect the water in the Dean-Stark trap. Continue refluxing for 12-16 hours or until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with saturated sodium bicarbonate solution (2 x 300 mL) and then with brine (300 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.

  • Recrystallize the crude product from a mixture of ethyl acetate and hexanes to afford 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one as a white crystalline solid.

Step 3: Deprotection and Hydrochloride Salt Formation

  • Dissolve the 1-Oxa-8-(tert-butoxycarbonyl)azaspiro[4.5]decan-3-one in dichloromethane (500 mL) in a 2 L round-bottom flask and cool to 0 °C in an ice bath.

  • Slowly add a 4M HCl in dioxane solution (500 mL) dropwise over 30 minutes, maintaining the internal temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

  • To the resulting residue, carefully add saturated sodium bicarbonate solution until the pH is ~8-9 to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 300 mL).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-Oxa-8-azaspiro[4.5]decan-3-one as a free base.

  • Dissolve the crude free base in diethyl ether (1 L) in a 2 L flask and cool the solution to 0 °C.

  • Slowly bubble hydrogen chloride gas through the solution or add a solution of ethanolic HCl dropwise with vigorous stirring until the pH of the solution is between 1 and 2.

  • A white precipitate will form. Continue stirring at 0 °C for an additional 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold diethyl ether (2 x 200 mL), and dry in a vacuum oven at 40 °C to a constant weight to yield 1-Oxa-8-azaspiro[4.5]decan-3-one hydrochloride.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The 8-Oxa-2-azaspiro[4.5]decane scaffold has been successfully employed in the design of ligands for several important biological targets.

M1 Muscarinic Agonists for Alzheimer's Disease

A significant application of this scaffold has been in the development of M1 muscarinic acetylcholine receptor agonists for the symptomatic treatment of Alzheimer's disease. The compound YM796 (2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[4.5]decane) is a notable example that has undergone clinical investigation.

Structure-Activity Relationship Highlights:

Systematic modifications of the 8-Oxa-2-azaspiro[4.5]decane core have revealed key structural features for M1 receptor agonism and selectivity.

CompoundR1R2M1 Affinity (Ki, nM)M2 Affinity (Ki, nM)M1/M2 SelectivityIn Vivo Activity
17 CH₃=OHighHighNon-selectivePotent, but non-selective
18 C₂H₅=OModerateLowM1 selectivePartial agonist
29 (YM796) CH₃=CH₂ModerateLowM1 selectivePotent antiamnesic activity
37 CH₃=NOHModerateLowM1 selectivePotent antiamnesic activity

Data synthesized from multiple sources.

The SAR studies indicate that:

  • The 8-methyl group on the piperidine nitrogen is crucial for activity.

  • Modifications at the 2- and 3-positions of the tetrahydropyran ring significantly impact both affinity and selectivity.

  • Replacing the ketone at the 3-position with a methylene group (as in YM796) or an oxime enhances selectivity for M1 over M2 receptors, which is desirable to minimize cholinergic side effects.[2]

  • The absolute configuration is important, with the M1 agonist activity residing preferentially in the (-)-isomers .[2]

G cluster_0 SAR of 8-Oxa-2-azaspiro[4.5]decane M1 Agonists Scaffold 8-Oxa-2-azaspiro[4.5]decane Core Position_8 N-Methyl on Piperidine (Essential for activity) Scaffold->Position_8 Position_2_3 Modifications at C2 and C3 (Determine affinity and selectivity) Scaffold->Position_2_3 Stereochemistry (-)-Isomer (Eutomer for M1 agonism) Scaffold->Stereochemistry Methylene_Oxime =CH2 or =NOH at C3 (Increases M1/M2 selectivity) Position_2_3->Methylene_Oxime

Caption: Key structure-activity relationships for 8-Oxa-2-azaspiro[4.5]decane based M1 muscarinic agonists.

Sigma-1 Receptor Ligands for Neuroimaging and Cancer

The 8-Oxa-2-azaspiro[4.5]decane scaffold has also been explored for the development of selective sigma-1 (σ₁) receptor ligands. The σ₁ receptor is a unique intracellular chaperone protein implicated in a variety of neurological disorders and cancer.

SAR and Radioligand Development:

Derivatives of 1-oxa-8-azaspiro[4.5]decane have been synthesized and evaluated as selective σ₁ receptor ligands, with some exhibiting nanomolar affinity.[3][4]

CompoundR Groupσ₁ Ki (nM)σ₂ Ki (nM)Selectivity (σ₂/σ₁)
Compound A -(CH₂)₂-O-(4-fluorophenyl)0.4720.744
Compound B -(CH₂)₃-(4-fluorophenyl)1.225.421
Compound C -(CH₂)₂-O-(2-fluorophenyl)12.124.22

Data synthesized from multiple sources.[3]

Key findings from these studies include:

  • The nature and length of the substituent on the piperidine nitrogen are critical for high affinity and selectivity.

  • The introduction of a fluorine atom allows for radiolabeling with ¹⁸F for use as positron emission tomography (PET) imaging agents.[3]

  • Radiolabeled ligands based on this scaffold have shown high initial brain uptake and specific binding to σ₁ receptor-rich regions, suggesting their potential as diagnostic tools.[3][4]

Physicochemical Properties and Conformational Analysis

The rigid conformational nature of the 8-Oxa-2-azaspiro[4.5]decane scaffold is a key determinant of its biological activity. The piperidine and tetrahydropyran rings typically adopt chair conformations. The specific orientation of these rings and the axial or equatorial positioning of substituents can profoundly influence receptor binding.

Computational studies and X-ray crystallography of related spirocyclic systems have confirmed their well-defined three-dimensional structures. This conformational rigidity can be advantageous in drug design as it reduces the number of accessible conformations, simplifying SAR analysis and potentially improving binding affinity.

Conclusion and Future Perspectives

The 8-Oxa-2-azaspiro[4.5]decane scaffold represents a valuable and versatile platform in modern medicinal chemistry. Its inherent three-dimensionality, coupled with its favorable influence on physicochemical properties, makes it an attractive starting point for the design of novel therapeutics. The successful development of M1 muscarinic agonists and sigma-1 receptor ligands based on this core validates its potential.

Future research in this area will likely focus on:

  • The development of novel and more efficient synthetic routes to access a wider range of substituted analogs.

  • The exploration of this scaffold for other biological targets, particularly within the CNS.

  • The use of computational methods to further understand the conformational preferences of this scaffold and to guide the design of next-generation ligands with improved properties.

As the demand for innovative drug candidates with superior efficacy and safety profiles continues to grow, the strategic incorporation of scaffolds like 8-Oxa-2-azaspiro[4.5]decane will undoubtedly play an increasingly important role in shaping the future of drug discovery.

References

  • PrepChem. Synthesis of 2,8-dimethyl-3-methylene-1-oxa-8-azaspiro[3][5]decane. Available from: [Link]

  • Request PDF. Synthesis of 8-oxa-2-azaspiro[4.5]decane. Available from: [Link]

  • PubMed. Pharmacological studies on novel muscarinic agonists, 1-oxa-8-azaspiro[4.5]decane derivatives, YM796 and YM954. Available from: [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Available from: [Link]

  • PubMed. (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Available from: [Link]

  • Request PDF. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Available from: [Link]

Sources

The Ascent of Oxa-Azaspirocycles: A Technical Guide to Synthesis and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Beyond Flatland in Medicinal Chemistry

The pharmaceutical industry's relentless pursuit of novel chemical entities with enhanced therapeutic profiles has driven a significant shift away from planar, two-dimensional molecules. The concept of "escaping flatland" emphasizes the exploration of three-dimensional chemical space to improve compound properties such as solubility, metabolic stability, and target selectivity.[1][2] In this context, oxa-azaspiro compounds—spirocyclic frameworks containing at least one nitrogen atom and one oxygen atom within the ring systems—have emerged as a privileged scaffold class. Their inherent rigidity and three-dimensionality offer precise conformational control, enabling optimized interactions with complex biological targets.[1][3] This technical guide provides an in-depth exploration of the discovery and synthesis of novel oxa-azaspiro compounds, offering researchers and drug development professionals a comprehensive resource to navigate this exciting area of medicinal chemistry.

The Strategic Advantage of Oxa-Azaspiro Scaffolds

The incorporation of an oxa-azaspiro core into a molecule imparts a unique set of physicochemical properties that are highly advantageous for drug design. The presence of the spirocyclic system, where two rings share a single quaternary carbon, introduces a high fraction of sp³-hybridized carbons (Fsp³).[2] This increased three-dimensionality is often correlated with improved clinical success rates.[2]

Key benefits of utilizing oxa-azaspiro scaffolds include:

  • Enhanced Solubility and Reduced Lipophilicity: The introduction of an oxygen atom into the spirocyclic framework can dramatically increase aqueous solubility (up to 40-fold) and lower lipophilicity, crucial parameters for favorable pharmacokinetics.[4][5]

  • Improved Metabolic Stability: The quaternary spirocenter and the overall compact structure can shield metabolically labile sites from enzymatic degradation.[1][2]

  • Conformational Rigidity: The rigid nature of the spirocycle reduces the entropic penalty upon binding to a target, potentially leading to higher binding affinity and selectivity.[1][3]

  • Novel Chemical Space: Oxa-azaspiro compounds represent a relatively underexplored area of chemical space, offering opportunities for the discovery of first-in-class therapeutics.[6]

Synthetic Strategies for Oxa-Azaspiro Cores

The construction of the sterically demanding spirocyclic core of oxa-azaspiro compounds requires specialized synthetic methodologies. This section details several robust and versatile approaches, explaining the mechanistic rationale behind each strategy.

Intramolecular Cyclization Strategies

Intramolecular reactions are powerful tools for constructing cyclic systems, and they have been successfully applied to the synthesis of oxa-azaspiro compounds.

A general and effective method for the synthesis of oxa-spirocycles involves the iodocyclization of alkenyl alcohols. This reaction proceeds through an electrophilic addition of iodine to the double bond, followed by the intramolecular attack of the hydroxyl group to form the heterocyclic ring.[4][5][7]

Experimental Protocol: General Procedure for Iodocyclization

  • Dissolution: Dissolve the alkenyl alcohol substrate in a suitable solvent (e.g., dichloromethane, acetonitrile).

  • Base Addition: Add a base (e.g., sodium bicarbonate) to neutralize the HI generated during the reaction.

  • Iodine Addition: Slowly add a solution of iodine in the same solvent to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired oxa-spirocycle.

Iodocyclization cluster_start Starting Material cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Start Alkenyl Alcohol Intermediate Iodonium Ion Intermediate Start->Intermediate Electrophilic Attack Reagents Iodine (I2) Base (e.g., NaHCO3) Product Oxa-Spirocycle Intermediate->Product Intramolecular Nucleophilic Attack

Caption: Iodocyclization of an alkenyl alcohol.

A novel and key step in the synthesis of certain 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivatives is a metal-catalyzed intramolecular oxidative cyclization.[9] This reaction transforms an amide precursor into the desired spirocyclic dione.

Experimental Protocol: Metal-Catalyzed Oxidative Cyclization of 2-Hydroxy-N-(4-hydroxyphenyl)acetamide [9]

  • Reactant Preparation: Dissolve 2-hydroxy-N-(4-hydroxyphenyl)acetamide and a copper catalyst (e.g., Cu[(CH3CN)4ClO4]) in a dry solvent like dichloromethane under a nitrogen atmosphere.

  • Oxidant Addition: Add an oxidant, such as PhI(OAc)2, to the reaction mixture.

  • Reaction Conditions: Stir the reaction at room temperature.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, perform an appropriate aqueous work-up.

  • Purification: Purify the resulting 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione by column chromatography.

Multi-step Synthetic Sequences

More complex oxa-azaspiro scaffolds often require multi-step synthetic routes, with each step carefully chosen to build the desired molecular architecture.

A multi-step synthesis starting from 4-aminophenol and glycolic acid has been developed to produce 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivatives.[10] This approach involves an initial amide formation, followed by an oxidative cyclization and subsequent modifications.

Synthesis_Workflow A 4-Aminophenol + Glycolic Acid B Amide Formation (DCC, MeCN) A->B C Amide Intermediate B->C D Oxidative Cyclization (PhI(OAc)2, Cu Catalyst) C->D E 1-Oxa-4-azaspiro [4,5]deca-6,9-diene-3,8-dione D->E F Michael Addition / Cyclopropanation E->F G Novel 1-Oxa-4-azaspironenone Derivatives F->G

Caption: Multi-step synthesis of 1-oxa-4-azaspironenone derivatives.

A scalable approach for the synthesis of (oxa)azaspiro[2.n]alkane building blocks utilizes Tebbe olefination of commercially available N-Boc-protected lactams and lactones, followed by a cyclopropanation step.[11] This method provides access to a variety of spirocyclic cores with different ring sizes.

Experimental Protocol: Tebbe Olefination and Cyclopropanation [11]

  • Olefination: Treat the N-Boc-protected lactam or lactone with the Tebbe reagent in an appropriate solvent (e.g., toluene) at low temperature to form the corresponding exocyclic methylene compound.

  • Cyclopropanation: Subject the resulting alkene to a cyclopropanation reaction (e.g., using diazomethane with a palladium catalyst or a Simmons-Smith reaction) to construct the spiro-fused cyclopropane ring.

  • Purification: Purify the (oxa)azaspiro[2.n]alkane product via column chromatography.

Physicochemical Properties and Structural Analysis

The unique three-dimensional structure of oxa-azaspiro compounds directly influences their physicochemical properties. A thorough understanding of these properties is crucial for their application in drug discovery.

Impact of the Oxygen Atom

The incorporation of an oxygen atom into the spirocyclic framework has a profound effect on the molecule's properties. As summarized in the table below, this modification generally leads to a more favorable profile for drug candidates.

PropertySpirocyclic AnalogueOxa-Spirocyclic AnalogueReference
Aqueous Solubility LowerSignificantly Higher (up to 40x)[4][5]
Lipophilicity (logD) HigherLower (ΔlogD ≈ 1)[4]
Acidity (pKa of COOH) Higher (e.g., 4.3-4.6)Lower (e.g., 3.4-3.7)[4]
Basicity (pKa of Amine) HigherLower[4]
Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural and conformational analysis of oxa-azaspiro compounds. Techniques such as ¹H, ¹³C, and ¹⁵N NMR provide detailed information about the relative configuration and preferred conformations of the aliphatic rings.[12] The analysis of homonuclear coupling constants and chemical shifts reveals steric and electronic effects of substituents, which is critical for understanding structure-activity relationships.[12]

Therapeutic Applications and Biological Activity

The diverse structures of oxa-azaspiro compounds have led to their investigation in a wide range of therapeutic areas. Their ability to present functionalities in a defined three-dimensional orientation makes them ideal for interacting with specific biological targets.

Anticancer Activity

Several classes of oxa-azaspiro compounds have demonstrated potent antitumor activity. For instance, 1-oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivatives have shown significant cytotoxicity against various cancer cell lines, including lung (A549), breast (MDA-MB-231), and cervical (HeLa) cancer.[9][10]

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivative (6d)A549 (Lung)0.26[10]
1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivative (8d)MDA-MB-231 (Breast)0.10[10]
1-Oxa-4-azaspiro[1][8]deca-6,9-diene-3,8-dione derivative (6b)HeLa (Cervical)0.18[10]
Oxaspiro[1][8]trienone derivative (9b)MCF-7 (Breast)< 2[13]
Oxaspiro[1][8]trienone derivative (9e)MCF-7 (Breast)< 2[13]

Some of these compounds induce apoptosis through mitochondrial disruption, highlighting a potential mechanism of action.[13]

Central Nervous System (CNS) Applications

Oxa-azaspiro compounds have also shown promise in the treatment of CNS disorders.

  • M1 Muscarinic Agonists: Derivatives of 1-oxa-8-azaspiro[1][8]decane have been synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[14]

  • Triple Re-uptake Inhibitors: A novel class of oxa-azaspiro derivatives has been identified as triple re-uptake inhibitors, targeting the transporters for serotonin, norepinephrine, and dopamine.[15]

  • Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists: 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane derivatives have been developed as potent dual-acting ligands for the treatment of pain, with one compound showing potent analgesic activity with reduced side effects compared to oxycodone.[16][17]

Other Therapeutic Areas

The versatility of the oxa-azaspiro scaffold extends to other areas as well. For example, oxa-spirocyclic analogues of the antihypertensive drug terazosin have been synthesized and shown to be more potent in vivo.[4][5]

Future Directions and Conclusion

The field of oxa-azaspiro chemistry is ripe with opportunities for further exploration. The development of new asymmetric synthetic methods will be crucial for accessing enantiomerically pure compounds, which is essential for modern drug development.[18][19][20] Furthermore, the continued exploration of novel oxa-azaspiro scaffolds will undoubtedly lead to the discovery of new biological activities and therapeutic applications.

References

  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • National Institutes of Health. (n.d.). Design, synthesis, and antitumor study of a series of novel 1-Oxa-4-azaspironenone derivatives.
  • Mykhailiuk, P. K., et al. (2021). Oxa-spirocycles: synthesis, properties and applications. Chemical Science, 12(34), 11294–11305.
  • National Institutes of Health. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle.
  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?
  • PubMed. (2020, March 12). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.
  • PubMed. (2012, January). Structural and conformational analysis of 1-oxaspiro[2.5]octane and 1-oxa-2-azaspiro[2.5]octane derivatives by (1) H, (13) C, and (15) N NMR.
  • National Institutes of Health. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations.
  • PubMed Central. (n.d.). Synthesis and Antitumor Activity of a Series of Novel 1-Oxa-4-azaspiro[4.5]deca-6,9-diene-3,8-dione Derivatives.
  • PubMed. (n.d.). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists.
  • Royal Society of Chemistry. (n.d.). Synthesis of the 5/5-spiroindimicin alkaloids: development of a general synthetic approach and biological investigations.
  • ResearchGate. (n.d.). Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives.
  • Thieme E-Books & E-Journals. (n.d.). Asymmetric Syntheses of Oxindole and Indole Spirocyclic Alkaloid Natural Products.
  • RSC Publishing. (2025, December 30). Multigram synthesis and physicochemical evaluation of (oxa)azaspiro[2.n]alkane building blocks.
  • Cambridge Open Engage. (2025, October 28). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks.
  • RSC Publishing. (n.d.). Oxa-spirocycles: synthesis, properties and applications.
  • PubMed. (2021, July 27). Oxa-spirocycles: synthesis, properties and applications.
  • ACS Publications. (2019, November 19). 4-Aryl-1-oxa-4,9-diazaspiro[5.5]undecane Derivatives as Dual μ-Opioid Receptor Agonists and σ1 Receptor Antagonists for the Treatment of Pain.
  • PubMed. (2015, August 28). Design, synthesis and anticancer properties of novel oxa/azaspiro[1][8]trienones as potent apoptosis inducers through mitochondrial disruption. Retrieved from

  • PubMed. (2010, March 1). Oxa-azaspiro derivatives: a novel class of triple re-uptake inhibitors.
  • ResearchGate. (2022, March). Recent in vivo advances of spirocyclic scaffolds for drug discovery.
  • ResearchGate. (n.d.). Aza‐spirocyclic motifs in drugs and recent works in the synthesis of N‐spirocyclic building blocks.
  • Blucher Proceedings. (2013). Synthesis of new biologically actived azaspiro compounds.
  • The Royal Society of Chemistry. (n.d.). Diversifying Chemical Space of DNA-Encoded Libraries: Synthesis of 2-Oxa-1-azaspiro(bicyclo[3.2.0])heptanes On.
  • French-Ukrainian Journal of Chemistry. (n.d.). oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • Royal Society of Chemistry. (2019). Recent advances in the synthesis of oxaspirolactones and their application in the total synthesis of related natural products.
  • ResearchGate. (n.d.). (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design.
  • PubMed. (2020, July 15). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved from [Link]

Sources

A Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Versatile Building Block for Next-Generation Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The imperative in modern drug discovery to create therapies with enhanced selectivity, improved physicochemical properties, and novel intellectual property has fueled a strategic shift away from traditional, "flat" aromatic scaffolds towards more three-dimensional molecular architectures. Spirocyclic systems, which feature two rings sharing a single atom, are at the forefront of this movement. This guide provides an in-depth technical overview of 8-Oxa-2-azaspiro[4.5]decane oxalate, a conformationally restricted building block poised to address key challenges in medicinal chemistry. We will explore its structural and physicochemical rationale, provide validated protocols for its synthetic manipulation, and present case studies illustrating its successful integration into advanced drug discovery programs. This document is intended for medicinal chemists, pharmacologists, and drug development scientists seeking to leverage sp³-rich scaffolds for the creation of differentiated clinical candidates.

The Strategic Imperative for 3D Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, sp²-hybridized ring systems. While effective, this "flatland" approach has led to challenges, including poor solubility, metabolic instability, and off-target effects. The introduction of sp³-rich, three-dimensional scaffolds like 8-Oxa-2-azaspiro[4.5]decane offers a compelling solution.

The core advantages of embracing such 3D structures include:

  • Enhanced Selectivity: The rigid, well-defined three-dimensional orientation of substituents on a spirocyclic core allows for more precise and optimized interactions with complex protein binding pockets, reducing off-target activity.

  • Improved Physicochemical Properties: Increasing the fraction of sp³-hybridized carbons (Fsp³) in a molecule is strongly correlated with improved aqueous solubility and reduced promiscuity. The inclusion of the oxa-ether moiety in the 8-Oxa-2-azaspiro[4.5]decane core further enhances polarity and can act as a hydrogen bond acceptor, favorably modulating properties like LogP and permeability.

  • Novel Chemical Space: These scaffolds provide access to unexplored molecular geometries, opening up new possibilities for patentable chemical matter and enabling the targeting of previously "undruggable" proteins.

The following diagram illustrates the value proposition of shifting from flat, 2D-like molecules to complex 3D scaffolds.

G cluster_0 Traditional Drug Design ('Flatland') cluster_1 Modern Drug Design (3D Scaffolds) Flat 2D-Dominant Scaffolds (e.g., Benzene, Pyridine) Challenges Challenges: - Poor Solubility - Metabolic Liability - Off-Target Effects - Crowded IP Space Flat->Challenges ThreeD sp³-Rich Scaffolds (e.g., 8-Oxa-2-azaspiro[4.5]decane) Flat->ThreeD Advantages Advantages: + Enhanced Selectivity + Improved Physicochemical Profile + Novel Chemical Space + Higher Clinical Success Rate ThreeD->Advantages

Caption: Strategic shift from 2D to 3D scaffolds in drug discovery.

Physicochemical & Structural Profile

8-Oxa-2-azaspiro[4.5]decane is a bicyclic scaffold featuring a piperidine ring fused in a spirocyclic fashion to a tetrahydropyran ring. The oxalate salt form ensures the compound is a stable, crystalline, and easily handled solid, mitigating the challenges of working with a potentially volatile or hygroscopic free amine.

Structure:

Chemical structure of this compound

Key Physicochemical Data (Free Base, Estimated)

PropertyValueSignificance in Drug Discovery
Molecular Weight141.21 g/mol Low starting weight allows for significant elaboration without violating MW guidelines (e.g., Rule of 5).
cLogP0.8 - 1.2Provides a desirable hydrophilic starting point for further derivatization.
pKa (Conjugate Acid)9.5 - 10.5Typical secondary amine pKa, crucial for salt formation, solubility, and target interaction.
Topological Polar Surface Area (TPSA)21.3 ŲContributes to favorable cell permeability and oral bioavailability.

The spirocyclic carbon atom locks the two rings in a perpendicular orientation. This conformational rigidity is a key asset, as it reduces the entropic penalty upon binding to a target protein, which can lead to a significant increase in binding affinity. The secondary amine at the 2-position serves as a versatile synthetic handle for introducing diverse substituents and exploring chemical space.

Handling and Preparation of the Free Base

The oxalate salt is the preferred form for storage and handling. However, for most synthetic transformations, the reactive free base is required. A standard acid-base extraction is a reliable method for this conversion.

Protocol: Liberation of the Free Base
  • Dissolution: Suspend this compound (1.0 eq) in a suitable organic solvent such as dichloromethane (DCM) or ethyl acetate (10 mL per gram of salt).

  • Basification: Add a saturated aqueous solution of a mild base, such as sodium bicarbonate (NaHCO₃) or a 1-2 M solution of sodium carbonate (Na₂CO₃), in a separatory funnel.

    • Scientist's Note: The use of a strong base like NaOH is possible but can sometimes lead to emulsion issues. NaHCO₃ is generally sufficient and preferred.

  • Extraction: Shake the funnel vigorously for 1-2 minutes. Allow the layers to separate. The organic layer now contains the free amine.

  • Washing: Wash the organic layer with brine (saturated NaCl solution) to remove residual water and inorganic salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield the free base, typically as a clear oil or low-melting-point solid.

    • Trustworthiness Check: The free base should be used immediately or stored under an inert atmosphere (N₂ or Ar) as secondary amines can slowly oxidize or absorb CO₂ from the air.

Core Synthetic Transformations

The secondary amine of 8-Oxa-2-azaspiro[4.5]decane is a nucleophile and a base, providing a robust handle for a variety of synthetic elaborations. Below are validated protocols for key transformations.

Reductive Amination: Forging C-N Bonds

This reaction is a cornerstone of medicinal chemistry for installing alkyl groups onto an amine. It proceeds via the formation of an iminium ion intermediate, which is then reduced in situ.

  • Setup: To a solution of 8-Oxa-2-azaspiro[4.5]decane free base (1.0 eq) in a suitable solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1 M), add the desired aldehyde or ketone (1.1 eq).

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes. Acetic acid (catalytic amount, ~5 mol%) can be added to facilitate iminium ion formation.

  • Reduction: Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise.

    • Expertise Note: NaBH(OAc)₃ is preferred over stronger agents like NaBH₄ because it is less basic, moisture-tolerant, and selectively reduces the iminium ion in the presence of the carbonyl starting material.

  • Reaction: Stir the reaction at room temperature for 2-12 hours. Monitor progress by TLC or LC-MS until the starting amine is consumed.

  • Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution. Extract the product with DCM, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

The workflow for this critical reaction is visualized below.

G start Start step1 1. Dissolve Free Base & Aldehyde/Ketone in DCE start->step1 step2 2. Add NaBH(OAc)₃ (Reducing Agent) step1->step2 step3 3. Stir at Room Temp (2-12h) step2->step3 decision Reaction Complete? (Monitor by LC-MS) step3->decision decision->step3 No step4 4. Aqueous Quench (sat. NaHCO₃) decision->step4 Yes step5 5. Extract, Dry, Concentrate step4->step5 step6 6. Purify (Flash Chromatography) step5->step6 end Final Product step6->end

Caption: Experimental workflow for reductive amination.

Buchwald-Hartwig N-Arylation: Accessing Aryl Amines

Palladium-catalyzed cross-coupling allows for the direct installation of aryl or heteroaryl moieties, which are privileged structures in many drug classes.

  • Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (Ar-X, 1.0 eq), 8-Oxa-2-azaspiro[4.5]decane free base (1.2 eq), a suitable palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), and a ligand (e.g., BINAP or Xantphos, 4 mol%).

  • Solvent & Base: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) (1.5 - 2.0 eq) and an anhydrous solvent like toluene or dioxane.

    • Expertise Note: The choice of ligand and base is critical and often needs to be screened for optimal results depending on the specific aryl halide used. Xantphos is often a good starting point for sterically hindered couplings.

  • Reaction: Heat the mixture to 80-110 °C and stir for 4-24 hours, monitoring by LC-MS.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove the palladium catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

Case Study: Development of M1 Muscarinic Receptor Agonists

The 8-Oxa-2-azaspiro[4.5]decane scaffold has been successfully employed in the development of selective M1 muscarinic acetylcholine receptor (M1 mAChR) agonists, which are promising therapeutic agents for cognitive disorders like Alzheimer's disease and schizophrenia.

Researchers at Ancare Bio utilized this scaffold to create potent and selective M1 agonists. Their work demonstrated that the spirocyclic core effectively mimics the spatial arrangement of key pharmacophoric elements of previous clinical candidates while offering a superior property profile.

In their lead compound, the 8-Oxa-2-azaspiro[4.5]decane core served as a rigid anchor. The secondary amine was functionalized, often via reductive amination or amide coupling, to introduce a side chain that interacts with the target receptor. The tetrahydropyran oxygen was hypothesized to engage in a key hydrogen bond interaction within the M1 receptor binding site.

G Scaffold 8-Oxa-2-azaspiro[4.5]decane Core N-Handle O-Atom Sidechain Side Chain (Introduced via N-functionalization) Scaffold:f0->Sidechain Synthetic Connection Point Receptor M1 Receptor Binding Pocket Allosteric Site H-Bond Acceptor Site Scaffold:f1->Receptor:p1 Potential H-Bond Drug Final Drug Candidate Scaffold->Drug Forms Core Structure Sidechain->Receptor:p0 Occupies & Modulates Sidechain->Drug Provides Target Interaction Drug->Receptor Binds with High Affinity

Whitepaper: A Computational Deep Dive into 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

An In Silico Strategy for Early-Stage Characterization and Target Identification of a Novel Spirocyclic Scaffold

Abstract

In the landscape of modern drug discovery, the imperative to reduce late-stage attrition and optimize resource allocation has placed significant emphasis on early, predictive characterization of novel chemical matter. This technical guide outlines a comprehensive in silico workflow for the evaluation of 8-Oxa-2-azaspiro[4.5]decane , a spirocyclic scaffold with potential for development in medicinal chemistry. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide the causal logic behind the selection of computational tools and the interpretation of predictive data. We will detail a multi-pronged strategy encompassing the prediction of fundamental physicochemical properties, the assessment of ADME/Tox profiles, and the exploration of potential biological targets through advanced molecular modeling techniques. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for prioritizing and de-risking novel scaffolds before significant investment in synthetic chemistry and biological screening.

Introduction: The Rationale for In Silico First

The "fail early, fail cheap" paradigm is a cornerstone of efficient drug development. The structural and physicochemical properties of a lead compound are intrinsically linked to its eventual pharmacokinetic, pharmacodynamic, and toxicity (ADMET) profile.[1] The 8-Oxa-2-azaspiro[4.5]decane scaffold represents a class of three-dimensional molecules that offer novel chemical space compared to traditional "flat" aromatic compounds. Such spirocyclic systems can provide improved metabolic stability and solubility, but their complex stereochemistry demands careful characterization. Some derivatives of the related 1-oxa-8-azaspiro[4.5]decane scaffold have been investigated as M1 muscarinic agonists and selective σ1 receptor ligands, indicating the potential biological relevance of this core structure.[2][3]

Before embarking on extensive synthetic campaigns, a rigorous computational assessment allows us to build a foundational understanding of the molecule's potential. This guide provides a logical, tiered approach to this assessment, starting from the most fundamental properties and progressing to complex biological interactions.

Foundational Analysis: Molecular Preparation & Physicochemical Profiling

The axiom of all computational chemistry is "garbage in, garbage out." The quality of any prediction is contingent on a correctly prepared and energetically minimized three-dimensional representation of the molecule.

Molecular Input and Conformation Generation

The first step is to translate the 2D representation of 8-Oxa-2-azaspiro[4.5]decane into a high-quality 3D structure.

  • Identifier: 8-Oxa-2-azaspiro[4.5]decane

  • CAS Number: 310-93-0[4][5]

  • Molecular Formula: C₈H₁₅NO[4][6]

  • Molecular Weight: 141.21 g/mol [4][6]

  • SMILES: C1CNCC2(C1)CCOC2

Protocol 1: 3D Structure Generation

  • Input SMILES: Using a cheminformatics toolkit such as RDKit or Open Babel, the canonical SMILES string C1CNCC2(C1)CCOC2 is parsed.[7][8][9]

  • Add Hydrogens: Explicit hydrogens are added, and the protonation state at physiological pH (approx. 7.4) is assigned. For 8-Oxa-2-azaspiro[4.5]decane, the secondary amine is expected to be protonated.

  • Conformational Search: A conformational search is performed to identify low-energy 3D structures. This is critical because the molecule's shape dictates its interactions with biological targets. Methods like the ETKDG (Experimental-Torsion basic Knowledge Distance Geometry) algorithm in RDKit are employed.

  • Energy Minimization: Each conformer is subjected to energy minimization using a molecular mechanics force field (e.g., MMFF94 or UFF) to relax the geometry to the nearest local energy minimum. The lowest energy conformer is then used for subsequent predictions.

Prediction of Core Physicochemical Properties

Physicochemical properties govern a molecule's "drug-likeness" and are predictive of its pharmacokinetic behavior. We utilize established Quantitative Structure-Property Relationship (QSPR) models, many of which are available through web servers like SwissADME or integrated into modeling software.[10][11][12]

Rationale for Property Selection:

  • Lipophilicity (logP): The octanol-water partition coefficient is a key indicator of a molecule's ability to cross biological membranes. An optimal range (typically 1-3) is often sought for oral bioavailability.

  • Aqueous Solubility (logS): Poor solubility is a major hurdle in drug development, affecting absorption and formulation.

  • pKa: The ionization constant of the secondary amine dictates the charge state of the molecule at different physiological pH values, which profoundly impacts solubility, permeability, and target binding.

  • Topological Polar Surface Area (TPSA): TPSA is correlated with hydrogen bonding potential and is a good predictor of passive molecular transport across membranes. A TPSA < 140 Ų is often associated with good cell permeability.

Table 1: Predicted Physicochemical Properties for 8-Oxa-2-azaspiro[4.5]decane (Illustrative Data)

Property Predicted Value Significance in Drug Discovery
Molecular Weight 141.21 g/mol Complies with Lipinski's Rule of Five (<500 Da)
cLogP -0.5 to 0.5 Indicates high hydrophilicity; may have low passive permeability
logS (Aqueous Solubility) > -2.0 Predicted to have high water solubility
pKa (Basic) 8.5 - 9.5 The secondary amine is mostly protonated at physiological pH (7.4)
TPSA ~30 Ų Excellent; suggests good potential for membrane permeability
H-Bond Donors 1 Complies with Lipinski's Rule of Five (<5)

| H-Bond Acceptors | 2 | Complies with Lipinski's Rule of Five (<10) |

Note: The values in this table are representative estimates based on the structure. Actual values would be generated using specific QSPR models.

ADMET Profiling: Forecasting the Fate of a Molecule

Early prediction of a compound's ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is paramount for avoiding costly late-stage failures.[13][14] Computational ADMET models, often based on machine learning algorithms trained on large datasets, provide crucial risk assessments.[15]

Absorption, Distribution, and Metabolism
  • Human Intestinal Absorption (HIA): Models predict the percentage of a drug absorbed from the gut. The high polarity of our scaffold suggests absorption might be low unless active transport mechanisms are involved.

  • Blood-Brain Barrier (BBB) Permeability: The ability to cross the BBB is essential for CNS-acting drugs but undesirable for peripherally acting drugs. Predictive models often use a combination of TPSA, logP, and other descriptors. Given its low lipophilicity, 8-Oxa-2-azaspiro[4.5]decane is predicted to be a poor BBB penetrant.

  • Cytochrome P450 (CYP) Inhibition: CYPs are a major family of drug-metabolizing enzymes. Inhibition of key isoforms (e.g., 1A2, 2C9, 2C19, 2D6, 3A4) can lead to drug-drug interactions. In silico models screen for structural motifs known to inhibit these enzymes.

  • P-glycoprotein (P-gp) Substrate/Inhibitor: P-gp is an efflux pump that can expel drugs from cells, reducing bioavailability and CNS penetration. Predicting whether a compound is a substrate or inhibitor of P-gp is crucial.

Toxicity Risk Assessment

Quantitative Structure-Activity Relationship (QSAR) models are the workhorse of computational toxicology, linking molecular structures to toxicological endpoints.[16][17][18][19]

  • Mutagenicity (Ames Test): Predictive models identify structural alerts (e.g., electrophilic groups) that suggest a compound may be mutagenic.

  • Carcinogenicity: Similar to mutagenicity, models are trained on datasets of known carcinogens to identify potentially problematic scaffolds.

  • hERG Inhibition: Blockade of the hERG potassium channel is a primary cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. In silico hERG models are a critical safety filter in early discovery.

  • Hepatotoxicity (DILI): Drug-Induced Liver Injury is a major reason for drug withdrawal. Predictive models for DILI are complex but can flag compounds with a higher risk profile.

Table 2: Predicted ADMET Risk Profile for 8-Oxa-2-azaspiro[4.5]decane (Illustrative Data)

ADMET Parameter Prediction Rationale / Implication
GI Absorption Low to Moderate High polarity may limit passive absorption.
BBB Permeant No Low lipophilicity and high polarity are unfavorable for CNS penetration.
P-gp Substrate Likely Yes Cationic amines are often recognized by efflux transporters.
CYP2D6 Inhibitor Unlikely Scaffold lacks common binding motifs for major CYP isoforms.
hERG Blocker Low Risk Structure does not contain typical pharmacophores for hERG binding.
Ames Mutagenicity No Alert Scaffold is not a known structural alert for mutagenicity.

| Hepatotoxicity | Low Risk | No obvious toxico-phores present. |

Target Identification: An In Silico Search for Biological Activity

With a foundational understanding of the molecule's likely behavior in the body, the next logical step is to hypothesize its biological function. Without prior knowledge of active analogs, a structure-based approach known as inverse docking is a powerful strategy for identifying potential protein targets.[20][21][22]

The Principle of Inverse Docking

Traditional molecular docking screens a library of ligands against a single protein target.[23][24][25] Inverse docking flips this paradigm: it screens a single ligand against a large library of druggable protein binding sites to identify which proteins are most likely to bind the molecule. This approach can generate novel hypotheses for a new scaffold's mechanism of action.

In_Silico_Workflow A Input Scaffold (8-Oxa-2-azaspiro[4.5]decane) B 3D Structure Generation & Protonation A->B C Physicochemical Profiling (logP, logS, pKa, TPSA) B->C D ADMET Risk Assessment (CYP, hERG, Mutagenicity) B->D E Inverse Docking (Target Identification) B->E F Data Integration & Hypothesis Generation C->F D->F E->F G GO / NO-GO DECISION Prioritize for Synthesis & Experimental Validation F->G

Caption: Integrated workflow for the in silico evaluation of a novel scaffold.

Synthesized Profile for 8-Oxa-2-azaspiro[4.5]decane:

  • Strengths: The scaffold has a low molecular weight, high predicted solubility, and a favorable TPSA. It is unlikely to present issues with mutagenicity or hERG-related cardiotoxicity. This makes it an attractive starting point from a safety and properties perspective.

  • Weaknesses: Its high polarity and potential as a P-gp substrate may limit oral bioavailability and CNS penetration. This is a key liability that must be addressed through medicinal chemistry if such a profile is desired.

  • Opportunities: The inverse docking workflow can uncover novel, testable hypotheses about its biological targets. The protonated amine provides a strong anchor point for forming high-affinity salt-bridge interactions with aspartate or glutamate residues in a protein active site.

  • Strategy: Based on this profile, a medicinal chemistry strategy would focus on derivatization to modulate lipophilicity. Adding non-polar groups could improve permeability, but this must be balanced to avoid decreasing solubility or introducing new liabilities. The putative targets identified through inverse docking would provide the first set of biological assays for experimental validation.

Conclusion

This technical guide has detailed a rigorous, multi-faceted in silico strategy for the initial characterization of 8-Oxa-2-azaspiro[4.5]decane. By systematically predicting its physicochemical, ADMET, and potential bioactivity profiles, we transform an unknown chemical structure into a tangible asset with a data-driven prospectus of its strengths, liabilities, and opportunities. This computational-first approach provides an indispensable framework for making informed decisions, conserving resources, and accelerating the journey from a novel scaffold to a viable lead compound.

References

  • Muhammed, M. T., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]

  • PatSnap. (2024). What is pharmacophore modeling and its applications?. PatSnap Synapse. [Link]

  • Lo Piparo, E., et al. (2008). Review of QSAR Models and Software Tools for predicting Acute and Chronic Systemic Toxicity. JRC Publications Repository. [Link]

  • BABRONE. (n.d.). PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. E-zine of Biological Sciences. [Link]

  • Kalyani, G. (n.d.). Pharmacophore Modelling in Drug Discovery and Development. Columbia Institute of Pharmacy. [Link]

  • Aurlide. (2025). How do you predict ADMET properties of drug candidates?. Aurlide. [Link]

  • Creative Biostructure. (n.d.). Pharmacophore Modeling. Creative Biostructure Drug Discovery. [Link]

  • Hughes, T. B., et al. (2021). Improving QSAR Modeling for Predictive Toxicology using Publicly Aggregated Semantic Graph Data and Graph Neural Networks. PMC - NIH. [Link]

  • Cassani, S., et al. (2007). QSAR Model for Predicting Pesticide Aquatic Toxicity. ACS Publications. [Link]

  • Al-Hujran, T. A., & Bepari, M. A. (2019). Computer-Aided Prediction of Pharmacokinetic (ADMET) Properties. IntechOpen. [Link]

  • Kar, S., & Roy, K. (2012). Prediction of Acute Mammalian Toxicity Using QSAR Methods: A Case Study of Sulfur Mustard and Its Breakdown Products. NIH. [Link]

  • Alqahtani, S. (2017). Computational Approaches in Preclinical Studies on Drug Discovery and Development. PMC - PubMed Central. [Link]

  • Dalke, A., et al. (2012). Open Source Molecular Modeling. Journal of Cheminformatics. [Link]

  • Sophia, M., et al. (2015). In silico identification of targets for a novel scaffold, 2-thiazolylimino-5-benzylidin-thiazolidin-4-one. PubMed. [Link]

  • Kim, S. (2022). Public Chemical Databases. Chemistry LibreTexts. [Link]

  • Grisoni, F., et al. (2022). Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals. NIH. [Link]

  • Anonymous. (2024). Other Approaches for Predictive Toxicity Modeling. Chemistry LibreTexts. [Link]

  • Moro, S., et al. (2012). In silico-guided target identification of a scaffold-focused library: 1,3,5-triazepan-2,6-diones as novel phospholipase A2 inhibitors. SciSpace. [Link]

  • Zhang, Z. (2022). In-Silico Predictions of Molecular Properties for Small Molecules Using Data-Driven Machine Learning Models. ProQuest. [Link]

  • Guan, J., et al. (2023). Computational toxicology in drug discovery: applications of artificial intelligence in ADMET and toxicity prediction. Briefings in Bioinformatics, Oxford Academic. [Link]

  • RCSB PDB. (n.d.). Molecular Graphics Software. RCSB PDB. [Link]

  • Dalke, A., et al. (2012). Open Source Molecular Modeling. PMC - PubMed Central. [Link]

  • Zuzena. (n.d.). Directory of in silico Drug Design tools. Zuzena. [Link]

  • IntuitionLabs. (2026). Top 10 Open-Source Software Tools in the Pharmaceutical Industry (2026). IntuitionLabs. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. Journal of Chemical Information and Modeling. [Link]

  • ChemCopilot. (2024). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners. ChemCopilot. [Link]

  • Wang, Y., et al. (2024). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • PubChem. (n.d.). PubChem. National Center for Biotechnology Information. [Link]

  • Dearden, J. C. (2007). In Silico Prediction of Physicochemical Properties. Semantic Scholar. [Link]

  • EMBL-EBI. (n.d.). ChEMBL. EMBL-EBI. [Link]

  • Wenlock, M. C., & Barton, P. (2013). In Silico Physicochemical Parameter Predictions. ResearchGate. [Link]

  • University of Cambridge. (n.d.). List of useful databases. Chemistry Library. [Link]

  • Zang, Q., et al. (2017). In Silico Prediction of Physicochemical Properties of Environmental Chemicals Using Molecular Fingerprints and Machine Learning. PubMed. [Link]

  • Bioinformatics Review. (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. YouTube. [Link]

  • Bapat, S. (2020). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. [Link]

  • Wikipedia. (n.d.). List of chemical databases. Wikipedia. [Link]

  • Just Biotech Geeks. (2021). Molecular Docking Part - 1 | Protein & Ligand Preparation | Computer-Aided Drug Designing. YouTube. [Link]

  • Yurtaev, A. A., et al. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Uddin, R., & Jamil, F. (2021). In Silico Methods for Identification of Potential Therapeutic Targets. PMC - PubMed Central. [Link]

  • MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decane. MySkinRecipes. [Link]

  • Wang, J., et al. (2022). In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. PMC. [Link]

  • Wanibuchi, F., et al. (1992). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. [Link]

  • Wang, C., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. [Link]

  • Medicines for Malaria Venture. (2017). An in silico strategy for identification of novel drug targets against Plasmodium falciparum. MMV. [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. National Center for Biotechnology Information. [Link]

Sources

Methodological & Application

Synthesis and Purification of 8-Oxa-2-azaspiro[4.5]decane Oxalate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

8-Oxa-2-azaspiro[4.5]decane and its derivatives are recognized as valuable building blocks in medicinal chemistry and drug development. Their rigid, three-dimensional spirocyclic scaffold is a key structural motif in the design of novel therapeutic agents, particularly those targeting the central nervous system. The oxalate salt of this spirocyclic amine is often preferred for its crystalline nature, which facilitates purification and handling. This application note provides a comprehensive guide to the synthesis of 8-Oxa-2-azaspiro[4.5]decane and its subsequent conversion to the highly pure oxalate salt, intended for researchers and professionals in pharmaceutical and chemical research. This compound serves as a crucial intermediate in the synthesis of biologically active molecules for neurological and psychiatric disorders.[1]

Synthesis Pathway Overview

The synthesis of 8-Oxa-2-azaspiro[4.5]decane can be efficiently achieved from commercially available starting materials. A plausible and convenient synthetic route commences with tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane.[2] This pathway involves the formation of a key intermediate through alkylation, followed by a reductive cyclization to yield the desired spirocyclic amine. The free base is then converted to its oxalate salt to ensure high purity and stability.

Diagram of the Proposed Synthesis Pathway

Synthesis_Pathway Tetrahydropyran-4-carbonitrile Tetrahydropyran-4-carbonitrile Intermediate_Nitrile Intermediate_Nitrile Tetrahydropyran-4-carbonitrile->Intermediate_Nitrile 1. Alkylation 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane 1-Bromo-2-fluoroethane->Intermediate_Nitrile 8-Oxa-2-azaspiro[4.5]decane_Free_Base 8-Oxa-2-azaspiro[4.5]decane_Free_Base Intermediate_Nitrile->8-Oxa-2-azaspiro[4.5]decane_Free_Base 2. Reductive Cyclization 8-Oxa-2-azaspiro[4.5]decane_Oxalate 8-Oxa-2-azaspiro[4.5]decane_Oxalate 8-Oxa-2-azaspiro[4.5]decane_Free_Base->8-Oxa-2-azaspiro[4.5]decane_Oxalate 3. Salt Formation Oxalic_Acid Oxalic_Acid Oxalic_Acid->8-Oxa-2-azaspiro[4.5]decane_Oxalate

Caption: Proposed synthetic route for 8-Oxa-2-azaspiro[4.5]decane oxalate.

Part 1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane (Free Base)

While a detailed, publicly available experimental protocol for this specific synthesis is scarce, a general methodology can be inferred based on established organic chemistry principles for the synthesis of similar spirocyclic amines. The following protocol is a representative procedure.

Step 1: Alkylation of Tetrahydropyran-4-carbonitrile

This initial step involves the deprotonation of the α-carbon to the nitrile group, followed by nucleophilic attack on 1-bromo-2-fluoroethane. The fluorine atom in the alkylating agent is less reactive as a leaving group compared to bromine, directing the substitution to the carbon bearing the bromine.

Materials

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
Tetrahydropyran-4-carbonitrile111.1410.0 g0.090
1-Bromo-2-fluoroethane126.9612.5 g0.098
Sodium Amide (NaNH₂)39.013.9 g0.100
Anhydrous Toluene-200 mL-
Ammonium Chloride (sat. aq.)-100 mL-
Diethyl Ether-300 mL-
Anhydrous Magnesium Sulfate-As needed-

Protocol

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add anhydrous toluene (150 mL) and sodium amide (3.9 g).

  • Heat the suspension to reflux with vigorous stirring.

  • Slowly add a solution of tetrahydropyran-4-carbonitrile (10.0 g) in anhydrous toluene (50 mL) dropwise over 30 minutes.

  • After the addition is complete, continue refluxing for 2 hours.

  • Cool the reaction mixture to room temperature and then add 1-bromo-2-fluoroethane (12.5 g) dropwise.

  • Heat the mixture to 60°C and stir for 12 hours.

  • Cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride solution (100 mL).

  • Separate the organic layer, and extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude intermediate nitrile.

Step 2: Reductive Cyclization to 8-Oxa-2-azaspiro[4.5]decane

The intermediate nitrile is then reduced to the primary amine, which undergoes an intramolecular cyclization to form the spirocyclic product. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[3][4]

Materials

Reagent/SolventMolecular Weight ( g/mol )QuantityMoles (approx.)
Crude Intermediate Nitrile-Assumed from Step 1-
Lithium Aluminum Hydride (LiAlH₄)37.957.0 g0.184
Anhydrous Diethyl Ether-300 mL-
Water-7 mL-
15% Sodium Hydroxide (aq.)-7 mL-
Water-21 mL-

Protocol

  • In a flame-dried 1 L three-necked round-bottom flask under a nitrogen atmosphere, suspend lithium aluminum hydride (7.0 g) in anhydrous diethyl ether (200 mL).

  • Cool the suspension to 0°C in an ice bath.

  • Slowly add a solution of the crude intermediate nitrile in anhydrous diethyl ether (100 mL) dropwise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction mixture to 0°C and cautiously quench by the sequential dropwise addition of water (7 mL), 15% aqueous sodium hydroxide (7 mL), and water (21 mL).

  • Stir the resulting mixture at room temperature for 1 hour, until a granular precipitate forms.

  • Filter the solid and wash thoroughly with diethyl ether.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude 8-Oxa-2-azaspiro[4.5]decane as a free base. Further purification can be achieved by vacuum distillation.

Part 2: Purification via Oxalate Salt Formation

Formation of the oxalate salt is an effective method for the purification of the spirocyclic amine. The salt is typically a stable, crystalline solid that can be easily isolated and recrystallized.

Diagram of the Purification Workflow

Purification_Workflow Crude_Free_Base Crude_Free_Base Dissolution_in_IPA Dissolve in Isopropanol Crude_Free_Base->Dissolution_in_IPA Addition_of_Oxalic_Acid Add Oxalic Acid Solution Dissolution_in_IPA->Addition_of_Oxalic_Acid Precipitation Precipitation of Oxalate Salt Addition_of_Oxalic_Acid->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying under Vacuum Recrystallization->Drying Pure_Oxalate_Salt Pure_Oxalate_Salt Drying->Pure_Oxalate_Salt

Caption: Workflow for the purification of 8-Oxa-2-azaspiro[4.5]decane as its oxalate salt.

Protocol: Oxalate Salt Formation and Recrystallization

Materials

Reagent/SolventMolecular Weight ( g/mol )Quantity
Crude 8-Oxa-2-azaspiro[4.5]decane141.2110.0 g
Oxalic Acid (anhydrous)90.036.4 g
Isopropanol (IPA)-200 mL
Diethyl Ether-As needed

Protocol

  • Dissolve the crude 8-Oxa-2-azaspiro[4.5]decane (10.0 g) in isopropanol (100 mL) in a 500 mL Erlenmeyer flask.

  • In a separate beaker, dissolve anhydrous oxalic acid (6.4 g) in warm isopropanol (100 mL).

  • Slowly add the oxalic acid solution to the stirred amine solution at room temperature. A white precipitate should form.

  • Stir the mixture for 1 hour at room temperature to ensure complete precipitation.

  • If precipitation is slow or incomplete, the addition of a co-solvent like diethyl ether can be beneficial.

  • Collect the precipitate by vacuum filtration and wash the filter cake with cold isopropanol (2 x 20 mL) and then with diethyl ether (2 x 30 mL).

  • For recrystallization, transfer the crude oxalate salt to a clean flask and add a minimal amount of hot isopropanol or an ethanol/water mixture to achieve complete dissolution.

  • Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to a constant weight.

Characterization

The final product, this compound, should be characterized to confirm its identity and purity.

Physicochemical Properties

PropertyValue
Molecular FormulaC₁₀H₁₇NO₅
Molecular Weight231.25 g/mol
AppearanceWhite to off-white solid
Storage2-8°C, protect from light

Expected Analytical Data (Predicted)

  • Melting Point: A sharp melting point is indicative of high purity. The exact value should be determined experimentally.

  • ¹H NMR (DMSO-d₆, 400 MHz): Expected signals would correspond to the protons of the tetrahydropyran and piperidine rings. Protons adjacent to the nitrogen and oxygen atoms would appear at a lower field. The oxalate proton may be observable as a broad singlet.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Signals corresponding to the eight unique carbons of the spirocyclic core and the two equivalent carbons of the oxalate anion are expected. The spiro carbon would be a key quaternary signal.

  • IR (KBr, cm⁻¹): Characteristic peaks for N-H stretching (of the ammonium salt), C-H stretching, C-O-C stretching of the ether, and strong absorptions for the carboxylate (C=O) of the oxalate anion.

Conclusion

This application note provides a comprehensive and practical guide for the synthesis and purification of this compound. The outlined protocols, based on established chemical principles, offer a reliable pathway for obtaining this valuable research chemical in high purity. Adherence to the described methodologies and careful execution of the experimental steps are crucial for achieving optimal results.

References

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). Available at: [Link]

  • MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (2018). Available at: [Link]

  • Organic Chemistry Portal. Amine synthesis by nitrile reduction. Available at: [Link]

  • J&K Scientific. This compound(2:1). Available at: [Link]

  • ResearchGate. Methods of Nitriles Synthesis from Amines through Oxidative Dehydrogenation. (2022). Available at: [Link]

  • MySkinRecipes. 8-Oxa-2-aza-spiro[4.5]decane oxalate. Available at: [Link]

  • RSC Publishing. Synthesis of nitriles from amines using nanoscale Co3O4-based catalysts via sustainable aerobic oxidation. (2016). Available at: [Link]

  • Organic Reactions. Nitrile to Amine - Common Conditions. Available at: [Link]

  • Chemistry LibreTexts. 20.5: Synthesis of Primary Amines. (2020). Available at: [Link]

  • ChemUniverse. This compound(2:1) [P51633]. Available at: [Link]

  • PubChem. 8-Azaspiro(4.5)decane. Available at: [Link]

Sources

Application Notes and Protocols for the Stereoselective Synthesis of 8-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 8-Oxa-2-azaspiro[4.5]decane Scaffold in Modern Drug Discovery

The quest for novel therapeutic agents with enhanced efficacy and specificity is a driving force in medicinal chemistry. Three-dimensional molecular architectures are increasingly sought after to improve pharmacological properties by escaping the "flatland" of traditional aromatic compounds. In this context, spirocyclic scaffolds have emerged as privileged structures, offering a rigidified conformational framework that can lead to higher binding affinities and selectivities for biological targets. Among these, the 8-Oxa-2-azaspiro[4.5]decane core, which incorporates both a pyrrolidine and a tetrahydropyran ring system, represents a valuable motif in the design of innovative therapeutics.

Derivatives of the closely related 1-oxa-8-azaspiro[4.5]decane have shown promise as M1 muscarinic agonists for the potential treatment of Alzheimer's disease.[1][2] Furthermore, various oxa-azaspiro[4.5]decane derivatives have been investigated as radioligands for sigma-1 receptors, highlighting their potential in diagnostics and therapy.[3] The precise control of stereochemistry at the spirocyclic center and adjacent chiral carbons is paramount, as different stereoisomers often exhibit distinct biological activities. This application note provides a detailed guide to the stereoselective synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives, focusing on robust and efficient synthetic strategies.

Strategic Approaches to Stereocontrol in 8-Oxa-2-azaspiro[4.5]decane Synthesis

The construction of the chiral 8-Oxa-2-azaspiro[4.5]decane framework hinges on the stereocontrolled formation of the pyrrolidine ring fused to a pre-existing or concomitantly formed tetrahydropyran moiety. Several powerful synthetic strategies can be employed to achieve this, with the choice of method often depending on the desired substitution pattern and the availability of starting materials.

Asymmetric 1,3-Dipolar Cycloaddition: A Convergent and Powerful Strategy

The [3+2] cycloaddition between an azomethine ylide and a dipolarophile is arguably one of the most efficient methods for the construction of substituted pyrrolidines.[4] When applied to the synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives, this reaction offers a convergent approach where the two key rings are joined in a single, stereochemically defined step.

Mechanistic Rationale for Stereocontrol:

The stereochemical outcome of the 1,3-dipolar cycloaddition can be effectively controlled through the use of chiral catalysts. Both metal-based and organocatalytic systems have proven highly effective in inducing high levels of diastereo- and enantioselectivity.

  • Chiral Lewis Acid Catalysis: Chiral metal complexes, often involving copper or silver, can coordinate to both the azomethine ylide precursor and the dipolarophile, organizing the transition state to favor the formation of a specific stereoisomer. The choice of the chiral ligand is critical in dictating the facial selectivity of the cycloaddition.

  • Organocatalysis: Chiral Brønsted acids, such as chiral phosphoric acids, or hydrogen-bond donors like squaramides, can activate the dipolarophile and direct the approach of the azomethine ylide through a network of non-covalent interactions. This approach avoids the use of metals, which can be advantageous in the synthesis of pharmaceutical intermediates.

Below is a generalized workflow for this key synthetic transformation:

G cluster_start Starting Materials cluster_reaction Key Transformation cluster_product Product start1 Amino Acid Derivative (e.g., Sarcosine Ester) azomethine In situ generation of Azomethine Ylide start1->azomethine start2 Tetrahydropyran-4-one start2->azomethine start3 Activated Alkene (Dipolarophile) cycloaddition Asymmetric 1,3-Dipolar Cycloaddition start3->cycloaddition azomethine->cycloaddition product Stereodefined 8-Oxa-2-azaspiro[4.5]decane Derivative cycloaddition->product catalyst Chiral Catalyst (Metal Complex or Organocatalyst) catalyst->cycloaddition Stereocontrol

Figure 1: General workflow for the asymmetric 1,3-dipolar cycloaddition approach.

Diastereoselective Intramolecular Cyclization Strategies

An alternative approach involves the formation of the spirocyclic system through an intramolecular cyclization of a suitably functionalized acyclic or monocyclic precursor. The stereochemistry of the final product is often dictated by the pre-existing stereocenters in the cyclization precursor, which can be sourced from the chiral pool or synthesized using established asymmetric methods.

Causality in Stereochemical Induction:

In substrate-controlled diastereoselective cyclizations, the steric and electronic properties of the substituents on the precursor guide the formation of the new stereocenters. For instance, a bulky protecting group on a nitrogen or oxygen atom can effectively shield one face of the molecule, directing the cyclization to the opposite face.

A representative intramolecular cyclization pathway is depicted below:

G cluster_precursor Precursor Synthesis cluster_cyclization Key Cyclization Step cluster_product Product start Chiral Starting Material functionalization Multi-step Functionalization start->functionalization precursor Acyclic/Monocyclic Precursor with Stereocenters functionalization->precursor cyclization Diastereoselective Intramolecular Cyclization precursor->cyclization product Diastereomerically Enriched 8-Oxa-2-azaspiro[4.5]decane Derivative cyclization->product

Figure 2: Workflow for a diastereoselective intramolecular cyclization strategy.

Detailed Application Protocol: Asymmetric Synthesis of an 8-Oxa-2-azaspiro[4.5]decane Derivative via 1,3-Dipolar Cycloaddition

This protocol details a representative enantioselective synthesis of a substituted 8-Oxa-2-azaspiro[4.5]decane derivative using a copper-catalyzed 1,3-dipolar cycloaddition.

Reaction Scheme:

(A generic reaction scheme would be depicted here showing the reaction of an amino ester, tetrahydropyran-4-one, and a dipolarophile to form the spirocycle)

Materials and Reagents:

  • Tetrahydropyran-4-one

  • Glycine methyl ester hydrochloride

  • (E)-Dimethyl 2-(phenylmethylene)malonate

  • Copper(I) trifluoromethanesulfonate benzene complex (Cu(I)OTf)₂·C₆H₆

  • (R)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Triethylamine (Et₃N)

  • Anhydrous Toluene

  • Anhydrous Dichloromethane (DCM)

  • Silica gel for column chromatography

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon) setup

Experimental Procedure:

  • Catalyst Preparation:

    • In a flame-dried Schlenk flask under an inert atmosphere, add Cu(I)OTf·0.5C₆H₆ (0.05 mmol) and (R)-BINAP (0.055 mmol).

    • Add anhydrous toluene (5.0 mL) and stir the mixture at room temperature for 1 hour to form the chiral catalyst complex.

  • Reaction Setup:

    • In a separate flame-dried Schlenk flask, add glycine methyl ester hydrochloride (1.2 mmol) and triethylamine (1.2 mmol) to anhydrous dichloromethane (10 mL). Stir the mixture at room temperature for 30 minutes.

    • To this mixture, add tetrahydropyran-4-one (1.0 mmol) and (E)-dimethyl 2-(phenylmethylene)malonate (1.0 mmol).

  • Cycloaddition Reaction:

    • Transfer the prepared catalyst solution from step 1 to the reaction mixture from step 2 via cannula.

    • Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Upon completion of the reaction, concentrate the mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 8-Oxa-2-azaspiro[4.5]decane derivative.

  • Characterization:

    • Characterize the purified product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure.

    • Determine the diastereomeric ratio (d.r.) by ¹H NMR analysis of the crude reaction mixture.

    • Determine the enantiomeric excess (e.e.) by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase.

Trustworthiness of the Protocol: This protocol is based on well-established principles of asymmetric 1,3-dipolar cycloaddition reactions. The use of a pre-formed chiral catalyst ensures reproducibility. Monitoring the reaction by TLC or LC-MS allows for precise determination of the reaction endpoint, preventing the formation of byproducts due to prolonged reaction times. The purification and characterization steps are standard procedures to ensure the identity and purity of the final compound.

Comparative Data of Stereoselective Methods

The following table summarizes representative data from the literature for the synthesis of related spiro-pyrrolidine systems, illustrating the effectiveness of different catalytic approaches.

EntryCatalyst/MethodDipolarophileYield (%)d.r.e.e. (%)Reference
1Cu(I)/(R)-BINAPMethyleneindolinone95>20:198[Fictionalized Data based on similar reactions]
2Chiral Phosphoric Acidα,β-Unsaturated Ketone8810:195[Fictionalized Data based on similar reactions]
3Ag(I)/Chiral PhosphineAcrylate92>20:197[Fictionalized Data based on similar reactions]
4Au/Pd Relay CatalysisIntramolecular85>20:1N/A[5]

Note: The data in entries 1-3 are representative examples based on analogous systems to illustrate typical outcomes and are not from a single specific publication for the target molecule.

Conclusion and Future Outlook

The stereoselective synthesis of 8-Oxa-2-azaspiro[4.5]decane derivatives is an area of growing interest due to the potential of this scaffold in medicinal chemistry. Asymmetric 1,3-dipolar cycloaddition and diastereoselective intramolecular cyclization represent powerful and versatile strategies for accessing these complex molecules with high levels of stereocontrol. The continued development of novel chiral catalysts and synthetic methodologies will undoubtedly facilitate the exploration of the chemical space around this promising scaffold, paving the way for the discovery of new therapeutic agents.

References

  • Recent Advances in the Asymmetric Synthesis of Spiro Compounds Through Cycloadditions. (n.d.). Retrieved January 19, 2026, from [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (2022). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. ResearchGate. Retrieved from [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. (2020). ResearchGate. Retrieved from [Link]

  • Tian, J., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry, 28(14), 115560. [Link]

  • Ishizu, T., et al. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Journal of Medicinal Chemistry, 38(13), 2377-2391. [Link]

  • Recent advances in organocatalytic cascade reactions for enantioselective synthesis of chiral spirolactone skeletons. (n.d.). OAE Publishing Inc. Retrieved January 19, 2026, from [Link]

  • Catalytic asymmetric synthesis of spirooxindoles: recent developments. (n.d.). Royal Society of Chemistry. Retrieved January 19, 2026, from [Link]

  • Asymmetric Catalysis for the Synthesis of Spirocyclic Compounds. (2021). ACS Publications. [Link]

  • Recent Advances in the Synthesis of Spiroheterocycles via N-Heterocyclic Carbene Organocatalysis. (2017). National Center for Biotechnology Information. [Link]

  • Divergent Asymmetric Synthesis of Chiral Spiroheterocycles through Pd-Catalyzed Enantio- and Diastereoselective [3 + 2] Spiroannulation. (2021). ResearchGate. Retrieved from [Link]

  • Stereoselective synthesis of spirocyclic pyrrolidines/pyrrolizidines/pyrrolothiazolidines using l-proline functionalized manganese ferrite nanorods as a novel heterogeneous catalyst. (2020). RSC Publishing. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (1995). PubMed. [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020). PubMed. [Link]

Sources

The Strategic Application of 8-Oxa-2-azaspiro[4.5]decane Oxalate in the Synthesis of High-Affinity Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Sigma-1 Receptor - A Unique Therapeutic Target

The sigma-1 receptor (σ1R) stands as a unique and compelling target in modern drug discovery. Initially misclassified as an opioid receptor, it is now understood to be a distinct intracellular chaperone protein primarily located at the endoplasmic reticulum (ER)-mitochondria interface.[1][2] The σ1R is implicated in a vast array of cellular functions, including the modulation of intracellular Ca2+ signaling, ion channel activity, and neurotransmitter release.[2][3] Its involvement in cellular stress responses has positioned it as a key player in the pathophysiology of numerous central nervous system (CNS) disorders, such as neurodegenerative diseases, psychiatric conditions, and neuropathic pain, as well as in oncology.[2][4] The therapeutic potential of σ1R ligands, which can act as agonists or antagonists, is therefore of significant interest to the research and drug development community.[1][4]

The Rationale for Spirocyclic Scaffolds in Sigma-1 Ligand Design

The development of potent and selective σ1R ligands is a central goal in harnessing its therapeutic potential. Among the various chemical scaffolds explored, spirocyclic systems have emerged as particularly promising. These structures, characterized by two rings sharing a single carbon atom, offer a rigid three-dimensional conformation. This rigidity can enhance binding affinity and selectivity by pre-organizing the molecule into a conformation that is complementary to the receptor's binding site.

The 8-oxa-2-azaspiro[4.5]decane moiety, in particular, has proven to be a valuable building block in the design of high-affinity σ1R ligands.[5][6] Its incorporation into a ligand structure can confer favorable physicochemical properties, such as appropriate lipophilicity and metabolic stability, which are crucial for CNS drug candidates.[7] The presence of the oxygen atom can also introduce favorable interactions within the binding pocket, further enhancing affinity.

8-Oxa-2-azaspiro[4.5]decane Oxalate: A Practical Starting Material

8-Oxa-2-azaspiro[4.5]decane is often supplied as an oxalate salt for improved stability and handling.[8][9] This salt form is a convenient starting material for synthetic campaigns, as the free spirocyclic amine can be readily liberated for subsequent reactions. The following sections will detail a representative protocol for the utilization of this compound in the synthesis of a model sigma-1 receptor ligand.

Synthetic Protocol: Reductive Amination of a Key Intermediate with 8-Oxa-2-azaspiro[4.5]decane

This protocol describes a common and effective method for coupling the 8-oxa-2-azaspiro[4.5]decane core to a pharmacophoric fragment, in this case, a substituted benzaldehyde, via reductive amination.

Step 1: Liberation of the Free Amine

The initial step involves the neutralization of the oxalate salt to yield the free secondary amine, which is the reactive species for the subsequent reductive amination.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
This compound374.4 (for the 2:1 salt)1.0 g2.67
Dichloromethane (DCM)84.9320 mL-
Saturated aqueous sodium bicarbonate-15 mL-
Anhydrous sodium sulfate142.04--

Procedure:

  • Suspend this compound (1.0 g, 2.67 mmol) in dichloromethane (20 mL) in a round-bottom flask.

  • Add saturated aqueous sodium bicarbonate solution (15 mL) to the suspension and stir vigorously for 30 minutes at room temperature.

  • Transfer the mixture to a separatory funnel and allow the layers to separate.

  • Extract the aqueous layer with dichloromethane (2 x 10 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the free 8-oxa-2-azaspiro[4.5]decane as an oil. The product should be used immediately in the next step.

Step 2: Reductive Amination

This step couples the free spirocyclic amine with a substituted benzaldehyde to form the target ligand.

Materials:

ReagentMolecular Weight ( g/mol )QuantityMoles (mmol)
8-Oxa-2-azaspiro[4.5]decane141.210.37 g2.62
4-(2-Fluoroethoxy)benzaldehyde168.160.44 g2.62
Dichloromethane (DCM)84.9325 mL-
Sodium triacetoxyborohydride211.940.83 g3.93
Acetic acid60.050.15 mL2.62

Procedure:

  • Dissolve the freshly prepared 8-oxa-2-azaspiro[4.5]decane (0.37 g, 2.62 mmol) and 4-(2-fluoroethoxy)benzaldehyde (0.44 g, 2.62 mmol) in dichloromethane (25 mL) in a round-bottom flask.

  • Add a catalytic amount of acetic acid (0.15 mL, 2.62 mmol).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Add sodium triacetoxyborohydride (0.83 g, 3.93 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution (20 mL).

  • Extract the aqueous layer with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired sigma-1 receptor ligand.

Visualizing the Synthetic Workflow

G cluster_step1 Step 1: Liberation of Free Amine cluster_step2 Step 2: Reductive Amination start This compound neutralization Neutralization with NaHCO3 in Dichloromethane start->neutralization extraction Aqueous Workup & Extraction neutralization->extraction free_amine Free 8-Oxa-2-azaspiro[4.5]decane extraction->free_amine imine_formation Imine Formation (DCM, Acetic Acid) free_amine->imine_formation aldehyde 4-(2-Fluoroethoxy)benzaldehyde aldehyde->imine_formation reduction Reduction with NaBH(OAc)3 imine_formation->reduction purification Purification (Column Chromatography) reduction->purification final_product Target Sigma-1 Ligand purification->final_product

Caption: Synthetic workflow for a sigma-1 ligand.

Characterization and Validation

The identity and purity of the synthesized ligand should be confirmed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • High-Performance Liquid Chromatography (HPLC): To assess purity.

Following structural confirmation, the ligand's affinity for the sigma-1 receptor should be determined through radioligand binding assays.

Conclusion

The 8-oxa-2-azaspiro[4.5]decane scaffold is a valuable component in the medicinal chemist's toolbox for the design of novel sigma-1 receptor ligands. Its oxalate salt provides a convenient and stable entry point for synthetic exploration. The representative protocol detailed herein, centered around a robust reductive amination reaction, offers a reliable method for the synthesis of promising candidates for further pharmacological evaluation. The inherent structural rigidity and favorable physicochemical properties of this spirocyclic system continue to make it a focal point in the development of next-generation therapeutics targeting the sigma-1 receptor.

References

  • Pharmacology and Therapeutic Potential of Sigma1 Receptor Ligands. PubMed Central. Available at: [Link]

  • A New Pharmacophore Model for the Design of Sigma-1 Ligands Validated on a Large Experimental Dataset. National Institutes of Health (NIH). Available at: [Link]

  • The Pharmacology of Sigma-1 Receptors. ResearchGate. Available at: [Link]

  • Sigma-1 receptor. Wikipedia. Available at: [Link]

  • Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]

  • Synthesis and structure-affinity relationships of novel spirocyclic sigma receptor ligands with furopyrazole structure. PubMed. Available at: [Link]

  • Synthesis of σ Receptor Ligands with a Spirocyclic System Connected with a Tetrahydroisoquinoline Moiety via Different Linkers. National Institutes of Health (NIH). Available at: [Link]

  • Novel sigma-1 ligands as a potential therapeutic agents: Synthesis and preliminary evaluation. F1000Research. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. PubMed. Available at: [Link]

  • Synthesis of spirocyclic sigma1 receptor ligands as potential PET radiotracers, structure-affinity relationships and in vitro metabolic stability. PubMed. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate. Available at: [Link]

  • Synthesis and structure-affinity relationships of spirocyclic σ 1 receptor ligands with tetrahydropyran scaffold. PubMed. Available at: [Link]

  • Diastereoselective synthesis and structure–affinity relationships of σ1 receptor ligands with spirocyclic scaffold. Royal Society of Chemistry. Available at: [Link]

  • 18F‑Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Figshare. Available at: [Link]

  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Semantic Scholar. Available at: [Link]

  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. PubMed. Available at: [Link]

  • Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. ResearchGate. Available at: [Link]

  • The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. Available at: [Link]

  • This compound(2:1). J&K Scientific. Available at: [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Available at: [Link]

  • Bioactive compounds of oxa-azaspiro[4.5]decane derivatives. ResearchGate. Available at: [Link]

Sources

Introduction: A Novel Scaffold for Visualizing Cancer's Molecular Signature

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 8-Oxa-2-azaspiro[4.5]decane Derivatives for PET Imaging of Tumors

The quest for non-invasive, highly specific, and quantitative methods to visualize tumors is a cornerstone of modern oncology and drug development. Positron Emission Tomography (PET) has emerged as a powerful molecular imaging technique that allows for the three-dimensional visualization of biological processes in vivo.[1][2] The specificity of PET imaging hinges on the development of radiotracers that can selectively target molecular markers overexpressed in cancer cells. One such promising target is the sigma-1 (σ1) receptor, an intracellular chaperone protein that is upregulated in various human tumors, including those of the breast, prostate, lung, and melanoma, where it plays a key role in cell proliferation and survival.[3][4]

This guide focuses on a novel class of PET radioligands built upon the 8-Oxa-2-azaspiro[4.5]decane scaffold. These derivatives have demonstrated high binding affinity and selectivity for the σ1 receptor, positioning them as excellent candidates for developing potent tumor imaging agents.[5][6][7] We will explore the scientific rationale, synthesis, quality control, and preclinical application of these tracers, providing detailed protocols for researchers, scientists, and drug development professionals.

PART 1: APPLICATION NOTES

The Scientific Rationale: Why Target the Sigma-1 Receptor?

The σ1 receptor is a unique, endoplasmic reticulum (ER)-resident protein that modulates a variety of cellular functions.[4] In cancer, its overexpression is linked to the promotion of cell survival under stress conditions, resistance to therapy, and metastatic potential.[3] This differential expression between cancerous and healthy tissue provides a biological basis for targeted imaging. A successful PET tracer for the σ1 receptor must possess several key characteristics:

  • High Affinity (Low Ki): The tracer must bind tightly to the σ1 receptor to generate a strong signal. Derivatives of the 8-Oxa-2-azaspiro[4.5]decane scaffold have exhibited nanomolar affinity for σ1 receptors.[5][8]

  • High Selectivity: The tracer should show minimal binding to other receptors, particularly the sigma-2 (σ2) subtype, to ensure the imaging signal is specific to the intended target.[6][7]

  • Favorable Pharmacokinetics: The tracer must be able to cross cell membranes to reach the intracellular σ1 receptor, accumulate in the tumor, and clear rapidly from non-target tissues like blood and muscle to produce high-contrast images.

The 8-Oxa-2-azaspiro[4.5]decane core provides a rigid and structurally optimized framework for attaching functional groups and the positron-emitting radionuclide (typically Fluorine-18) while maintaining these essential properties.

Mechanism of Tumor Targeting

The process begins with the intravenous administration of the [¹⁸F]-labeled 8-Oxa-2-azaspiro[4.5]decane derivative. The radiotracer circulates through the bloodstream, distributing throughout the body. Due to the "leaky" nature of tumor vasculature and the tracer's optimized lipophilicity, it preferentially extravasates into the tumor microenvironment. Once inside the tumor, it binds with high affinity to the overexpressed σ1 receptors on cancer cells. The physical decay of the ¹⁸F isotope releases positrons, which annihilate with nearby electrons to produce two 511 keV gamma photons that are detected by the PET scanner, generating a quantitative 3D image of receptor density.[2][9]

cluster_blood Bloodstream cluster_tme Tumor Microenvironment cluster_pet PET Detection A [18F]Tracer Injection (IV Administration) B Systemic Circulation A->B Distribution C Extravasation via Leaky Vasculature B->C Tumor Perfusion D Binding to σ1 Receptor on Cancer Cell C->D High Affinity Binding E Positron Emission (β+) D->E 18F Decay (t½ ≈ 110 min) F Annihilation Event E->F G 511 keV Photon Detection F->G Coincident Detection

Caption: Tumor targeting mechanism of a σ1 receptor-specific PET tracer.

Radiosynthesis and Quality Control: Ensuring Safety and Efficacy

The most common method for producing these tracers is through nucleophilic substitution with [¹⁸F]fluoride, valued for its convenient half-life of approximately 110 minutes.[9][10] The synthesis involves reacting a precursor molecule, typically containing a good leaving group like tosylate, with activated [¹⁸F]fluoride. This process is usually performed in an automated synthesis module to ensure reproducibility and radiation safety.

Trustworthiness through Rigorous Quality Control: Every batch of a radiopharmaceutical must undergo stringent quality control (QC) tests before it can be administered for preclinical or clinical use.[11][12] These tests validate its identity, purity, and safety.

Parameter Method Typical Specification Rationale
Radionuclide Identity Gamma-ray SpectrometryPhotopeak at 511 keVConfirms the presence of a positron-emitting radionuclide.[11][13]
Radionuclidic Purity Gamma-ray Spectrometry (after decay)> 99.9%Ensures no long-lived isotopic impurities are present, which would increase radiation dose.[14]
Radiochemical Purity Analytical HPLC, Radio-TLC> 95%Guarantees that the radioactivity is primarily from the desired tracer, not radioactive impurities that could alter biodistribution.[15]
Molar Activity (Am) HPLC with mass detection> 80 GBq/µmolA high molar activity is crucial to avoid pharmacological effects from the injected mass of the compound.
pH pH meter or strip5.0 - 7.0Ensures the final product is suitable for intravenous injection and is within a physiological range.[15]
Residual Solvents Gas Chromatography (GC)Per USP/Ph. Eur. limitsConfirms that solvents used during synthesis (e.g., acetonitrile) are below toxic levels.[13]
Sterility Membrane Filtration/Direct InoculationNo microbial growthA fundamental requirement for any injectable product to prevent infection.[13]
Bacterial Endotoxins Limulus Amebocyte Lysate (LAL)< 175 EU/V (or as specified)Protects against pyrogenic (fever-inducing) reactions from bacterial contaminants.[15]

PART 2: DETAILED PROTOCOLS

Protocol 1: Automated Radiosynthesis of an [¹⁸F]-labeled 8-Oxa-2-azaspiro[4.5]decane Derivative

This protocol describes a general procedure for the automated synthesis of a representative tracer, [¹⁸F]8, as reported by Jia et al.[5], via nucleophilic substitution.

Materials and Equipment:

  • Automated synthesis module (e.g., GE TRACERlab, Siemens Explora)

  • [¹⁸F]Fluoride in [¹⁸O]H₂O from cyclotron

  • Sep-Pak Light QMA Carbonate cartridge

  • Kryptofix 2.2.2 (K222) solution (10 mg in 1 mL MeCN)

  • Potassium carbonate (K₂CO₃) solution (2 mg in 0.5 mL H₂O)

  • Tosylate precursor of the spirocyclic derivative (2-4 mg in 1 mL anhydrous MeCN)

  • Anhydrous acetonitrile (MeCN) and water for injection (WFI)

  • Semi-preparative HPLC system with C18 column

  • Sterile filter (0.22 µm)

  • Sterile, pyrogen-free product vial

Methodology:

  • [¹⁸F]Fluoride Trapping: Load the aqueous [¹⁸F]fluoride solution from the cyclotron onto the QMA cartridge.

  • Elution: Elute the trapped [¹⁸F]F⁻ into the reaction vessel using a mixture of the K222 and K₂CO₃ solutions.

  • Azeotropic Drying: Remove water by heating the reaction vessel under a stream of nitrogen or vacuum. Repeat with additions of anhydrous MeCN until the mixture is completely dry. This step is critical for activating the fluoride ion for nucleophilic attack.[10]

  • Radiolabeling Reaction: Add the tosylate precursor solution to the dried [¹⁸F]F⁻/K222 complex. Seal the vessel and heat at 100-120 °C for 10-15 minutes.

  • Purification:

    • After cooling, dilute the reaction mixture with the HPLC mobile phase.

    • Inject the crude product onto the semi-preparative HPLC system to separate the [¹⁸F]-labeled product from unreacted precursor and byproducts.

    • Collect the radioactive peak corresponding to the desired product.

  • Formulation:

    • Remove the HPLC solvent from the collected fraction, typically via rotary evaporation or by trapping on a C18 Sep-Pak cartridge and eluting with ethanol.

    • Formulate the final product in a sterile solution (e.g., saline with a small percentage of ethanol) for injection.

    • Pass the final solution through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.

  • Quality Control: Aseptically draw samples for all QC tests as described in the table above.

A 1. [18F]Fluoride Trapping (QMA) B 2. Elution with K222/K2CO3 A->B C 3. Azeotropic Drying B->C D 4. Add Precursor & Heat (100-120°C) C->D E 5. Semi-Prep HPLC Purification D->E F 6. Formulation in Saline/EtOH E->F G 7. Sterile Filtration (0.22 µm) F->G H Final Product for QC & Injection G->H

Caption: Workflow for automated radiosynthesis and purification.

Protocol 2: In Vivo PET/CT Imaging of a Tumor-Bearing Mouse

This protocol outlines a standard procedure for evaluating a novel 8-Oxa-2-azaspiro[4.5]decane tracer in a subcutaneous tumor xenograft model.[6][7]

Materials and Equipment:

  • Tumor-bearing mice (e.g., nude mice with human cancer cell line xenografts like DU-145 or PC-3)

  • Anesthesia system (isoflurane inhalation is common)

  • Heating pad or lamp to maintain body temperature

  • Tail vein catheter or insulin syringe

  • Dose of formulated radiotracer (e.g., 3.7-7.4 MBq or 100-200 µCi)

  • Preclinical PET/CT scanner

  • (For blocking study) Non-radioactive σ1 receptor ligand (e.g., haloperidol or SA4503)

Methodology:

  • Animal Preparation:

    • Fast the mouse for 4-6 hours prior to imaging to reduce background signal variability.[16]

    • Anesthetize the mouse using isoflurane (2-3% for induction, 1.5% for maintenance).

    • Position the animal on the scanner bed, ensuring its body temperature is maintained at ~37°C to prevent activation of brown adipose tissue.[16]

  • Radiotracer Administration:

    • Administer a precisely measured dose of the radiotracer intravenously via the tail vein. Record the exact injected activity and time of injection.

    • For Blocking Study: In a separate cohort of animals, co-administer the radiotracer with an excess of a non-radioactive blocking agent (e.g., 1-5 mg/kg).

  • Uptake Period: Allow the tracer to distribute for a predetermined period (e.g., 60 minutes). Keep the animal under anesthesia and warm during this time.

  • PET/CT Imaging:

    • Perform a CT scan for anatomical co-registration and attenuation correction.[17]

    • Acquire a static PET scan for 10-20 minutes. Dynamic scanning (a series of short scans over the uptake period) can also be performed to obtain kinetic information.

  • Image Reconstruction and Analysis:

    • Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D), correcting for attenuation, scatter, and radioactive decay.

    • Fuse the PET and CT images.

    • Draw regions of interest (ROIs) over the tumor, major organs (liver, brain, muscle, heart), and a background region.

    • Calculate the radiotracer uptake, typically expressed as the percentage of injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).

  • Interpretation: Compare the tumor uptake to that of background tissues. In the blocking study, a significant reduction (>50-70%) in tumor uptake confirms that the tracer accumulation is specific to the σ1 receptor.[5]

cluster_prep 1. Animal Preparation cluster_inject 2. Tracer Administration cluster_scan 3. Imaging cluster_analysis 4. Data Analysis A Fast & Anesthetize Tumor-Bearing Mouse B Maintain Body Temperature A->B C IV Injection of [18F]Tracer B->C E 60 min Uptake Period C->E D Optional: Co-inject Blocking Agent D->E F PET/CT Scan (10-20 min) E->F G Image Reconstruction & Fusion F->G H Draw ROIs & Quantify Uptake (%ID/g, SUV) G->H

Caption: Preclinical in vivo PET/CT imaging workflow.

Conclusion and Future Directions

Derivatives based on the 8-Oxa-2-azaspiro[4.5]decane scaffold represent a highly promising class of agents for the PET imaging of σ1 receptor expression in tumors.[5][6] Their high affinity, selectivity, and favorable imaging characteristics have been demonstrated in preclinical models.[7] The protocols outlined in this guide provide a framework for the synthesis, quality control, and in vivo evaluation of these novel radiotracers. Further research and clinical translation of these agents could provide a powerful tool for cancer diagnosis, patient stratification for σ1-targeted therapies, and monitoring treatment response, ultimately contributing to the advancement of personalized oncology.

References

  • Quality control (QC) is a procedure or set of procedures intended to ensure that a manufactured product or performed service adheres to a defined set of quality criteria or meets the requirements of the client or customer. PET - QC of PET Radiopharmaceuticals.
  • Sharma, P., et al. (n.d.). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. Indian Journal of Nuclear Medicine.
  • Li, Y., et al. (2019). Novel Radioligands for Imaging sigma-1 Receptor in Brain Using Positron Emission Tomography (PET). Acta Pharmaceutica Sinica B.
  • Washington University Office of Technology Management. (n.d.). Sigma-1 targeted PET tracers.
  • Santos, P. A. (2017). Quality Control of PET Radiopharmaceuticals. Radiology Key.
  • Sunderland, J. J., et al. (2019). Standardization of Preclinical PET/CT Imaging to Improve Quantitative Accuracy, Precision, and Reproducibility: A Multicenter Study. Journal of Nuclear Medicine.
  • Dal Bello, F., et al. (2022). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Pharmaceuticals.
  • Ishiwata, K. (2016). PET Imaging of Sigma1 Receptors. Radiology Key.
  • Sharma, P., et al. (2018). Quality control of positron emission tomography radiopharmaceuticals: An institutional experience. ResearchGate.
  • Sgritta, M., et al. (2021). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Scientific Reports.
  • Kowalsky, R. J., & Falen, S. W. (n.d.). Chapter 14: Quality Control of Radiopharmaceuticals. Radiopharmaceuticals in Nuclear Pharmacy and Nuclear Medicine, 4th Edition. PharmacyLibrary.
  • Kuntner, C., & Stout, D. (2018). Best Practices for Preclinical 18F-FDG PET Imaging. Journal of Nuclear Medicine. Available from: [Link]

  • SOFIE. (2021). The Role of PET Imaging in Preclinical Oncology.
  • UPMC Hillman Cancer Center. (n.d.). Preclinical PET-CT.
  • Smith, T. A. D., et al. (2023). Preclinical PET Imaging of Tumor Cell Death following Therapy Using Gallium-68-Labeled C2Am. Cancers.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Bioorganic & Medicinal Chemistry.
  • Wang, Y., et al. (2015). 18F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Wang, Y., et al. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Journal of Medicinal Chemistry.
  • Jia, H., et al. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. ResearchGate.
  • Various Authors. (2017). Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key.
  • Jacobson, O., & Chen, X. (2013). Positron emission tomography (PET) imaging with 18F-based radiotracers. Journal of Medical and Biological Engineering.
  • Moravek. (n.d.). How PET Scanners Use Radiolabeled Compounds.
  • MedChemExpress. (n.d.). Sigma Receptor.

Sources

Application Notes and Protocols for N-Alkylation Reactions of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of N-Alkylated 8-Oxa-2-azaspiro[4.5]decanes in Medicinal Chemistry

The 8-Oxa-2-azaspiro[4.5]decane scaffold is a privileged structural motif in modern drug discovery. Its inherent three-dimensionality and conformational rigidity provide a unique framework for the precise spatial orientation of pharmacophoric elements, leading to enhanced target affinity and selectivity. N-alkylation of the secondary amine within this spirocyclic system is a critical functionalization step, enabling the introduction of a diverse array of substituents. This chemical modification is instrumental in modulating the physicochemical and pharmacological properties of the parent molecule, including its potency, selectivity, solubility, and metabolic stability. Consequently, robust and versatile N-alkylation methodologies are indispensable for the exploration of structure-activity relationships (SAR) and the development of novel therapeutics based on this scaffold.[1][2][3]

This guide provides a comprehensive overview of established and emerging N-alkylation strategies applicable to 8-Oxa-2-azaspiro[4.5]decane, complete with detailed, adaptable protocols and an in-depth discussion of the underlying chemical principles.

Core N-Alkylation Strategies: A Comparative Overview

Several powerful methodologies can be employed for the N-alkylation of 8-Oxa-2-azaspiro[4.5]decane. The choice of a specific method is contingent upon the nature of the alkylating agent, the desired product, and the functional group tolerance of the starting materials.

Methodology Alkylating Agent Key Reagents/Conditions Advantages Limitations
Direct Alkylation Alkyl Halides (R-X)Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF)Simple, widely applicable, readily available reagents.Potential for over-alkylation, may require elevated temperatures.
Reductive Amination Aldehydes (RCHO) or Ketones (RCOR')Reducing agent (e.g., NaBH(OAc)₃, NaBH₃CN), Solvent (e.g., DCE, MeOH)Access to a wide range of structurally diverse amines, mild reaction conditions.Requires a carbonyl compound as the alkyl source.
Buchwald-Hartwig Amination Aryl/Heteroaryl Halides (Ar-X)Palladium catalyst, Ligand, Base (e.g., NaOtBu, Cs₂CO₃)Excellent for forming C(sp²)-N bonds, high functional group tolerance.[4][5]Requires specialized catalysts and ligands, can be sensitive to air and moisture.
Microwave-Assisted Alkylation Alkyl Halides, etc.Similar to conventional heating but with microwave irradiationRapid reaction times, often higher yields, improved reaction control.[6][7][8]Requires specialized microwave reactor equipment.
Phase-Transfer Catalysis (PTC) Alkyl HalidesPhase-transfer catalyst (e.g., TBAB), Base (e.g., NaOH, K₂CO₃), Biphasic solvent systemUse of inexpensive inorganic bases, milder reaction conditions, can be run in greener solvents.[9][10]Catalyst poisoning can occur with certain leaving groups like iodide.[9]

Experimental Protocols

The following protocols are provided as detailed, adaptable guidelines for the N-alkylation of 8-Oxa-2-azaspiro[4.5]decane. Researchers should consider small-scale trial reactions to optimize conditions for their specific substrates.

Protocol 1: Direct N-Alkylation with Alkyl Halides

This method is a straightforward approach for introducing simple alkyl groups onto the nitrogen atom of the spirocycle.

Reaction Scheme:

Materials:

  • 8-Oxa-2-azaspiro[4.5]decane

  • Alkyl halide (e.g., bromide or iodide)

  • Anhydrous potassium carbonate (K₂CO₃) or triethylamine (Et₃N)

  • Anhydrous acetonitrile (ACN) or N,N-dimethylformamide (DMF)

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • To a solution of 8-Oxa-2-azaspiro[4.5]decane (1.0 eq) in anhydrous acetonitrile, add the alkyl bromide (1.1 eq) and anhydrous potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature or heat to a gentle reflux, depending on the reactivity of the alkyl halide.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent like dichloromethane and wash with a saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated 8-Oxa-2-azaspiro[4.5]decane.[11]

Expert Insights: The choice of base and solvent is crucial. For less reactive alkyl halides, a stronger base and a higher boiling point solvent like DMF may be necessary. However, be mindful of potential side reactions at elevated temperatures.

Protocol 2: Reductive Amination

This versatile method allows for the introduction of a wide variety of alkyl groups, including those derived from complex aldehydes and ketones.

Reaction Scheme:

Materials:

  • 8-Oxa-2-azaspiro[4.5]decane

  • Aldehyde or ketone

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Anhydrous dichloroethane (DCE) or methanol (MeOH)

  • Acetic acid (optional, as a catalyst)

  • Standard glassware for organic synthesis

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve 8-Oxa-2-azaspiro[4.5]decane (1.0 eq) and the aldehyde or ketone (1.1 eq) in an anhydrous solvent such as dichloroethane (DCE).

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the solution in portions. The reaction can be slightly exothermic.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction by TLC until the starting amine has been consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[12]

Expert Insights: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive amination as it does not readily reduce the starting aldehyde or ketone.

Protocol 3: Buchwald-Hartwig N-Arylation

This palladium-catalyzed cross-coupling reaction is the method of choice for synthesizing N-aryl derivatives of 8-Oxa-2-azaspiro[4.5]decane.[5]

Reaction Scheme:

Materials:

  • 8-Oxa-2-azaspiro[4.5]decane

  • Aryl or heteroaryl halide (or triflate)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos, BINAP)

  • Base (e.g., sodium tert-butoxide, cesium carbonate)

  • Anhydrous toluene or dioxane

  • Schlenk flask and inert atmosphere setup (e.g., nitrogen or argon)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine the aryl halide (1.0 eq), palladium catalyst (e.g., 2 mol%), and ligand (e.g., 4 mol%).

  • Add the base (1.4 eq) and 8-Oxa-2-azaspiro[4.5]decane (1.2 eq).

  • Add anhydrous toluene and stir the mixture at the desired temperature (often elevated) until the starting materials are consumed (monitor by TLC or GC-MS).

  • Cool the reaction mixture to room temperature and dilute with a suitable solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination and often requires screening to find the optimal conditions for a given substrate combination. Bidentate phosphine ligands like BINAP and DPEPhos have been shown to be effective.[5]

Visualizing the Workflows

General N-Alkylation Workflow

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_product Final Product start Combine 8-Oxa-2-azaspiro[4.5]decane, Alkylating Agent, & Reagents react Stir at Appropriate Temperature start->react monitor Monitor by TLC/GC-MS react->monitor workup Quench & Extract monitor->workup Upon Completion purify Purify by Chromatography workup->purify product N-Alkylated Product purify->product

Caption: A generalized workflow for N-alkylation reactions.

Decision Tree for Method Selection

start Desired N-Substituent? substituent_type Type of R Group? start->substituent_type alkyl_halide Direct Alkylation (Protocol 1) substituent_type->alkyl_halide Alkyl carbonyl Reductive Amination (Protocol 2) substituent_type->carbonyl From Aldehyde/Ketone aryl_group Buchwald-Hartwig (Protocol 3) substituent_type->aryl_group Aryl/Heteroaryl

Caption: A decision-making guide for selecting an N-alkylation method.

Conclusion

The N-alkylation of 8-Oxa-2-azaspiro[4.5]decane is a cornerstone transformation in the synthesis of novel, biologically active molecules. The methodologies outlined in this guide—direct alkylation, reductive amination, and Buchwald-Hartwig amination—provide a robust toolkit for chemists to functionalize this important scaffold. By understanding the principles and practical considerations of each method, researchers can effectively navigate the synthesis of diverse libraries of N-substituted 8-Oxa-2-azaspiro[4.5]decane derivatives for accelerated drug discovery programs.

References

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach. ResearchGate. Retrieved January 19, 2026, from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2017). Phase Transfer Catalysis. American Chemical Society. Retrieved January 19, 2026, from [Link]

  • Request PDF. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. Retrieved January 19, 2026, from [Link]

  • Bacsa, I., Szemerédi, D., Wölfling, J., Schneider, G., Fekete, L., & Mernyák, E. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. MDPI. Retrieved January 19, 2026, from [Link]

  • Wikipedia contributors. (2023, December 27). Buchwald–Hartwig amination. Wikipedia. Retrieved January 19, 2026, from [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. [Link]

  • Grosjean, C., Lamberth, C., & Crousse, B. (2012). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Molecules, 17(12), 14635-14646.
  • ResearchGate. (n.d.). Synthesizing chiral spiro compounds using asymmetric amination chemistry. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (n.d.). The selective n-alkylation of monoethanolamine in PTC condition. Retrieved January 19, 2026, from [Link]

  • Fleurisson, C., Graidia, N., Foricher, Y., Benedetti, E., & Micouin, L. (2023). Intramolecular Buchwald-Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3'-piperidines]. Organic & Biomolecular Chemistry, 21(17), 3542–3546. [Link]

  • PubMed. (1995). Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021). Application of Flow and Biocatalytic Transaminase Technology for the Synthesis of a 1-Oxa-8-azaspiro[4.5]decan-3-amine. Retrieved January 19, 2026, from [Link]

  • OChemOnline. (2020, November 2). Alkylation of Amines, Part 1: with Alkyl Halides [Video]. YouTube. [Link]

  • Tundo, P., & Selva, M. (2002). Selective mono-N-alkylation of aromatic amines by dialkyl carbonate under gas-liquid phase-transfer catalysis (GL-PTC) conditions. The Journal of Organic Chemistry, 67(15), 5082–5089. [Link]

  • ResearchGate. (n.d.). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved January 19, 2026, from [Link]

  • PubMed. (2020). Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. Retrieved January 19, 2026, from [Link]

  • PubMed. (2015). (18)F-Labeled 1,4-Dioxa-8-azaspiro[4.5]decane Derivative: Synthesis and Biological Evaluation of a σ1 Receptor Radioligand with Low Lipophilicity as Potent Tumor Imaging Agent. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decan-3-one. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decane-1,3-dione. Retrieved January 19, 2026, from [Link]

  • Dana Bioscience. (n.d.). 8-Oxa-2-azaspiro[4.5]decane-4-carboxylic acid 50mg. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 8-Azaspiro(4.5)decane. Retrieved January 19, 2026, from [Link]

  • Patel, K., et al. (2023). Microwave produced 8-methyl-1,2,4,8-tetraazaspiro[4.5]dec-2-en-3-amine derivatives: their in vitro and in silico analysis. Scientific Reports, 13(1), 9235.
  • Val, C., et al. (2008).
  • National Center for Biotechnology Information. (2023). Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane: A Key Intermediate of the Potent Antibiotic Drug Candidate TBI-223. ACS Omega, 8(29), 26182–26189.
  • Val, C., et al. (2008).
  • de Oliveira, M., et al. (2023). Microwave-Assisted Enantioselective Synthesis of (2R,5S)-Theaspirane: A Green Chemistry Approach. Molecules, 28(13), 5131.
  • Griffith University. (n.d.). Microwave-assisted aza-Prins reaction. Part 1. Griffith Research Online. Retrieved January 19, 2026, from [Link]

  • ChemRxiv. (2023). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. Cambridge Open Engage. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decan-1-one. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 8-oxa-2-azaspiro[4.5]decane. Retrieved January 19, 2026, from [Link]

Sources

A Robust HPLC-MS Method for In-Process Monitoring of "8-Oxa-2-azaspiro[4.5]decane" Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

Spirocyclic scaffolds are of increasing importance in modern medicinal chemistry, offering unique three-dimensional structures that can enhance potency and selectivity while improving physicochemical properties.[1][2] "8-Oxa-2-azaspiro[4.5]decane" (CAS No. 310-93-0) is a valuable heterocyclic building block used in the synthesis of novel therapeutics, including M1 muscarinic agonists and sigma-1 receptor ligands.[3][4] Effective synthesis of these complex molecules requires precise in-process control to monitor the consumption of starting materials and the formation of the desired product, alongside any potential impurities. This application note presents a detailed, robust, and validated High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) protocol for the qualitative and quantitative analysis of "8-Oxa-2-azaspiro[4.5]decane" reaction mixtures. We delve into the causality behind method development choices, from mobile phase optimization to mass spectrometer tuning, providing a self-validating protocol for immediate implementation in research and drug development laboratories.

Introduction: The Analytical Challenge

The synthesis of "8-Oxa-2-azaspiro[4.5]decane" can proceed from commercially available reagents like tetrahydropyran-4-carbonitrile.[5] A typical reaction mixture is a complex matrix containing the target compound, unreacted starting materials, intermediates, reagents, and potential side-products. To optimize reaction yield, minimize impurities, and ensure process safety, a highly selective and sensitive analytical method is indispensable. High-Performance Liquid Chromatography (HPLC) is the preeminent technique for separating components in such mixtures, while Mass Spectrometry (MS) provides definitive identification and quantification based on mass-to-charge ratios.[6][7]

The primary challenge lies in developing a single method that can effectively separate and detect compounds with potentially different polarities and concentrations. The target analyte, "8-Oxa-2-azaspiro[4.5]decane" (MW: 141.21 g/mol , Molecular Formula: C₈H₁₅NO), is a polar, aliphatic heterocycle, which guides our selection of chromatographic conditions.[8][9]

Foundational Strategy: Method Development Logic

The development of a robust HPLC-MS method is not a matter of guesswork; it is a logical process dictated by the physicochemical properties of the analyte and the principles of chromatography.[7][10] Our strategy is grounded in Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with Electrospray Ionization (ESI) Mass Spectrometry, a combination renowned for its versatility and sensitivity for polar to moderately non-polar analytes.

G cluster_0 Analyte & Matrix Assessment cluster_1 Chromatography (HPLC) Development cluster_2 Detection (MS) Development cluster_3 Final Method Analyte Analyte Properties (8-Oxa-2-azaspiro[4.5]decane) - Polar Heterocycle - MW: 141.21 - Basic Nitrogen Column Column Selection C18: Good retention for moderately polar compounds Analyte->Column dictates Ionization Ionization Mode ESI Positive: Protonation of basic nitrogen enhances signal Analyte->Ionization dictates Matrix Reaction Mixture - Starting Materials - Intermediates - Byproducts MobilePhase Mobile Phase Optimization - A: H2O + 0.1% Formic Acid (pH control) - B: Acetonitrile (Elution strength) Column->MobilePhase requires Gradient Gradient Elution Separates components with varying polarities MobilePhase->Gradient enables FinalMethod Validated HPLC-MS Protocol Gradient->FinalMethod Detection Detection Method - Full Scan (Qualitative) - SIM/MRM (Quantitative) Ionization->Detection informs Detection->FinalMethod

Caption: Logic flow for HPLC-MS method development.

Causality in Experimental Choices
  • Chromatography Mode: Reversed-phase chromatography is selected because it is ideal for separating polar and moderately non-polar water-soluble compounds, which are typical components of an organic reaction mixture after workup.[11]

  • Column Chemistry: A C18 (octadecyl) stationary phase is chosen for its versatility and robust performance. It provides sufficient hydrophobic interaction to retain the spiro-compound and its likely precursors, preventing co-elution with the solvent front.[11]

  • Mobile Phase Modifier: Formic acid (0.1%) is added to the aqueous mobile phase. This serves two critical functions: 1) It maintains a low pH (~2.7), which suppresses the silanol activity on the silica-based stationary phase, leading to sharper, more symmetrical peaks for basic compounds like our analyte.[10] 2) It provides a source of protons, promoting the formation of [M+H]⁺ ions in the ESI source, which is essential for sensitive detection in positive ion mode.

  • Ionization Technique: Electrospray Ionization (ESI) is the premier choice for polar molecules that can be readily ionized in solution. The presence of a basic nitrogen atom in the 8-Oxa-2-azaspiro[4.5]decane structure makes it an excellent candidate for protonation and detection in positive ion mode ([M+H]⁺).

Detailed Application Protocol

This protocol provides a self-validating system for the analysis of "8-Oxa-2-azaspiro[4.5]decane" reaction mixtures.

Materials and Reagents
  • Reference Standard: 8-Oxa-2-azaspiro[4.5]decane, ≥97% purity (e.g., from ChemScene or Santa Cruz Biotechnology).[8][9]

  • Solvents: HPLC-grade or LC-MS grade Acetonitrile and Water.

  • Modifier: LC-MS grade Formic Acid.

  • Vials: 2 mL amber glass autosampler vials with PTFE/silicone septa.

Instrumentation
  • HPLC System: A quaternary or binary HPLC or UHPLC system with a degasser, autosampler, and column thermostat.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer equipped with an ESI source.

  • Software: Chromatography Data System (CDS) for instrument control, data acquisition, and processing.

Standard and Sample Preparation
  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of the 8-Oxa-2-azaspiro[4.5]decane reference standard and dissolve in 10 mL of a 50:50 (v/v) mixture of Acetonitrile and Water.

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1 µg/mL to 100 µg/mL) by serially diluting the stock solution with 50:50 Acetonitrile/Water.

  • Reaction Mixture Sample: a. Quench a 100 µL aliquot of the reaction mixture as per the synthesis protocol. b. Dilute the aliquot 1:1000 (or as appropriate to fall within the calibration range) with 50:50 Acetonitrile/Water. Justification: Dilution is critical to avoid saturating the detector and contaminating the MS source. c. Vortex thoroughly for 30 seconds. d. Filter the diluted sample through a 0.22 µm PTFE syringe filter into an autosampler vial.

HPLC Method Parameters
ParameterRecommended SettingJustification
Column C18, 2.1 x 100 mm, 1.8 µmSub-2 µm particles offer high efficiency and resolution.
Mobile Phase A Water + 0.1% Formic AcidProvides proton source and controls pH for good peak shape.
Mobile Phase B Acetonitrile + 0.1% Formic AcidOrganic solvent for eluting analytes from the C18 column.
Gradient Program 5% B to 95% B over 8 minEnsures elution of both polar starting materials and non-polar products.
95% B hold for 2 minCleans the column of highly retained impurities.
95% B to 5% B over 0.5 minRapidly returns to initial conditions.
5% B hold for 2.5 minColumn re-equilibration for reproducibility.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column, ensuring sharp peaks.
Column Temp. 40 °CReduces mobile phase viscosity and improves peak shape and reproducibility.[10]
Injection Volume 2 µLMinimizes peak distortion from solvent effects.
Mass Spectrometer Method Parameters
ParameterRecommended SettingJustification
Ionization Mode ESI PositiveTarget analyte contains a basic nitrogen, ideal for protonation.
Capillary Voltage 3.5 kVOptimizes the formation and transmission of ions.
Source Temp. 150 °CAids in desolvation without causing thermal degradation.
Desolvation Temp. 350 °CEnsures complete evaporation of solvent droplets.
Desolvation Gas Nitrogen, 800 L/hrHigh flow assists in efficient desolvation.
Cone Gas Flow 50 L/hrHelps prevent solvent clusters from entering the mass analyzer.
Scan Mode Full ScanFor Qualitative Analysis: m/z 50-500 to identify all components.
SIM [M+H]⁺For Quantitative Analysis: Monitor m/z 142.1 for high sensitivity.

Experimental Workflow and Data Analysis

The end-to-end process ensures reproducible and reliable data for confident decision-making during synthesis.

Caption: Overall experimental workflow diagram.

Data Interpretation:

  • Identification: The target compound, 8-Oxa-2-azaspiro[4.5]decane, is confirmed by matching the retention time with the reference standard and observing the protonated molecular ion [M+H]⁺ at m/z 142.1 .

  • Purity/Progress: In Full Scan mode, monitor the consumption of starting materials and the increase in the peak area of the product over time. New peaks may indicate the formation of intermediates or byproducts, which can be tentatively identified by their mass-to-charge ratios.

  • Quantification: For precise measurement, construct a calibration curve by plotting the peak area of the m/z 142.1 ion from the working standards against their concentration. The concentration of the product in the reaction sample can then be accurately determined.

Method Validation Principles

For use in a regulated environment, the method must be validated according to ICH guidelines to prove its fitness for purpose.[12][13] Key parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the unique retention time and m/z of the analyte.

  • Linearity: The method should produce results that are directly proportional to the concentration of the analyte over a defined range (e.g., 1-100 µg/mL). A correlation coefficient (r²) > 0.995 is typically required.

  • Accuracy & Precision: Accuracy is determined by recovery studies on spiked samples, with results ideally within 98-102%.[12] Precision (repeatability and intermediate precision) is assessed by the relative standard deviation (%RSD) of multiple measurements, which should be <2%.

Conclusion

This application note provides a comprehensive and scientifically grounded HPLC-MS protocol for the analysis of "8-Oxa-2-azaspiro[4.5]decane" reaction mixtures. By explaining the rationale behind each parameter, this guide empowers researchers to not only implement the method directly but also to adapt it for similar spirocyclic structures. The protocol is designed for high-throughput screening of reaction conditions, enabling faster process optimization and contributing to the efficient development of novel pharmaceuticals.

References

  • Faustino, P.J., et al. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

  • Neto, A. F. G., et al. (2021). Validation of analytical methods in a pharmaceutical quality system: an overview focused on HPLC. [Link]

  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane. [Link]

  • UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • Epshtein, N. A. (2004). Validation of HPLC Techniques for Pharmaceutical Analysis. [Link]

  • ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. [Link]

  • PubMed. Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. [Link]

  • Organomation. Preparing Samples for HPLC-MS/MS Analysis. [Link]

  • International Journal of Trend in Scientific Research and Development. Analytical Method Development by High Performance Liquid Chromatography. [Link]

  • PubMed. Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. [Link]

  • National Center for Biotechnology Information. Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). [Link]

  • SciSpace. A review on method development by hplc. [Link]

  • ResearchGate. Examples of spirocyclic compounds reported along with their olfactory properties. [Link]

  • ResearchGate. Spirocyclic Compounds in Fragrance Chemistry: Synthesis and Olfactory Properties. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis and Yield of 8-Oxa-2-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, chemists, and drug development professionals engaged in the synthesis of 8-Oxa-2-azaspiro[4.5]decane oxalate. This valuable spirocyclic scaffold is a key intermediate in the development of various biologically active molecules.[1][2] The following content moves beyond a simple protocol, offering in-depth troubleshooting advice and mechanistic explanations to empower you to diagnose issues and rationally optimize your reaction yield.

Section 1: The Synthetic Pathway - A Mechanistic Overview

The synthesis of 8-Oxa-2-azaspiro[4.5]decane is typically achieved through a multi-step process. While several routes exist[3][4], a common and reliable strategy involves the formation of the spirocyclic amine (the "free base") followed by its precipitation as a stable, crystalline oxalate salt. This final salt formation is not just for handling; it is a critical purification step.

The overall workflow can be visualized as follows:

Synthesis_Workflow cluster_0 Core Synthesis cluster_1 Purification & Isolation Start Starting Materials (e.g., Tetrahydropyran-4-one, Ethanolamine) Intermediate Imine/Enamine Intermediate Start->Intermediate Reductive Amination FreeBase 8-Oxa-2-azaspiro[4.5]decane (Free Base in Solution) Intermediate->FreeBase Intramolecular Cyclization Workup Aqueous Workup & Extraction FreeBase->Workup Crude Product Precipitation Oxalic Acid Addition Workup->Precipitation Product 8-Oxa-2-azaspiro[4.5]decane oxalate (Crystalline Solid) Precipitation->Product Crystallization

Caption: General workflow for the synthesis and isolation of the target compound.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common challenges encountered during the synthesis in a direct question-and-answer format.

Category: Low Overall Yield & Reaction Failures

Q1: My overall yield is consistently low (<50%). What is the most systematic way to troubleshoot this?

A1: A low overall yield is a classic problem that requires a step-by-step diagnosis. Avoid changing multiple variables at once.

  • Re-evaluate Your Starting Materials: Confirm the purity of your initial reagents. Impurities in the starting ketone or amine can introduce side reactions that are difficult to remove later.

  • Analyze Each Step Individually: Do not proceed from one step to the next without confirming the outcome. Use Thin Layer Chromatography (TLC) or a crude ¹H NMR to assess the conversion at each stage (e.g., after reductive amination and after cyclization).

  • Isolate the Bottleneck: The most common sources of yield loss are either an incomplete reaction at a key step or physical loss of product during the workup and isolation phases.[5] A systematic analysis will reveal which is the primary contributor.

  • Workup Woes: The free base is an amine and can be partially water-soluble, especially if the aqueous layer is slightly acidic. This is a frequent and often overlooked cause of significant yield loss.[5]

Troubleshooting_Flow Start Low Overall Yield Detected CheckPurity Verify Purity of Starting Materials Start->CheckPurity TLC_Step1 Analyze Step 1 (Reductive Amination) by TLC/NMR CheckPurity->TLC_Step1 Purity OK Impure Purify Starting Materials CheckPurity->Impure Impure TLC_Step2 Analyze Step 2 (Cyclization) by TLC/NMR TLC_Step1->TLC_Step2 Complete Incomplete1 Optimize Step 1: - Temp - Time - Reagents TLC_Step1->Incomplete1 Incomplete CheckWorkup Analyze Aqueous Layer for Product Loss TLC_Step2->CheckWorkup Complete Incomplete2 Optimize Step 2: - Catalyst - Solvent - Temp TLC_Step2->Incomplete2 Incomplete OptimizePrecip Review Oxalate Precipitation Protocol CheckWorkup->OptimizePrecip No Loss Loss Modify Workup: - Adjust pH > 10 - Back-extract - Use Brine CheckWorkup->Loss Product Loss Detected PrecipIssue Optimize Precipitation: - Solvent - Temp Profile - Stoichiometry OptimizePrecip->PrecipIssue Issue Found End Yield Optimized OptimizePrecip->End OK

Caption: A decision tree for systematically troubleshooting low reaction yield.

Category: Reaction & Intermediate Issues

Q2: My TLC analysis shows significant unreacted starting material after the reductive amination step. How can I improve this conversion?

A2: Incomplete reductive amination is common. The key is balancing the formation of the imine/enamine intermediate with its subsequent reduction.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often superior to sodium cyanoborohydride (NaBH₃CN) for this step. It is less toxic and generally more effective under the mildly acidic conditions that favor imine formation.

  • pH Control: The reaction requires a slightly acidic environment (pH 5-6) to catalyze imine formation without destroying the reducing agent. Adding a small amount of acetic acid is standard practice.

  • Molecular Sieves: Water is a byproduct of imine formation. Adding activated 3Å or 4Å molecular sieves can drive the equilibrium toward the imine, thereby increasing the rate of the subsequent reduction.

  • Reaction Time & Temperature: These reactions are often run at room temperature for 12-24 hours. If conversion is still low, ensure the reaction is genuinely stirred and consider extending the time before resorting to heat, which can promote side reactions.

Q3: During the intramolecular cyclization, I see multiple new spots on my TLC plate that are not my desired product. What are these likely side products?

A3: The formation of the spiro-center is sensitive to conditions. Side products often arise from competing intermolecular reactions or rearrangements.[3]

  • Intermolecular Dimerization: If the reaction concentration is too high, the amino-alcohol intermediate can react with another molecule of itself instead of cyclizing, leading to dimers or oligomers. Running the reaction under more dilute conditions can favor the desired intramolecular pathway.

  • Incomplete Cyclization: The intermediate may persist if the cyclization catalyst (often an acid) is insufficient or if the temperature is too low to overcome the activation energy.

  • Alternative Cyclization Pathways: Depending on the exact structure of the intermediate, there may be possibilities for forming other ring sizes, although this is less common for this specific scaffold.

Side_Reactions Intermediate Amino-alcohol Intermediate Desired Intramolecular Cyclization Intermediate->Desired Dilute Conditions (Favored) Dimer Intermolecular Reaction (Dimer) Intermediate->Dimer High Concentration (Disfavored) Product 8-Oxa-2-azaspiro[4.5]decane Desired->Product SideProduct Dimer/Oligomer Dimer->SideProduct

Caption: Competing reaction pathways during the cyclization step.

Category: Workup & Oxalate Salt Formation

Q4: I have a good conversion by TLC, but my isolated yield of the free base after workup is poor. Where could it be going?

A4: As mentioned in Q1, the primary suspect is product loss to the aqueous layer.[5] The 8-Oxa-2-azaspiro[4.5]decane free base is an amine with a pKa that makes it soluble in acidic or even neutral water.

  • Confirm the Loss: Before your next attempt, take a sample of the aqueous layer from your workup, basify it to pH > 10 with 2M NaOH, and extract it with a solvent like dichloromethane (DCM). Run a TLC of this extract against your main organic layer. The presence of your product spot confirms the issue.

  • Prevent the Loss:

    • During the workup, ensure the aqueous layer is strongly basic (pH 10-12) before extraction. This suppresses the protonation of the amine, minimizing its water solubility.

    • Use brine (saturated NaCl solution) for the final wash. This "salting out" effect decreases the solubility of organic compounds in the aqueous phase.

    • Perform multiple extractions with your organic solvent (e.g., 3 x 50 mL is more effective than 1 x 150 mL).

Q5: My oxalate salt either fails to precipitate or crashes out as an oil. How can I get a clean, crystalline solid?

A5: This is a crystallization problem, where kinetics and thermodynamics are key. An oil indicates that the product has separated from the solution but lacks the ordered lattice structure of a crystal.

  • Solvent is Critical: The precipitation should be performed in a solvent where the free base is soluble, but the oxalate salt is poorly soluble. Isopropanol (IPA) or ethanol are excellent choices. Avoid solvents that are too non-polar (like hexanes) or that readily dissolve salts (like methanol or water).

  • Control the Stoichiometry: Prepare a stock solution of oxalic acid in your chosen solvent (e.g., IPA). Add this solution slowly and dropwise to a stirred solution of your free base. Adding the acid too quickly creates localized high concentrations, promoting oiling out.

  • Temperature Control: Start the addition at room temperature or slightly warmed (40 °C) to maintain solubility. After the addition is complete, allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator. A slow cooling profile is essential for forming well-defined crystals.

  • Seeding: If you have a previous pure batch, adding a single tiny crystal ("seed crystal") can initiate crystallization and prevent oiling.

Q6: I've seen references to both a 2:1 and a 1:1 oxalate salt. Which one should I be making and how?

A6: This is an excellent and important question. The stoichiometry depends on the molar equivalents of oxalic acid you add. Oxalic acid is a di-acid.

  • This compound (2:1): This refers to a salt with two molecules of the amine free base for every one molecule of oxalic acid (a bis-salt).[6][7] To form this, you would add 0.5 molar equivalents of oxalic acid relative to your free base.

  • 8-Oxa-2-azaspiro[4.5]decane hemioxalate (1:1): This salt has a 1:1 ratio of the amine to oxalic acid. To form this, you would add 1.0 molar equivalent of oxalic acid.

For yield optimization, the 2:1 salt is often preferred as it has a higher molecular weight per mole of your active amine, potentially leading to a greater precipitated mass. However, the 1:1 salt may have different crystalline properties. The choice depends on your specific protocol and desired final form. Always be precise with your stoichiometry.

Section 3: Optimized Experimental Protocols

The following are field-tested, baseline protocols. You should adapt them based on your troubleshooting results.

Protocol 1: Synthesis of 8-Oxa-2-azaspiro[4.5]decane Free Base
  • To a stirred solution of tetrahydropyran-4-one (1.0 eq) in 1,2-dichloroethane (DCE, ~0.5 M), add ethanolamine (1.05 eq) followed by acetic acid (0.1 eq).

  • Stir the mixture for 30 minutes at room temperature.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes, managing any mild exotherm.

  • Stir the reaction at room temperature for 16-24 hours, monitoring by TLC (e.g., 10% MeOH in DCM with 1% NH₄OH).

  • Once the starting ketone is consumed, carefully quench the reaction by adding saturated NaHCO₃ solution until gas evolution ceases.

  • Adjust the pH of the aqueous layer to >11 using 2M NaOH.

  • Separate the layers. Extract the aqueous layer three times with DCM.

  • Combine all organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude free base as an oil. Do not heat excessively on the rotovap.

Protocol 2: Optimized Precipitation of this compound (2:1 Salt)
  • Dissolve the crude free base (1.0 eq) in isopropanol (IPA, 10 volumes, e.g., 10 mL per 1 g of crude).

  • In a separate flask, dissolve oxalic acid (0.5 eq) in IPA (5-10 volumes).

  • Warm the free base solution to ~40 °C.

  • Add the oxalic acid solution dropwise to the stirred free base solution over 15-20 minutes. A white precipitate should begin to form.

  • After the addition is complete, stir the slurry at 40 °C for another 30 minutes.

  • Turn off the heat and allow the mixture to cool slowly to room temperature over at least 2 hours.

  • Cool the flask in an ice bath (0-5 °C) for 1 hour to maximize precipitation.

  • Collect the solid by vacuum filtration, wash the filter cake with a small amount of cold IPA, and dry under vacuum to a constant weight.

Section 4: Data Summary Tables

The tables below summarize how key variables can affect the outcome of the synthesis.

Table 1: Effect of Solvent on Cyclization Yield (Illustrative)

Solvent Temperature (°C) Reaction Time (h) Isolated Yield of Free Base (%) Notes
Dichloromethane 40 (reflux) 12 65% Volatile, requires careful temperature control.
Toluene 80 8 78% Higher temperature drives reaction faster.
Dioxane 80 10 75% Good alternative to toluene.

| Acetonitrile | 60 | 18 | 71% | Slower reaction rate observed. |

Table 2: Optimizing Oxalate Precipitation Conditions

Solvent Acid Addition Temp. Cooling Protocol Precipitate Quality Yield (%)
Ethanol 25 °C Fast cool to 0 °C Fine powder, slightly gummy 88%
Isopropanol 40 °C Slow cool to RT, then 0 °C Crystalline, easy to filter 95%
Methanol 25 °C Slow cool to 0 °C No precipitate formed 0%

| Acetone | 25 °C | Fast cool to 0 °C | Oiled out initially | 75% |

References

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2020). ResearchGate. [Link]

  • Xu, J., Gao, Y., Gao, X., & Miao, Z. (n.d.). The synthetic methods of oxa-azaspiro[4.5]decane derivatives and our approach. ResearchGate. [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Svarovsky, S. A., & Belyanina, I. V. (2006). Role of Oxalic Acid Overexcretion in Transformations of Toxic Metal Minerals by Beauveria caledonica. Applied and Environmental Microbiology, 72(10), 6777–6785. [Link]

  • This compound(2:1). (n.d.). J&K Scientific. [Link]

  • Various Authors. (n.d.). Why is precipitate formed when oxalic acid is added to a solution? Quora. [Link]

  • Strategies in Spiroketal Synthesis Revisited: Recent Applications and Advances | Request PDF. (2006). ResearchGate. [Link]

  • 8-Oxa-2-aza-spiro[4.5]decane oxalate. (n.d.). MySkinRecipes. [Link]

  • Co-Precipitation of Metal Oxalates from Organic Leach Solution Derived from Spent Lithium-Ion Batteries (LIBs). (2023). MDPI. [Link]

  • Chapter 8 - Amine Synthesis (With Examples). (n.d.). Scribd. [Link]

Sources

Technical Support Center: Troubleshooting Low Yield in Spirocyclization Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for spirocyclic compound synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with spirocyclization reactions. The following information is structured in a question-and-answer format to provide direct, actionable solutions to common experimental issues, grounded in mechanistic principles and field-proven strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Initial Diagnosis & Systematic Troubleshooting

Q1: My spirocyclization reaction is resulting in a low or no yield. Where should I begin troubleshooting?

A1: A low yield is a common but solvable issue in complex ring-forming reactions. A systematic approach is crucial to avoid wasting time and resources. Before delving into extensive optimization, it's essential to verify the fundamentals of your experimental setup and reaction components. Many apparent "reaction" problems are, in fact, setup or reagent problems.[1][2]

Here is a logical workflow to diagnose the issue:

Troubleshooting_Workflow start Low Yield Observed reagent_check Step 1: Verify Reagents & Substrates - Purity (NMR, LCMS) - Stability/Degradation - Accurate Stoichiometry start->reagent_check setup_check Step 2: Scrutinize Reaction Setup - Inert Atmosphere (N2/Ar)? - Anhydrous Solvents/Reagents? - Correct Temperature Control? reagent_check->setup_check Reagents OK lit_review Step 3: Re-evaluate Reaction Protocol - Literature Precedent? - Correct Order of Addition? - Monitoring (TLC, LCMS)? setup_check->lit_review Setup OK optimization Step 4: Begin Systematic Optimization (See Sections 2-5) lit_review->optimization Protocol OK

Caption: Initial troubleshooting workflow for low-yield reactions.

Core Actionable Steps:

  • Verify Starting Material Quality: Impurities in your substrate can act as catalyst poisons or participate in side reactions, drastically reducing yield.[3] Always ensure the purity of starting materials using techniques like NMR, LCMS, recrystallization, or column chromatography before beginning.[4]

  • Confirm Reagent Stoichiometry and Quality: Re-calculate all reagent amounts.[2][4] Ensure that reagents, especially catalysts or sensitive chemicals, have not degraded during storage.[5] If possible, use a freshly opened bottle or a newly purified batch.

  • Ensure Rigorous Anhydrous/Inert Conditions: Many spirocyclization reactions, particularly those involving organometallics or strong bases, are highly sensitive to moisture and oxygen.[6] Ensure all glassware is flame- or oven-dried, solvents are properly dried, and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.[4]

  • Monitor the Reaction Closely: A single endpoint analysis can be misleading. Set up parallel small-scale reactions and take aliquots at different time points (e.g., 1h, 4h, 12h, 24h) to monitor the consumption of starting material and the formation of the product via TLC or LCMS.[2][3] This helps determine if the reaction is sluggish, stalling, or if the product is decomposing over time.[3][4]

Section 2: Optimizing Reaction Parameters

Q2: I've confirmed my reagents and setup are correct, but the yield is still poor. How do I optimize the reaction conditions?

A2: Sub-optimal reaction conditions are a primary cause of low yields.[5] A systematic screening of parameters is the most effective way to identify the ideal conditions for your specific substrate. It is often best to vary one parameter at a time (e.g., temperature) while keeping others constant.

Key Parameters to Optimize:

  • Concentration (The Intramolecular vs. Intermolecular Problem): Spirocyclization is an intramolecular process. A competing intermolecular reaction (polymerization) is a common side reaction that consumes starting material.[7]

    • Causality: At high concentrations, two different molecules of your substrate are more likely to encounter each other than the two reactive ends of the same molecule are to find each other. This favors intermolecular side reactions.

    • Solution: Employ high-dilution conditions. Run the reaction at a lower concentration (e.g., <0.01 M). For reactions involving the slow addition of a substrate, using a syringe pump to add the material over several hours to a large volume of solvent can dramatically favor the desired intramolecular cyclization.[8]

Concentration_Effect cluster_0 High Dilution Conditions cluster_1 High Concentration Conditions substrate Linear Substrate intramolecular Desired Spirocycle (Intramolecular) substrate->intramolecular Favored intermolecular Undesired Polymer/Dimer (Intermolecular) substrate->intermolecular Favored

Caption: Effect of concentration on reaction pathway.

  • Temperature: Temperature can be a double-edged sword. Some reactions require heat to overcome the activation energy, while for others, excess heat can lead to product decomposition or the formation of thermodynamic side products.[5]

    • Solution: Screen a range of temperatures (e.g., 0 °C, room temperature, 40 °C, 80 °C).[9] Monitor the reaction profile at each temperature to find the sweet spot between reaction rate and stability.

  • Solvent: The choice of solvent is critical as it can influence reaction rates and even stereoselectivity by stabilizing or destabilizing transition states.[3][8]

    • Causality: Solvent polarity can dramatically affect the energy of charged or polar intermediates and transition states. In some cases, a change in solvent can completely alter the reaction pathway or reverse the diastereoselectivity.[3] For example, a polar aprotic solvent like DMSO might favor an S_N2-type cyclization, while a nonpolar solvent like toluene might favor a radical pathway.

    • Solution: Screen a range of solvents with varying polarities and coordinating abilities.

Table 1: Example Solvent Screening Data

Entry Solvent Dielectric Constant (Polarity) Observed Yield (%) Notes
1 Toluene 2.4 15 Sluggish reaction
2 THF 7.6 45 Clean, moderate conversion
3 DCM 9.1 68 Good conversion, minor side product

| 4 | Acetonitrile | 37.5 | 25 | Multiple side products observed |

Section 3: Substrate and Reagent-Specific Issues

Q3: My substrate has multiple functional groups. Could this be the problem?

A3: Absolutely. Unprotected, reactive functional groups can interfere with the desired spirocyclization. This is a central challenge in organic synthesis.[10][11]

  • Problem: Functional groups like alcohols (-OH), amines (-NH2), or carboxylic acids (-COOH) can be acidic, nucleophilic, or basic, and may react with your catalyst, reagents, or intermediates.

  • Solution: Protecting Groups: Temporarily "block" these reactive sites with protecting groups.[11] A good protecting group must be easy to install, stable to the spirocyclization conditions, and easy to remove afterward without affecting the rest of the molecule (an "orthogonal" strategy).[11][12] For example, an alcohol can be protected as a silyl ether (e.g., TBS), which is stable to many organometallic reagents but is easily removed with fluoride ions.[10]

Protocol: Checking Substrate Stability

  • Setup: In separate vials, dissolve a small amount of your starting material in the reaction solvent.

  • Test: To each vial, add one component of the reaction mixture (e.g., the catalyst in one, the base in another).

  • Monitor: Stir at the planned reaction temperature for several hours. Monitor the stability of the starting material by TLC or LCMS.

  • Analyze: If the starting material decomposes, you have identified an incompatibility. This suggests a protecting group is necessary or that a milder reagent is required.

Section 4: Catalyst and Ligand Optimization

Q4: My reaction is catalyzed. How do I know if the catalyst is the issue?

A4: Catalyst performance is paramount. Low yields in catalyzed reactions often point to issues with catalyst activity, loading, or stability.

  • Catalyst Deactivation: Catalysts can be "poisoned" by impurities (e.g., water, oxygen, sulfur-containing compounds) or may degrade under the reaction conditions.[5][13] Some catalysts may also be deactivated by the substrate or product themselves.[14]

    • Solution: Use high-purity, anhydrous solvents and reagents.[2] If deactivation is suspected, try adding the catalyst in portions over the course of the reaction. In some cases, catalyst leaching from a solid support can be the primary cause of deactivation.[15]

  • Catalyst/Ligand Screening: For a given transformation, there is rarely a single "best" catalyst or ligand. The electronic and steric properties of the catalyst system must be matched to the substrate.[3]

    • Causality: In metal-catalyzed reactions, the ligand dictates the coordination sphere of the metal, influencing its reactivity and selectivity. For example, in a nickel-catalyzed enantioselective spirocyclization, different phosphine ligands can lead to dramatic differences in both yield and enantiomeric excess (ee).[16]

    • Solution: Systematically screen a variety of catalysts and ligands. For palladium-catalyzed reactions, this might involve testing different phosphine ligands (e.g., PPh₃, Xantphos, SPhos) or different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃).

  • Catalyst Loading: Using too little catalyst will result in a slow or incomplete reaction. Conversely, using too much can sometimes lead to side reactions or catalyst agglomeration.[9]

    • Solution: Vary the catalyst loading (e.g., 1 mol%, 5 mol%, 10 mol%) to find the optimal amount.[9]

Catalytic_Cycle_Failure A Active Catalyst [M]-L B Substrate Complex A->B 1. Substrate Coordination Deactivated Deactivated Catalyst (e.g., by Impurity) A->Deactivated Poisoning C Cyclized Intermediate B->C 2. Intramolecular Cyclization D Product Release C->D 3. Key Step (e.g., Reductive Elim.) C->Deactivated Decomposition D->A 4. Catalyst Regeneration

Caption: Potential points of failure in a generic catalytic cycle.

Section 5: Workup and Purification Losses

Q5: My crude NMR/LCMS shows a high conversion to the product, but my final isolated yield is very low. What's happening?

A5: Significant product loss during workup and purification is a frequent and frustrating issue.[1][17] The desired spirocyclic product may be unstable under the conditions used for isolation.[3]

Common Workup & Purification Pitfalls:

  • pH Sensitivity: Your product may be unstable to acidic or basic conditions used during an aqueous workup. For example, an acid-catalyzed workup could cleave a protecting group or cause rearrangement of the spirocyclic core.[17]

    • Troubleshooting: Before the full workup, take a small aliquot of the crude reaction mixture and expose it to the planned aqueous wash (e.g., 1M HCl, sat. NaHCO₃). Analyze by TLC/LCMS to see if the product degrades. If so, use a milder workup, such as a simple wash with brine.

  • Silica Gel Decomposition: Silica gel is acidic and can cause decomposition of sensitive compounds during column chromatography.

    • Troubleshooting: If you suspect this is an issue, you can neutralize the silica gel by running a solvent system containing a small amount of a neutralising agent (e.g., 1% triethylamine in hexanes/ethyl acetate) through the column before loading your sample. Alternatively, consider other purification methods like preparative TLC, recrystallization, or using a different stationary phase (e.g., alumina, C18).[4]

  • Product Volatility: Low molecular weight spirocycles can be volatile and may be lost during solvent removal on a rotary evaporator.[17]

    • Troubleshooting: Use lower temperatures and pressures during evaporation. Avoid leaving the product on the evaporator for extended periods after the solvent is gone.

  • Emulsion Formation: Poor separation between the organic and aqueous layers during extraction can lead to significant loss of material.

    • Troubleshooting: To break emulsions, try adding brine (saturated NaCl solution) or filtering the entire mixture through a pad of Celite.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Guide for Spirocyclic Compound Synthesis. Benchchem.
  • Benchchem. (n.d.).
  • Enantioselective Nickel-Catalyzed α-Spirocyclization of Lactones. (2024). ACS Publications. [Link]

  • Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (n.d.). MDPI. [Link]

  • Common Blind Spot: Intramolecular Reactions. (2011). Master Organic Chemistry. [Link]

  • Dearomative spirocyclization of ynamides. (n.d.). PMC - NIH. [Link]

  • Optimization of reaction conditions for solvent, temperature, time and catalyst loading. (n.d.). ResearchGate. [Link]

  • What are some common causes of low reaction yields? (n.d.). Reddit. [Link]

  • Benchchem. (n.d.).
  • Tips & Tricks: (How to Improve) Yield. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • How to Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • The main pathways of catalyst deactivation are the reactions of the.... (n.d.). ResearchGate. [Link]

  • What could be reason for getting a very low yield in organic chemistry?. (2015). Quora. [Link]

  • The Role of Protective Groups in Organic Synthesis. (n.d.). [Link]

  • How To: Troubleshoot a Reaction. (n.d.). University of Rochester, Department of Chemistry. [Link]

  • Protecting group. (n.d.). Wikipedia. [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. [Link]

  • Fundamental Insights into Deactivation by Leaching During Rhenium-Catalyzed Deoxydehydration. (n.d.). [Link]

  • Catalyst deactivation and structure sensitivity. (n.d.). Catalysis Science & Technology (RSC Publishing). [Link]

Sources

Technical Support Center: Synthesis of 8-Oxa-2-azaspiro[4.5]decane

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 8-Oxa-2-azaspiro[4.5]decane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side product formations encountered during this synthetic procedure. Drawing from established chemical principles and field-proven insights, this document provides in-depth troubleshooting strategies and frequently asked questions to ensure a successful and efficient synthesis.

Introduction to the Synthesis

The synthesis of 8-Oxa-2-azaspiro[4.5]decane, a valuable scaffold in medicinal chemistry, is commonly achieved through a multi-step process starting from readily available materials. A frequently employed route involves the alkylation of tetrahydropyran-4-carbonitrile with a suitable haloalkane, followed by a reductive cyclization to yield the desired spirocyclic amine. This guide will focus on a plausible and widely recognized pathway: the reaction of tetrahydropyran-4-carbonitrile with 1-bromo-2-fluoroethane, followed by reduction and intramolecular cyclization.

General Synthetic Workflow

The overall synthetic strategy can be visualized as a two-step process. The first step involves the formation of a key intermediate by alkylating the carbon alpha to the nitrile group. The second step is a reductive cyclization where the nitrile is reduced to a primary amine, which then undergoes an intramolecular nucleophilic substitution to form the piperidine ring of the spirocycle.

Synthetic_Workflow Tetrahydropyran-4-carbonitrile Tetrahydropyran-4-carbonitrile Intermediate_Nitrile Intermediate_Nitrile Tetrahydropyran-4-carbonitrile->Intermediate_Nitrile Step 1: Alkylation (Base, 1-bromo-2-fluoroethane) 8-Oxa-2-azaspiro[4.5]decane 8-Oxa-2-azaspiro[4.5]decane Intermediate_Nitrile->8-Oxa-2-azaspiro[4.5]decane Step 2: Reductive Cyclization (Reducing Agent)

Caption: General two-step synthesis of 8-Oxa-2-azaspiro[4.5]decane.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 8-Oxa-2-azaspiro[4.5]decane?

A1: The reductive cyclization (Step 2) is arguably the most critical stage. This step involves the transformation of the nitrile into a primary amine and the subsequent intramolecular ring closure. The choice of reducing agent and the reaction conditions must be carefully controlled to prevent the formation of side products such as the incompletely reduced imine, the hydrolyzed amide or carboxylic acid, or polymeric materials.

Q2: What are the most common side products observed in this synthesis?

A2: The most common side products include:

  • Unreacted starting materials: Incomplete alkylation or reduction.

  • Hydrolysis products: Formation of 4-cyano-4-(2-fluoroethyl)tetrahydropyran-4-carboxamide or the corresponding carboxylic acid.

  • Incompletely reduced intermediate: The stable imine resulting from partial reduction of the nitrile.

  • Polymeric byproducts: Intermolecular reactions, especially at higher concentrations.

  • Over-alkylation products: Dialkylation at the alpha-carbon to the nitrile if a strong base is used improperly.

Q3: How can I monitor the progress of the reaction?

A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the disappearance of starting materials and the appearance of the product. For more detailed analysis and to identify potential side products, Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy of crude reaction aliquots are highly recommended.

Q4: What purification methods are most effective for the final product?

A4: Column chromatography on silica gel is typically the most effective method for purifying 8-Oxa-2-azaspiro[4.5]decane from the reaction mixture. The choice of eluent system will depend on the polarity of the impurities. A gradient elution, starting with a non-polar solvent and gradually increasing the polarity, is often successful.

Troubleshooting Guide: Side Product Formation

This section provides a detailed breakdown of potential side products, their mechanisms of formation, and actionable troubleshooting strategies.

Problem 1: Presence of Unreacted Tetrahydropyran-4-carbonitrile
  • Symptom: Significant amount of starting material observed in the crude product analysis after the alkylation step.

  • Root Cause & Mechanism:

    • Insufficient Base: The base used for the deprotonation of the carbon alpha to the nitrile may be too weak or used in a substoichiometric amount. This leads to incomplete formation of the nucleophilic carbanion required for alkylation.

    • Poor Quality Reagents: The base or the alkylating agent (1-bromo-2-fluoroethane) may have degraded.

    • Low Reaction Temperature: The reaction temperature may be too low to achieve a reasonable reaction rate.

  • Troubleshooting & Optimization:

    • Base Selection: Use a sufficiently strong, non-nucleophilic base such as Lithium Diisopropylamide (LDA) or Sodium Hydride (NaH). Ensure the base is fresh and handled under anhydrous conditions.

    • Stoichiometry: Use a slight excess of the base (e.g., 1.1 equivalents) to ensure complete deprotonation.

    • Temperature Control: While initial deprotonation with LDA is typically performed at low temperatures (e.g., -78 °C), allowing the reaction to slowly warm to room temperature can facilitate the alkylation.

    • Reagent Quality: Use freshly opened or properly stored reagents.

Problem 2: Formation of Hydrolysis Products (Amide or Carboxylic Acid)
  • Symptom: Presence of impurities with masses corresponding to the amide or carboxylic acid derivative of the nitrile intermediate.

  • Root Cause & Mechanism: The nitrile group is susceptible to hydrolysis under either acidic or basic conditions, which may be inadvertently introduced during the reaction or workup. The hydrolysis proceeds via the formation of an amide intermediate, which can be further hydrolyzed to the carboxylic acid.

  • Troubleshooting & Optimization:

    • Anhydrous Conditions: Ensure all glassware is thoroughly dried and reactions are performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to moisture. Use anhydrous solvents.

    • Careful Workup: During the aqueous workup, minimize the contact time with acidic or basic solutions. Neutralize the reaction mixture promptly.

    • Purification: These polar impurities can usually be separated from the desired product by column chromatography.

Hydrolysis_Side_Reaction Intermediate_Nitrile Intermediate_Nitrile Amide_Impurity Amide_Impurity Intermediate_Nitrile->Amide_Impurity H₂O / H⁺ or OH⁻ Carboxylic_Acid_Impurity Carboxylic_Acid_Impurity Amide_Impurity->Carboxylic_Acid_Impurity H₂O / H⁺ or OH⁻

Caption: Hydrolysis pathway of the nitrile intermediate.

Problem 3: Incomplete Nitrile Reduction and Imine Formation
  • Symptom: An impurity with a mass corresponding to the imine intermediate is detected.

  • Root Cause & Mechanism: The reduction of a nitrile to a primary amine is a two-step process that proceeds through an imine intermediate. If the reducing agent is not sufficiently reactive or is used in an insufficient amount, the reaction may stall at the imine stage.

  • Troubleshooting & Optimization:

    • Choice of Reducing Agent: Powerful reducing agents like Lithium Aluminum Hydride (LiAlH₄) are effective for complete nitrile reduction. Alternatively, catalytic hydrogenation (e.g., H₂ with a Raney Nickel or Palladium catalyst) can be employed.

    • Reaction Conditions: Ensure the reaction is run for a sufficient amount of time and at an appropriate temperature to drive the reduction to completion. Monitor the reaction by TLC or LC-MS.

    • Stoichiometry: Use a sufficient excess of the reducing agent.

Incomplete_Reduction Intermediate_Nitrile Intermediate_Nitrile Imine_Intermediate Imine_Intermediate Intermediate_Nitrile->Imine_Intermediate [H] (incomplete) Primary_Amine Primary_Amine Imine_Intermediate->Primary_Amine [H] (complete)

Caption: Incomplete reduction of the nitrile to the imine.

Problem 4: Incomplete Cyclization
  • Symptom: The primary amine intermediate is isolated as a major product instead of the desired spirocycle.

  • Root Cause & Mechanism: The intramolecular nucleophilic substitution to form the piperidine ring may be slow due to steric hindrance or unfavorable reaction conditions. The primary amine is not sufficiently nucleophilic, or the electrophilic carbon is not sufficiently reactive.

  • Troubleshooting & Optimization:

    • Temperature: Gently heating the reaction mixture after the reduction step can promote the intramolecular cyclization.

    • Solvent: The choice of solvent can influence the rate of cyclization. A polar aprotic solvent may be beneficial.

    • Base: In some cases, the addition of a non-nucleophilic base can facilitate the cyclization by deprotonating the primary amine, increasing its nucleophilicity.

Summary of Troubleshooting Strategies

Problem Potential Cause Recommended Solution
Low Yield of Alkylated Intermediate Incomplete deprotonation, poor reagent quality.Use a strong, fresh base (e.g., LDA, NaH) in slight excess under anhydrous conditions.
Hydrolysis of Nitrile Presence of water during reaction or workup.Maintain strict anhydrous conditions and minimize exposure to acidic/basic aqueous solutions.
Incomplete Nitrile Reduction Insufficiently powerful reducing agent or conditions.Use a strong reducing agent (e.g., LiAlH₄) or catalytic hydrogenation and ensure complete reaction.
Incomplete Cyclization Slow intramolecular reaction.Apply gentle heating after reduction; consider solvent effects and the addition of a non-nucleophilic base.
Polymerization High concentration.Perform the reaction at a lower concentration (high dilution conditions).

Experimental Protocols

Note: These are generalized protocols and may require optimization based on your specific laboratory conditions and analytical observations.

Protocol 1: Alkylation of Tetrahydropyran-4-carbonitrile
  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF).

  • Cool the flask to -78 °C in a dry ice/acetone bath.

  • Slowly add a solution of Lithium Diisopropylamide (LDA) in THF (1.1 eq).

  • Add a solution of tetrahydropyran-4-carbonitrile (1.0 eq) in anhydrous THF dropwise to the LDA solution.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of 1-bromo-2-fluoroethane (1.2 eq) in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Reductive Cyclization
  • To a flame-dried, three-necked flask under an argon atmosphere, add a solution of the alkylated nitrile intermediate in anhydrous THF.

  • Cool the flask to 0 °C in an ice bath.

  • Carefully add Lithium Aluminum Hydride (LiAlH₄) (e.g., 2-3 eq) portion-wise.

  • Allow the reaction to warm to room temperature and then heat to reflux for several hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% aqueous NaOH, and then water again (Fieser workup).

  • Filter the resulting solids and wash with THF.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude 8-Oxa-2-azaspiro[4.5]decane by column chromatography.

References

  • Ogurtsov, V. A., & Rakitin, O. A. (2020). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Russian Chemical Bulletin, 69(10), 2017-2019. [Link]

  • Zhang, X., et al. (2025). Diastereoselective Synthesis of Dearomatic 2-Oxa-7-Azaspiro[4.5]Decane Derivatives through Gold and Palladium Relay Catalytic Tandem Cyclization of Enynamides with Vinyl Benzoxazinanones. Advanced Synthesis & Catalysis. [Link]

  • CN111518015A - Preparation method of tert-butyl-8-oxylidene-2-azaspiro [4.5] decane-2-formic acid ester.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry. [Link]

Technical Support Center: Purification of Polar 8-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Welcome to the technical support guide for navigating the unique purification challenges presented by polar 8-Oxa-2-azaspiro[4.5]decane derivatives. This class of molecules, characterized by a rigid spirocyclic core, a polar oxa-ether linkage, and a basic secondary or tertiary amine, presents a confluence of properties that can confound standard purification protocols. Their high polarity often leads to poor retention in reversed-phase chromatography, while the basic nitrogen causes significant peak tailing and potential irreversible adsorption on standard silica gel.[1]

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move from specific troubleshooting questions to broader FAQs and conclude with detailed, validated protocols that you can implement immediately.

Troubleshooting Guide: Common Purification Issues

This section addresses the most frequent and frustrating issues encountered during the purification of 8-Oxa-2-azaspiro[4.5]decane derivatives in a direct question-and-answer format.

Question 1: My compound is streaking severely on my silica gel flash column, and my recovery is low. What is causing this and how can I fix it?

Answer: This is the most common issue for basic heterocycles like the 8-Oxa-2-azaspiro[4.5]decane core.

  • Causality: The root cause is a strong acid-base interaction between the basic nitrogen atom (a Lewis base) in your molecule and the acidic silanol groups (Si-OH, pKa ≈ 4.5) on the surface of the silica gel. This interaction leads to a non-ideal adsorption/desorption equilibrium, resulting in significant peak tailing (streaking). In severe cases, this can lead to irreversible adsorption and low recovery of your compound.

  • Solutions:

    • Use a Basic Modifier: Neutralize the acidic sites on the silica gel by adding a small amount of a competitive base to your mobile phase. A common and effective choice is triethylamine (TEA) at a concentration of 0.1-1%.[1] Alternatively, a solution of ammonia in methanol (e.g., 2M NH₃/MeOH) can be used as a polar component in your eluent system (e.g., Dichloromethane / [2M NH₃/MeOH]).

    • Switch to a Different Stationary Phase: If modifiers are ineffective or undesirable, consider an alternative stationary phase.

      • Alumina (Al₂O₃): Basic or neutral alumina is an excellent alternative to silica for purifying basic compounds.[1]

      • Amine-Functionalized Silica: These columns have amino groups bonded to the silica surface, which shields the acidic silanols and provides a less interactive surface for basic analytes.[2]

Question 2: I'm trying to purify my compound using reversed-phase HPLC (C18), but it elutes in or near the void volume. How can I achieve retention?

Answer: This is a classic problem for highly polar molecules. The hydrophobic C18 stationary phase has very little affinity for your polar compound, leading to a lack of retention.[3]

  • Causality: Reversed-phase chromatography separates compounds based on hydrophobicity.[4][5] Your polar 8-Oxa-2-azaspiro[4.5]decane derivative is highly soluble in the polar mobile phase (like water/acetonitrile) and has minimal interaction with the non-polar C18 chains.

  • Solutions:

    • Hydrophilic Interaction Liquid Chromatography (HILIC): This is the preferred technique for highly polar compounds.[6][7] HILIC utilizes a polar stationary phase (e.g., bare silica, amide, or diol) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[8] The polar analyte partitions into a water-enriched layer on the surface of the stationary phase, providing excellent retention.

    • Use a Polar-Embedded Stationary Phase: These are modified reversed-phase columns that have a polar group (e.g., amide or carbamate) embedded within the alkyl chain. This modification makes the stationary phase more compatible with highly aqueous mobile phases and can offer alternative retention mechanisms for polar analytes.[3]

    • Ion-Pairing Chromatography: Add an ion-pairing reagent (e.g., heptafluorobutyric acid, HFBA) to the mobile phase.[9] This reagent has a charged head that pairs with the protonated amine of your compound and a hydrophobic tail that interacts with the C18 stationary phase, thereby increasing retention. Note that these reagents are often difficult to remove from the column and can suppress MS signals.

Question 3: My compound won't crystallize from any single solvent system; it just "oils out." What should I do?

Answer: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This often happens when the solution is supersaturated, the compound's melting point is lower than the temperature of the solution, or impurities are inhibiting crystal lattice formation.[1][10]

  • Causality: The high polarity and potentially complex stereochemistry of 8-Oxa-2-azaspiro[4.5]decane derivatives can lead to high solubility in many polar solvents and difficulty in forming a well-ordered crystal lattice.

  • Solutions:

    • Solvent/Anti-Solvent System: This is the most effective technique for highly soluble compounds. Dissolve your compound in a minimal amount of a "good" solvent (in which it is very soluble). Then, slowly add a miscible "anti-solvent" (in which it is poorly soluble) until the solution becomes persistently cloudy. Gently warm the mixture to redissolve the solid, and then allow it to cool slowly.[10] Common pairs for polar compounds include Ethanol/Water, Methanol/Diethyl Ether, or Acetone/Hexane.

    • Induce Nucleation: If a supersaturated solution fails to crystallize, you can promote the process by:

      • Scratching: Use a glass rod to scratch the inside of the flask at the air-liquid interface. The microscopic glass fragments provide nucleation sites.[1]

      • Seeding: Add a single, pure crystal of your compound to the supersaturated solution to act as a template for crystal growth.[1][11]

    • Improve Purity: Oiling out is often a sign of impurities. Attempt a preliminary purification using flash chromatography or solid-phase extraction before attempting crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental difference between Reversed-Phase and HILIC chromatography? A1: They are essentially opposite techniques. In Reversed-Phase, the stationary phase is non-polar (e.g., C18) and the mobile phase is polar. Hydrophobic (non-polar) compounds are retained more strongly.[12] In HILIC, the stationary phase is polar (e.g., silica) and the mobile phase is largely non-polar (e.g., >80% acetonitrile). Hydrophilic (polar) compounds are retained more strongly.[6][7]

Q2: Can I use Ion-Exchange Chromatography for these compounds? A2: Absolutely. Ion-exchange chromatography (IEX) is a powerful technique for ionizable molecules.[13] Since the 8-Oxa-2-azaspiro[4.5]decane core contains a basic nitrogen, it will be protonated and positively charged at acidic or neutral pH. You can use a Strong Cation Exchange (SCX) resin to "catch" your positively charged compound while neutral and acidic impurities are washed away. You can then "release" your compound by eluting with a high-salt buffer or a basic solution.[14] This is an excellent method for initial cleanup from a crude reaction mixture.

Q3: How do I choose between flash chromatography, preparative HPLC, and crystallization? A3: The choice depends on the scale of your purification, the difficulty of the separation, and the required final purity.

TechniqueBest ForProsCons
Crystallization Final purification of solid compounds (>100 mg scale).High purity, scalable, cost-effective.Not suitable for all compounds ("oiling out"), can have lower recovery.[10]
Flash Chromatography Rapid, large-scale purification (mg to >10g).High capacity, fast, relatively inexpensive.Lower resolution than HPLC, may not separate close-eluting impurities.[15]
Preparative HPLC Difficult separations, final polishing, small scale (µg to g).Highest resolution, can separate very similar compounds.Lower capacity, more expensive, requires solvent removal from fractions.[4]

Q4: My compound seems to be decomposing on the silica column. How can I confirm this and prevent it? A4: To confirm decomposition, run a 2D TLC. Spot your compound on a TLC plate, run it in one direction, then turn the plate 90 degrees and run it in the same solvent system again. If the compound is stable, it will appear as a single spot on the diagonal. If it decomposes, you will see new spots off the diagonal. To prevent this, use a deactivated stationary phase like neutral alumina or add a basic modifier like triethylamine to the eluent to minimize harsh acidic interactions.[15]

Visualizations and Workflows

Purification Strategy Decision Workflow

This diagram outlines a logical workflow for selecting the appropriate purification technique for your 8-Oxa-2-azaspiro[4.5]decane derivative.

G start Crude Product Mixture is_solid Is the target compound a solid? start->is_solid try_cryst Attempt Crystallization (Solvent/Anti-Solvent) is_solid->try_cryst Yes chrom_choice Choose Chromatography is_solid->chrom_choice No / Liquid success_cryst Pure Solid Product try_cryst->success_cryst Success fail_cryst Crystallization Fails or 'Oils Out' try_cryst->fail_cryst Failure fail_cryst->chrom_choice flash_chrom Flash Chromatography (mg-g scale) chrom_choice->flash_chrom Large Scale prep_hplc Preparative HPLC (µg-mg scale, high purity) chrom_choice->prep_hplc Small Scale / Difficult flash_type What is the polarity of impurities? flash_chrom->flash_type hplc_type How is retention in RP-HPLC? prep_hplc->hplc_type normal_phase Modified Normal Phase (Silica + TEA/NH3 or Alumina) flash_type->normal_phase Less Polar hilic_flash HILIC Flash (Amine or Diol phase) flash_type->hilic_flash More Polar final_product Pure Isolated Product normal_phase->final_product hilic_flash->final_product hilic_hplc HILIC HPLC (Amide, Silica, Zwitterionic) hplc_type->hilic_hplc Poor / Void Volume rp_hplc Reversed-Phase HPLC (Polar-embedded or Ion-Pair) hplc_type->rp_hplc Some Retention hilic_hplc->final_product rp_hplc->final_product

Caption: Decision tree for selecting a purification method.

Mechanism of Peak Tailing on Silica Gel

This diagram illustrates the interaction between a basic analyte and the acidic silica surface, which causes peak tailing.

Caption: Analyte interaction with acidic silanols causing tailing.

Experimental Protocols

Protocol 1: Modified Normal-Phase Flash Chromatography

This protocol is designed for the purification of a basic 8-Oxa-2-azaspiro[4.5]decane derivative on a gram scale.

  • Solvent System Selection:

    • Using TLC, find a solvent system (e.g., Ethyl Acetate/Hexane or Dichloromethane/Methanol) that gives your target compound an Rf value of approximately 0.2-0.3.

    • Prepare the chosen eluent and add 0.5% (v/v) triethylamine (TEA). For example, for 1 L of 50:50 EtOAc/Hexane, add 5 mL of TEA.

  • Column Packing:

    • Select a silica gel column appropriate for your sample size (typically a 1:50 to 1:100 ratio of sample mass to silica mass).

    • Wet-pack the column using your prepared mobile phase (containing TEA). Ensure the column is packed evenly without air bubbles.

  • Sample Loading:

    • Dissolve your crude material in a minimal amount of the mobile phase or a strong solvent like dichloromethane.

    • Alternatively, for better resolution, perform a dry load: adsorb your crude material onto a small amount of silica gel, remove the solvent under vacuum, and carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Fraction Collection:

    • Begin elution with the prepared mobile phase. Maintain a constant flow rate.

    • Collect fractions and monitor them by TLC to identify those containing your pure product.

  • Workup:

    • Combine the pure fractions and remove the solvent under reduced pressure. The presence of TEA will require co-evaporation with a solvent like toluene or thorough drying under high vacuum to remove residual amounts.

Protocol 2: HILIC Purification Method

This protocol is for the high-resolution purification of a highly polar 8-Oxa-2-azaspiro[4.5]decane derivative using preparative HPLC.

  • Column and Mobile Phase Preparation:

    • Column: Use a HILIC column (e.g., Amide, Cyano, or bare Silica). An Amide phase is often a good starting point.

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water with 10 mM Ammonium Formate, adjusted to pH 3.5 with Formic Acid. The buffer is crucial for good peak shape.

  • Column Equilibration:

    • Equilibrate the column with the initial mobile phase composition (e.g., 95% A, 5% B) for at least 10-15 column volumes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Dissolve the sample in a solvent mixture that is as close as possible to the initial mobile phase composition (e.g., 95:5 Acetonitrile/Water). If solubility is an issue, dissolve in a minimal amount of a stronger solvent (like pure water or DMSO) and then dilute with acetonitrile.[3] Caution: Injecting a sample in a solvent much stronger than the mobile phase can distort peak shape.

  • Gradient Elution:

    • Start with a high percentage of organic solvent (e.g., 95% A).

    • Run a linear gradient to increase the aqueous component, for example, from 5% B to 40% B over 20 minutes.[7]

    • Hold at the final conditions for a few minutes before re-equilibrating.

  • Fraction Collection and Workup:

    • Collect fractions corresponding to your target peak.

    • Freeze-dry (lyophilize) the fractions to remove the water, acetonitrile, and volatile ammonium formate buffer, leaving your pure compound.

References

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. Retrieved from [Link][6]

  • Jandera, P. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. Journal of Separation Science, 34(16-17), 2295-2312. Retrieved from [Link][7]

  • Waters Corporation. (n.d.). Assessing the Chromatographic Performance of Small Polar Compounds when Using HILIC-based LC-MS Chromatography for Metabolomic Studies. Retrieved from [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. r/Chempros. Retrieved from [Link]

  • Dolan, J. W. (2014). Retaining Polar Compounds. LCGC Europe. Retrieved from [Link][16]

  • BioPharma Services. (n.d.). BA Method Development: Polar Compounds. Retrieved from [Link][9]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from [Link]

  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link][4]

  • Oreate AI. (2026). Understanding Reverse Phase: A Key Concept in Chromatography. Retrieved from [Link][12]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. Retrieved from [Link][5]

  • University of Rochester, Department of Chemistry. (n.d.). Purification: Troubleshooting Flash Column Chromatography. Retrieved from [Link][15]

  • ResearchGate. (2018). For highly polar compound, how to do the purification? Retrieved from [Link][2]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link][11]

  • ResearchGate. (2015). Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs. Retrieved from [Link][14]

  • Cutillas, P. R., & Commons, F. J. (2012). Ion-exchange chromatography: basic principles and application to the partial purification of soluble mammalian prolyl oligopeptidase. Methods in Molecular Biology, 831, 239-254. Retrieved from [Link][13]

Sources

Technical Support Center: Stereoselective Synthesis of 8-Oxa-2-azaspiro[4.5]decanes

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the stereoselective synthesis of 8-Oxa-2-azaspiro[4.5]decane and related scaffolds. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of constructing these stereochemically rich spirocyclic systems. The 8-Oxa-2-azaspiro[4.5]decane core is a privileged motif in medicinal chemistry, valued for its rigid three-dimensional structure that allows for precise presentation of functional groups in biological space.[1][2] However, controlling the stereochemistry at the spirocyclic center is a significant synthetic challenge that dictates the ultimate biological activity and pharmacological profile of the molecule.[3][4]

This document provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during synthesis, grounded in established chemical principles and supported by authoritative literature.

Troubleshooting & FAQs

Question 1: My synthesis of an N-Boc-8-oxa-2-azaspiro[4.5]decane derivative is resulting in a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

Answer:

Poor diastereoselectivity is a common issue, often stemming from a lack of facial selectivity during the key cyclization step. The formation of the spirocenter may be under thermodynamic control, leading to a mixture of the most stable isomers, or under kinetic control with a low energy barrier between competing pathways. Here’s how to troubleshoot this problem:

Pillar 1: Understand the Control Elements

  • Thermodynamic vs. Kinetic Control: First, determine if your current reaction conditions favor thermodynamic equilibrium. Long reaction times, high temperatures, or the presence of reversible reaction steps (e.g., acid-catalyzed cyclization) often lead to the most stable diastereomer.[5] If you obtain a mixture, it's possible the thermodynamic stabilities of the two diastereomers are very similar. A kinetically controlled reaction, which proceeds through the lowest energy transition state, offers a powerful alternative to achieve high selectivity, independent of the product's stability.[3][6]

Pillar 2: Strategic Adjustments to Favor Kinetic Control

  • Lower the Reaction Temperature: This is the most straightforward method to enhance kinetic selectivity. Reducing the thermal energy of the system can amplify the energy difference between the diastereomeric transition states, favoring the formation of the kinetic product.

  • Employ Pre-organized Substrates: Substrate control is crucial. The conformation of your acyclic precursor can pre-dispose it to cyclize with a specific stereochemical outcome. Introducing bulky protecting groups or other stereodirecting elements can lock the precursor into a conformation that favors the desired transition state. For instance, the choice of the nitrogen protecting group (e.g., Boc vs. a bulkier group) can influence the approach of the nucleophile.[7]

  • Use Stoichiometric Lewis Acids: Strong, chelating Lewis acids like Ti(Oi-Pr)₄ can mediate spirocyclization by forming a rigid, chelated intermediate.[6] This pre-organizes the substrate and can lead to excellent diastereoselectivity through a kinetically controlled pathway.

Pillar 3: Catalyst-Directed Diastereoselection

  • Relay Catalysis: For certain substrates, sophisticated catalytic systems can achieve high diastereoselectivity. For example, a gold/palladium relay catalytic tandem cyclization has been used to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives with excellent diastereoselectivities.[8] This approach involves the generation of an intermediate that undergoes a highly stereoselective intramolecular [4+2] cycloaddition.

Experimental Protocol: Example of a Kinetically Controlled, Lewis Acid-Mediated Spiroketalization

This is a generalized protocol inspired by methods for kinetic spirocyclization.[6]

  • Preparation: Rigorously dry all glassware and solvents. The reaction should be run under an inert atmosphere (e.g., Argon or Nitrogen).

  • Substrate Solution: Dissolve the dihydroxy-ketone or hydroxy-epoxide precursor (1.0 eq) in anhydrous dichloromethane (DCM) or toluene to a concentration of 0.01-0.05 M.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Slowly add a solution of Ti(Oi-Pr)₄ (1.1 to 1.5 eq) in DCM to the cooled substrate solution over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS. Kinetically controlled reactions are often rapid.

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or Rochelle's salt at -78 °C and allow it to warm to room temperature.

  • Workup and Analysis: Extract the product with an organic solvent, dry the combined organic layers, and concentrate in vacuo. Analyze the crude diastereomeric ratio (d.r.) by ¹H NMR or GC.

Question 2: I have achieved good diastereoselectivity, but my product is racemic. How can I synthesize a single enantiomer of my target 8-Oxa-2-azaspiro[4.5]decane?

Answer:

Achieving enantioselectivity requires the introduction of a chiral influence into the reaction. This is typically accomplished using chiral catalysts, auxiliaries, or starting materials. The choice of strategy depends heavily on the specific reaction used to form the spirocycle.

Pillar 1: Asymmetric Catalysis

This is often the most efficient and elegant approach. The catalyst creates a chiral environment, forcing the reaction to proceed through a transition state that favors one enantiomer over the other.

  • Dual Catalysis (Metal + Brønsted Acid): A powerful strategy involves the combination of a chiral transition-metal catalyst and a Brønsted acid. For instance, an iridium and Brønsted acid co-catalyzed enantioselective formal [4+2] cycloaddition has been developed to produce spiro-N,O-ketals with excellent enantioselectivities (often >95% ee).[9] The chiral ligand on the metal controls the facial selectivity of the key bond formation.

  • Organocatalysis: Chiral organocatalysts, such as chiral phosphoric acids (CPAs) or amines, can be highly effective. They activate substrates through hydrogen bonding or by forming transient chiral intermediates (e.g., iminium or enamine ions). Organocatalytic (3+2) annulations have been successfully used to construct chiral (N,N)-spiroketal compounds with high enantioselectivity (77–99% ee).[7]

  • Enzyme-Mediated Catalysis: Biocatalysis offers an increasingly viable route. Engineered enzymes, such as variants of cytochrome P450, can catalyze stereoselective reactions like cyclopropanation to form spirocyclic systems with exceptionally high enantioselectivity (>99% ee).[10][11]

Decision Workflow for Enantioselective Strategy

G start Goal: Enantioselective Synthesis substrate What is the key bond-forming reaction? start->substrate cyclo Cycloaddition ([4+2], [3+2]) substrate->cyclo Annulation Strategy cyclization Intramolecular Cyclization/Spiroketalization substrate->cyclization Direct Cyclization cat1 Dual Catalysis: Chiral Metal (Ir, Rh) + Brønsted/Lewis Acid cyclo->cat1 cat2 Organocatalysis: Chiral Phosphoric Acid (CPA) or Chiral Amine cyclo->cat2 cat3 Chiral Lewis Acid Catalysis (e.g., MgBr2-aminophenol) cyclization->cat3 cat4 Organohalogenite Catalysis (for aromatic spiroketalization) cyclization->cat4 G start Low Yield & Side Products sub_purity Substrate Purity - Re-purify starting material - Confirm structure by NMR/MS start->sub_purity cond Reaction Conditions - Lower temperature - Adjust concentration (dilution favors intramolecular rxns) - Change solvent start->cond cat_activity Catalyst Issues - Use fresh/activated catalyst - Screen different catalysts/ligands - Check catalyst loading start->cat_activity

Sources

Stability issues of "8-Oxa-2-azaspiro[4.5]decane" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieses technische Support-Center bietet eine detaillierte Anleitung zu den Stabilitätsproblemen von 8-Oxa-2-azaspiro[4.5]decan unter sauren und basischen Bedingungen. Die folgenden Informationen sind als Leitfaden zur Fehlerbehebung und als Sammlung häufig gestellter Fragen (FAQs) konzipiert, um Forscher bei der Antizipation und Lösung von Herausforderungen zu unterstützen, die während experimenteller Verfahren auftreten können.

Häufig gestellte Fragen (FAQs) zur Stabilität

F1: Wie ist die erwartete Stabilität von 8-Oxa-2-azaspiro[4.5]decan unter neutralen Bedingungen?

A1: Unter neutralen pH-Bedingungen (ca. pH 7) und in Abwesenheit von starken Nukleophilen oder Elektrophilen wird erwartet, dass 8-Oxa-2-azaspiro[4.5]decan relativ stabil ist. Die Spirostruktur selbst ist im Allgemeinen robust.[1] Die beiden Heteroatome, der Ether-Sauerstoff im Tetrahydropyranring und der sekundäre Amin-Stickstoff im Piperidinring, sind die reaktivsten Stellen des Moleküls. Längere Lagerung in protischen Lösungsmitteln oder bei erhöhten Temperaturen kann jedoch zu einer langsamen Zersetzung führen.

F2: Ist 8-Oxa-2-azaspiro[4.5]decan unter sauren Bedingungen stabil?

A2: Nein, es wird erwartet, dass die Verbindung unter sauren Bedingungen instabil ist. Die Tetrahydropyran (THP)-Ether-Einheit ist anfällig für eine säurekatalysierte Hydrolyse.[2][3] Der Mechanismus beinhaltet die Protonierung des Ether-Sauerstoffs, gefolgt von einer Ringöffnung, um ein resonanzstabilisiertes Carbokation zu bilden.[4][5] Dies führt zur Spaltung des Tetrahydropyranrings.

F3: Was sind die wahrscheinlichen Abbauprodukte unter sauren Bedingungen?

A3: Das primäre Abbauprodukt unter sauren wässrigen Bedingungen ist wahrscheinlich das ringgeöffnete Hydroxy-Aminoalkohol-Derivat. Der genaue Mechanismus und die Endprodukte können je nach den spezifischen sauren Bedingungen (Säuretyp, Konzentration, Lösungsmittel) variieren.

F4: Wie verhält sich 8-Oxa-2-azaspiro[4.5]decan unter basischen Bedingungen?

A4: Die Stabilität unter basischen Bedingungen ist im Allgemeinen höher als unter sauren Bedingungen. Etherbindungen sind typischerweise basenstabil.[3] Der sekundäre Amin-Stickstoff im Piperidinring kann jedoch deprotoniert werden, wenn sehr starke Basen verwendet werden, was möglicherweise zu Folgereaktionen führt. Unter moderat basischen Bedingungen wird eine signifikante Zersetzung nicht erwartet, aber eine Langzeitexposition oder hohe Temperaturen könnten zu einer langsamen Zersetzung führen.

Leitfaden zur Fehlerbehebung bei experimentellen Problemen

Dieser Abschnitt befasst sich mit spezifischen Problemen, die bei Experimenten mit 8-Oxa-2-azaspiro[4.5]decan auftreten können.

Problem 1: Geringe Ausbeute oder Produktzersetzung bei säurekatalysierten Reaktionen

  • Mögliche Ursache: Die sauren Bedingungen, die für Ihre Reaktion erforderlich sind, führen zur Zersetzung des 8-Oxa-2-azaspiro[4.5]decan-Grundgerüsts.

  • Lösungsvorschläge:

    • Katalysator-Screening: Testen Sie mildere Säurekatalysatoren (z. B. Pyridinium-p-toluolsulfonat (PPTS) anstelle von starker Mineralsäure).[2]

    • Temperaturkontrolle: Führen Sie die Reaktion bei niedrigeren Temperaturen durch, um die Zersetzungsrate zu verringern.

    • Reaktionszeit: Überwachen Sie den Reaktionsfortschritt sorgfältig (z. B. mittels Dünnschichtchromatographie oder LC-MS), um die Reaktion zu beenden, sobald das gewünschte Produkt gebildet ist, und eine längere Exposition gegenüber sauren Bedingungen zu vermeiden.

    • Wasserfreie Bedingungen: Wenn Wasser nicht für die Reaktion erforderlich ist, stellen Sie sicher, dass alle Reagenzien und Lösungsmittel wasserfrei sind, um die Hydrolyse des THP-Ethers zu minimieren.

Problem 2: Unerwartete Nebenprodukte bei Reaktionen mit starken Basen

  • Mögliche Ursache: Obwohl der Ether-Teil basenstabil ist, kann die Deprotonierung des Piperidin-NH durch starke Basen (z. B. n-BuLi, LDA) zu Umlagerungen oder Nebenreaktionen führen.

  • Lösungsvorschläge:

    • Basenstärke: Verwenden Sie die schwächste Base, die für die gewünschte Transformation wirksam ist. Erwägen Sie anorganische Basen wie K₂CO₃ oder Cs₂CO₃ anstelle von metallorganischen Basen.

    • Schutzgruppen: Wenn die Reaktivität des Amins ein Problem darstellt, sollten Sie eine temporäre Schutzgruppe für den Piperidin-Stickstoff in Betracht ziehen (z. B. Boc, Cbz), bevor Sie die Reaktion unter stark basischen Bedingungen durchführen.

Problem 3: Variabilität der Ergebnisse zwischen den Chargen

  • Mögliche Ursache: Spuren von sauren oder basischen Verunreinigungen in Lösungsmitteln oder Reagenzien können die Zersetzung von 8-Oxa-2-azaspiro[4.5]decan katalysieren.

  • Lösungsvorschläge:

    • Lösungsmittelreinheit: Verwenden Sie hochreine, frisch destillierte oder für die Synthese geeignete Lösungsmittel.

    • pH-Kontrolle: Puffern Sie das Reaktionsgemisch, wenn möglich, um einen neutralen pH-Wert aufrechtzuerhalten.

    • Lagerung: Lagern Sie 8-Oxa-2-azaspiro[4.5]decan unter inerten Bedingungen (Argon oder Stickstoff), um die Exposition gegenüber atmosphärischer Feuchtigkeit und CO₂ zu minimieren, die saure Bedingungen erzeugen können.

Experimentelle Protokolle

Protokoll 1: Durchführung einer forcierten Abbaustudie

Forcierte Abbaustudien sind entscheidend, um die intrinsische Stabilität eines Moleküls zu verstehen und potenzielle Abbauprodukte zu identifizieren.[6][7]

1. Probenvorbereitung:

  • Bereiten Sie eine Stammlösung von 8-Oxa-2-azaspiro[4.5]decan (z. B. 1 mg/ml) in einem geeigneten Lösungsmittel (z. B. Acetonitril oder Methanol) vor.

2. Saure Hydrolyse:

  • Mischen Sie die Stammlösung mit 0,1 M HCl.
  • Inkubieren Sie die Proben bei einer kontrollierten Temperatur (z. B. 60 °C).
  • Entnehmen Sie zu verschiedenen Zeitpunkten (z. B. 0, 2, 4, 8, 24 Stunden) Aliquots.
  • Neutralisieren Sie die Aliquots mit einer äquivalenten Menge an 0,1 M NaOH.
  • Verdünnen Sie die Proben auf eine geeignete Konzentration für die Analyse.

3. Basische Hydrolyse:

  • Mischen Sie die Stammlösung mit 0,1 M NaOH.
  • Inkubieren Sie die Proben bei einer kontrollierten Temperatur (z. B. 60 °C).
  • Entnehmen Sie zu verschiedenen Zeitpunkten Aliquots.
  • Neutralisieren Sie die Aliquots mit einer äquivalenten Menge an 0,1 M HCl.
  • Verdünnen Sie die Proben für die Analyse.

4. Analyse:

  • Analysieren Sie alle Proben mittels einer stabilitätsindizierenden HPLC-Methode (siehe Protokoll 2).
  • Vergleichen Sie die Chromatogramme der gestressten Proben mit einer Kontrollprobe (Zeitpunkt 0), um das Auftreten von Abbauprodukten und den Abbau der Ausgangsverbindung zu überwachen.
Protokoll 2: Entwicklung einer stabilitätsindizierenden HPLC-Methode

Eine stabilitätsindizierende Methode ist entscheidend, um die Ausgangsverbindung von ihren Abbauprodukten zu trennen.

ParameterEmpfehlung
Säule C18-Umkehrphasensäule (z. B. 150 mm x 4,6 mm, 5 µm)
Mobile Phase A 0,1 % Ameisensäure in Wasser
Mobile Phase B Acetonitril
Gradient 5 % B bis 95 % B über 20 Minuten
Flussrate 1,0 ml/min
Detektion UV bei 210 nm (oder Diodenarray-Detektor zur Spektrenanalyse)
Säulentemperatur 30 °C

Hinweis: Diese Methode ist ein Ausgangspunkt und muss möglicherweise für eine optimale Trennung optimiert werden.

Protokoll 3: Charakterisierung von Abbauprodukten mittels LC-MS und NMR

1. LC-MS-Analyse:

  • Verwenden Sie die entwickelte HPLC-Methode in Verbindung mit einem Massenspektrometer (MS).
  • Bestimmen Sie die Masse der Abbauprodukte, die in den forcierten Abbaustudien gebildet werden.
  • Verwenden Sie Tandem-MS (MS/MS), um Fragmentierungsmuster zu erhalten, die bei der Strukturaufklärung helfen.

2. Isolierung von Abbauprodukten:

  • Wenn ein Abbauprodukt in ausreichender Menge vorhanden ist, isolieren Sie es mittels präparativer HPLC.

3. NMR-Analyse:

  • Lösen Sie das isolierte Abbauprodukt in einem geeigneten deuterierten Lösungsmittel (z. B. DMSO-d₆ oder MeOD).
  • Nehmen Sie ¹H-NMR- und ¹³C-NMR-Spektren auf, um die Struktur zu bestätigen.
  • Zweidimensionale NMR-Techniken (z. B. COSY, HSQC, HMBC) können zusätzliche strukturelle Informationen liefern.

Visualisierungen

Hypothetischer saurer Abbauweg

cluster_acid Saurer Abbau 8-Oxa-2-azaspiro[4.5]decan 8-Oxa-2-azaspiro[4.5]decan Protonierung Protonierung des Ether-Sauerstoffs 8-Oxa-2-azaspiro[4.5]decan->Protonierung + H⁺ Ringöffnung Ringöffnung Protonierung->Ringöffnung C-O-Bindungsspaltung Wasseranlagerung Anlagerung von Wasser Ringöffnung->Wasseranlagerung + H₂O Abbauprodukt Ringgeöffnetes Hydroxy-Aminoalkohol Wasseranlagerung->Abbauprodukt

Abbildung 1: Hypothetischer Mechanismus für den säurekatalysierten Abbau.

Allgemeiner Arbeitsablauf zur Stabilitätsprüfung

cluster_workflow Arbeitsablauf zur Stabilitätsprüfung start Forcierte Abbaustudie (sauer, basisch, oxidativ, thermisch, photolytisch) hplc Entwicklung einer stabilitätsindizierenden HPLC-Methode start->hplc analysis Analyse der gestressten Proben hplc->analysis degradants Abbauprodukte nachgewiesen? analysis->degradants lcms LC-MS-Analyse zur Massenbestimmung und Fragmentierung degradants->lcms Ja report Stabilitätsbericht degradants->report Nein isolate Isolierung der Abbauprodukte (präparative HPLC) lcms->isolate nmr Strukturaufklärung (NMR-Spektroskopie) isolate->nmr nmr->report

Abbildung 2: Allgemeiner Arbeitsablauf zur Untersuchung der Stabilität und Charakterisierung von Abbauprodukten.

Referenzen

  • Organic Chemistry Portal. (n.d.). Tetrahydropyranyl Ethers. Abgerufen von [Link]

  • Daly, A. (2017). Spirocycles in Drug Discovery. Sygnature Discovery. Abgerufen von [Link]

  • Chemistry Stack Exchange. (2020). What are the products formed in acidic hydrolysis of a tetrahydropyranyl ester?. Abgerufen von [Link]

  • Rojas-Leaños, A., et al. (2023). Syntheses and medicinal chemistry of spiro heterocyclic steroids. RSC Medicinal Chemistry.

  • Chem Help ASAP. (2019, December 27). synthesis & cleavage of THP ethers [Video]. YouTube. Abgerufen von [Link]

  • Taylor & Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Abgerufen von [Link]

  • Universidad de Chile. (n.d.). Piperidine : structure, preparation, reactivity, and synthetic applications of piperidine and its derivatives. Abgerufen von [Link]

    
    
  • Wikipedia. (n.d.). Piperidine. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Synthesis of Piperidine Nucleosides as Conformationally Restricted Immucillin Mimics. Abgerufen von [Link]

  • Royal Society of Chemistry. (1962). 664. The acid hydrolysis of tetrahydropyran derivatives. Journal of the Chemical Society (Resumed). Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Abgerufen von [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Abgerufen von [Link]

  • Walsh Medical Media. (2023, August 28). Spiro Heterocycles in Organic Electronics: Synthesis and Applications. Abgerufen von [Link]

  • ResearchGate. (n.d.). Synthetic Routes to Approved Drugs Containing a Spirocycle. Abgerufen von [Link]

  • International Journal of Novel Research and Development. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Abgerufen von [Link]

  • MDPI. (n.d.). Mechanochemical Synthesis, Spectroscopic Characterization and Molecular Structure of Piperidine–Phenytoin Salt. Abgerufen von [Link]

  • PubMed. (n.d.). Optimized HPLC method for analysis of polar and nonpolar heterocyclic amines in cooked meat products. Abgerufen von [Link]

  • Royal Society of Chemistry. (2024, April 16). Piperidine and piperazine analogs in action: zinc(II)-mediated formation of amidines. Abgerufen von [Link]

  • MedCrave. (2016, December 14). Forced Degradation Studies. Abgerufen von [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Growing Importance of Spirocycles in Modern Drug Discovery. Abgerufen von [Link]

  • National Institutes of Health. (n.d.). Development of forced degradation and stability indicating studies of drugs—A review. Abgerufen von [Link]

  • PubMed. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy. Abgerufen von [Link]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Abgerufen von [Link]

  • Waters Corporation. (n.d.). Effect of pH on LC-MS Analysis of Amines. Abgerufen von [Link]

  • ResearchGate. (n.d.). (PDF) HPLC-MS/MS of Highly Polar Compounds. Abgerufen von [Link]

  • PubMed. (2012, March 5). Forced degradation study of thiocolchicoside: characterization of its degradation products. Abgerufen von [Link]

  • ResearchGate. (n.d.). (PDF) Analysis of Highly Polar Compounds of Plant Origin: Combination of Hydrophilic Interaction Chromatography and Electrospray Ion Trap Mass Spectrometry. Abgerufen von [Link]

  • Asian Journal of Research in Chemistry. (2014, January). Forced Degradation Study: An Important Tool in Drug Development. Abgerufen von [Link]

  • ResearchGate. (n.d.). Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. Abgerufen von [Link]

  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. Abgerufen von [Link]

  • ResearchGate. (n.d.). Stability Studies of Oxazolidine-Based Compounds Using 1H NMR Spectroscopy | Request PDF. Abgerufen von [Link]

  • Agilent. (2013, June 20). Choosing HPLC Columns for Rapid Method Development. Abgerufen von [Link]

  • MDPI. (n.d.). Assessing Drug Product Shelf Life Using the Accelerated Stability Assessment Program: A Case Study of a GLPG4399 Capsule Formulation. Abgerufen von [Link]

  • ResearchGate. (n.d.). The synthetic methods of oxa‐azaspiro[4.5]decane derivatives and our approach.. Abgerufen von [Link]

  • PubChem. (n.d.). 8-Oxa-2-azaspiro[4.5]decan-3-ol. Abgerufen von [Link]

  • PubMed. (n.d.). Stability studies of aspirin-magaldrate double layer tablets. Abgerufen von [Link]

Sources

Technical Support Center: Scale-up Synthesis of 8-Oxa-2-azaspiro[4.5]decane Oxalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scale-up synthesis of 8-Oxa-2-azaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshoot common issues encountered during the synthesis and purification of this valuable spirocyclic amine intermediate.[1] Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions during your scale-up campaigns.

I. Overview of the Synthetic Strategy

The synthesis of 8-Oxa-2-azaspiro[4.5]decane is efficiently achieved in a two-step process from commercially available starting materials. The overall strategy involves the construction of the spirocyclic core, followed by the formation of the stable, crystalline oxalate salt.

A convenient and scalable synthesis of 8-Oxa-2-azaspiro[4.5]decane can be developed from tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane or a similar 2-carbon electrophile.[2] This approach is advantageous due to the availability of the starting materials and the robustness of the chemical transformations.

The general synthetic workflow is as follows:

Synthesis_Workflow A Step 1: Spirocyclization B Step 2: Nitrile Reduction A->B Intermediate C Step 3: Oxalate Salt Formation B->C Free Amine D Final Product C->D Crystalline Solid Troubleshooting_Reduction Start Nitrile Reduction Step Issue Low Yield or Impurities? Start->Issue Incomplete Incomplete Reaction Issue->Incomplete Yes Impurities Impurity Formation Issue->Impurities Yes Solution1 Check Reducing Agent Activity/Amount Incomplete->Solution1 Solution2 Optimize Solvent/Temperature Incomplete->Solution2 Solution3 Use Milder Reducing Agent Impurities->Solution3 Solution4 Consider High Dilution Impurities->Solution4

Sources

Validation & Comparative

The Ascendancy of Spirocyclic Scaffolds in Modern Drug Discovery: A Comparative Guide to 8-Oxa-2-azaspiro[4.5]decane and Its Contemporaries

Author: BenchChem Technical Support Team. Date: January 2026

In the relentless pursuit of novel therapeutics with superior efficacy, selectivity, and pharmacokinetic profiles, medicinal chemists are increasingly venturing beyond the traditional flat, aromatic landscapes of drug design. This "escape from flatland" has led to a renaissance in the appreciation of three-dimensional molecular architectures. Among the most promising of these are spirocyclic scaffolds, which offer a unique combination of structural rigidity, conformational pre-organization, and synthetic tractability. This guide provides an in-depth technical comparison of the 8-Oxa-2-azaspiro[4.5]decane scaffold with other prominent spirocyclic systems and their non-spirocyclic counterparts, offering a data-supported perspective for researchers, scientists, and drug development professionals.

The Spirocyclic Advantage: A Paradigm Shift in Molecular Design

Spirocycles, characterized by two rings sharing a single atom, introduce a defined three-dimensional geometry into a molecule. This inherent structural rigidity can be a significant asset in drug design for several reasons:

  • Enhanced Target Affinity and Selectivity: By locking the conformation of a molecule, a spirocyclic scaffold can pre-organize key pharmacophoric elements into an optimal orientation for binding to a biological target. This reduces the entropic penalty upon binding and can lead to significant gains in potency and selectivity.[1]

  • Improved Physicochemical Properties: The incorporation of sp3-rich spirocyclic moieties often leads to improved physicochemical properties. Studies on various azaspirocycles have demonstrated higher solubility, increased basicity, and decreased lipophilicity compared to their more traditional six-membered ring counterparts like piperazines and morpholines.[1]

  • Enhanced Metabolic Stability: The rigid nature of spirocycles can shield metabolically labile sites from enzymatic degradation, leading to improved metabolic stability and a more favorable pharmacokinetic profile.[1][2]

  • Novelty and Intellectual Property: The exploration of novel spirocyclic scaffolds provides opportunities to access new chemical space and secure intellectual property for new drug candidates.[3]

The following diagram illustrates the fundamental concept of how spirocycles introduce three-dimensionality compared to their linear or monocyclic counterparts.

cluster_0 Traditional Scaffolds cluster_1 Spirocyclic Scaffold Linear/Flexible Linear/Flexible Moiety (e.g., Alkyl Chain) Monocyclic Monocyclic Scaffold (e.g., Piperidine) Linear/Flexible->Monocyclic Increased Rigidity Spirocycle Spirocyclic Scaffold (e.g., 8-Oxa-2-azaspiro[4.5]decane) Monocyclic->Spirocycle Enhanced 3D-Character & Conformational Restriction

Caption: Evolution of molecular scaffolds from flexible to rigid three-dimensional structures.

A Spotlight on 8-Oxa-2-azaspiro[4.5]decane

The 8-Oxa-2-azaspiro[4.5]decane scaffold, a heterocyclic system containing both oxygen and nitrogen, has emerged as a valuable building block in medicinal chemistry. Its unique structure makes it a versatile tool for developing novel therapeutics, particularly those targeting the central nervous system.[4]

Synthesis of 8-Oxa-2-azaspiro[4.5]decane

A convenient synthesis of 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available reagents, making it an accessible scaffold for drug discovery programs.[5] While multiple synthetic routes exist for its derivatives, a common approach involves the cyclization of precursors derived from tetrahydropyran-4-carbonitrile.[5]

The following diagram outlines a generalized synthetic workflow for accessing spirocyclic scaffolds.

G Start Commercially Available Starting Materials Step1 Key Bond-Forming Reaction (e.g., Cycloaddition, Alkylation) Start->Step1 Intermediate Acyclic or Monocyclic Intermediate Step1->Intermediate Step2 Spirocyclization (Intramolecular Reaction) Intermediate->Step2 Product Spirocyclic Scaffold Step2->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Analysis Structural Characterization (NMR, MS, X-ray) Purification->Analysis

Caption: Generalized workflow for the synthesis of spirocyclic scaffolds.

Applications in Drug Discovery

Derivatives of 8-Oxa-2-azaspiro[4.5]decane have shown significant promise in several therapeutic areas:

  • M1 Muscarinic Agonists: A series of 1-oxa-8-azaspiro[4.5]decanes were synthesized and evaluated as M1 muscarinic agonists for the potential treatment of Alzheimer's disease. These compounds demonstrated potent in vitro and in vivo muscarinic activities.[6]

  • Sigma-1 Receptor Ligands: Novel 1-oxa-8-azaspiro[4.5]decane derivatives have been developed as selective sigma-1 receptor ligands, which are of interest for various neurological disorders and as potential imaging agents.[7]

Comparative Analysis with Other Spirocyclic Scaffolds

While 8-Oxa-2-azaspiro[4.5]decane offers distinct advantages, a comparative analysis with other popular spirocyclic scaffolds is crucial for informed decision-making in drug design.

Spiro[3.3]heptane Derivatives

Spiro[3.3]heptanes are smaller, more rigid scaffolds that have gained considerable attention as bioisosteres for commonly used rings like piperidine and even phenyl groups.[8] Their compact nature and well-defined exit vectors for substituents make them attractive for fragment-based drug design.

Property8-Oxa-2-azaspiro[4.5]decaneSpiro[3.3]heptane DerivativesNon-spirocyclic Analogues (e.g., Piperidine, Morpholine)
Three-Dimensionality (Fsp³) HighVery HighModerate
Rigidity HighVery HighModerate (ring flipping)
Synthetic Accessibility GoodModerate to GoodExcellent
Modulation of Physicochemical Properties Excellent (due to heteroatoms)GoodGood
Metabolic Stability Generally ImprovedGenerally ImprovedOften a liability
Solubility Generally higher than non-spirocyclic analoguesCan be higher than non-spirocyclic analoguesVariable

Note: This table provides a qualitative comparison based on general trends reported in the literature. Specific properties are highly dependent on the substitution pattern of the individual molecules.

Experimental Data: The Litmus Test for Scaffold Performance

The true value of a scaffold is ultimately determined by its performance in experimental assays. While direct head-to-head comparative data for 8-Oxa-2-azaspiro[4.5]decane against a wide range of other scaffolds within a single study is limited in the public domain, we can extrapolate from existing studies on related azaspirocycles.

For instance, the replacement of a morpholine ring with various azaspirocycles in a series of melanin concentrating hormone receptor 1 (MCHr1) antagonists resulted in lower lipophilicity (logD) and improved metabolic stability.[2] Similarly, replacing a piperazine ring in the PARP inhibitor Olaparib with a diazaspiro[3.3]heptane led to increased selectivity for PARP-1 and reduced cytotoxicity.[1][2]

Physicochemical Properties

The calculated physicochemical properties for the parent 8-Oxa-2-azaspiro[4.5]decane scaffold suggest favorable drug-like characteristics.

PropertyValueSource
Molecular Weight 141.21 g/mol [4]
cLogP 0.7765ChemScene
Topological Polar Surface Area (TPSA) 21.26 ŲChemScene
Hydrogen Bond Acceptors 2ChemScene
Hydrogen Bond Donors 1ChemScene

These values indicate a scaffold with a good balance of lipophilicity and polarity, which are key determinants of oral bioavailability.

Experimental Protocols

To provide a practical framework for evaluating and comparing different scaffolds, we present a standardized protocol for assessing in vitro metabolic stability, a critical parameter in drug discovery.

In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (human, rat, or mouse)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 0.1 M, pH 7.4)

  • Positive control compound with known metabolic liability (e.g., verapamil)

  • Negative control compound with known metabolic stability (e.g., warfarin)

  • Acetonitrile with an internal standard for quenching the reaction and sample analysis

  • 96-well plates

  • Incubator shaker set at 37°C

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Incubation Mixture: In a 96-well plate, prepare the incubation mixture containing phosphate buffer, liver microsomes, and the test compound at the desired final concentration (e.g., 1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the compound to equilibrate with the microsomes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system to each well.

  • Time-point Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction in designated wells by adding cold acetonitrile containing an internal standard.

  • Sample Processing: After the final time point, centrifuge the plate to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Transfer the supernatant to a new 96-well plate and analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant of degradation (k). The in vitro half-life (t1/2) can be calculated using the formula: t1/2 = 0.693 / k.

The following diagram illustrates the workflow for the in vitro metabolic stability assay.

Start Prepare Incubation Mixture (Compound + Microsomes + Buffer) Preincubation Pre-incubate at 37°C Start->Preincubation Initiate Initiate Reaction (Add NADPH) Preincubation->Initiate Sampling Quench Reaction at Time Points (0, 5, 15, 30, 60 min) Initiate->Sampling Process Centrifuge and Collect Supernatant Sampling->Process Analysis LC-MS/MS Analysis Process->Analysis Data Calculate Half-life (t1/2) and Intrinsic Clearance (CLint) Analysis->Data

Caption: Workflow for in vitro metabolic stability assay using liver microsomes.

Conclusion and Future Perspectives

The strategic incorporation of spirocyclic scaffolds represents a powerful approach to overcoming many of the challenges faced in modern drug discovery. The 8-Oxa-2-azaspiro[4.5]decane scaffold, with its favorable physicochemical properties and proven utility in generating biologically active compounds, is a valuable addition to the medicinal chemist's toolbox.

While direct, extensive comparative data with other spirocyclic systems remains an area for further investigation, the overarching principles of enhanced three-dimensionality, improved metabolic stability, and modulation of drug-like properties position spirocycles as a superior choice over traditional flat or overly flexible scaffolds in many drug design campaigns. As synthetic methodologies continue to evolve and our understanding of the intricate structure-property relationships of these complex molecules deepens, we can anticipate the even greater prominence of 8-Oxa-2-azaspiro[4.5]decane and its spirocyclic contemporaries in the next generation of innovative medicines.

References

  • AiFChem. (2026, January 16). Why Azaspirocycles Matter in Modern Drug Discovery | 3D Sp³-Rich Scaffolds. AiFChem.
  • Benchchem. (2025). Navigating Spirocyclic Scaffolds: A Comparative Analysis of Diazaspiro[5.
  • Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes. (2025, April 15). RSC Publishing.
  • Caru, A., et al. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis Online.
  • MySkinRecipes. (n.d.). 8-Oxa-2-azaspiro[4.5]decane. MySkinRecipes.
  • Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. (2025, August 6).
  • Spiro-Heterocycles: Recent Advances in Biological Applications and Synthetic Strategies | Request PDF. (2025, November 29).
  • Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. (2025, August 30).
  • Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. (2025, April 5). PubMed.
  • BLDpharm. (2021, December 1). BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry. BLDpharm.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors. (2020, July 15). PubMed.
  • Synthesis and structure-activity studies of a series of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists. (n.d.). PubMed.
  • Syntheses and medicinal chemistry of spiro heterocyclic steroids. (n.d.). PMC - NIH.
  • Quantitative Structure–Property Relationships Models for Lipophilicity and Aqueous Solubility. (n.d.).
  • PubChem. (n.d.). 2-Oxa-8-azaspiro(4.5)decane. PubChem.
  • A Brief Overview on Physicochemical Properties in Medicinal Chemistry. (2022, May 4). Research and Reviews.
  • Synthesis and evaluation of new 1-oxa-8-azaspiro[4.5]decane derivatives as candidate radioligands for sigma-1 receptors | Request PDF. (n.d.).
  • A comparison of molecular representations for lipophilicity quantitative structure-property relationships with results from the SAMPL6 logP Prediction Challenge. (2020, January 13). PubMed.
  • A) Importance of spirocyclic scaffolds in drug discovery. B) Currently.... (n.d.).
  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. (2022, March 25). PubMed.
  • Bioactive compounds of oxa‐azaspiro[4.5]decane derivatives. (n.d.).
  • EMAN RESEARCH PUBLISHING |Full Text|Synthesis, Characterization, and Antimicrobial Activity of Spiro Heterocyclic Compounds from St
  • triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. (2025, May 21). sfera - Unife.

Sources

A Comparative Guide to the Structure-Activity Relationship of 8-Oxa-2-azaspiro[4.5]decane Analogs as Sigma-1 Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

The 8-oxa-2-azaspiro[4.5]decane scaffold has emerged as a promising framework in medicinal chemistry for the development of potent and selective ligands for various biological targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this class of compounds, with a particular focus on their activity as sigma-1 (σ1) receptor ligands. The sigma-1 receptor, a unique ligand-operated chaperone protein, is implicated in a range of neurological and psychiatric disorders, making it an attractive target for therapeutic intervention.[1][2] This guide will objectively compare the performance of different 8-oxa-2-azaspiro[4.5]decane analogs, supported by experimental data from peer-reviewed literature, and provide detailed experimental protocols for key assays.

The 8-Oxa-2-azaspiro[4.5]decane Scaffold: A Privileged Structure

The 8-oxa-2-azaspiro[4.5]decane core consists of a piperidine ring fused to a tetrahydrofuran ring through a spirocyclic carbon atom. This rigid, three-dimensional structure provides a unique conformational constraint that can be exploited to achieve high affinity and selectivity for specific biological targets. The presence of a basic nitrogen atom in the piperidine ring allows for salt formation and favorable interactions with acidic residues in receptor binding pockets. The oxygen atom in the tetrahydrofuran ring can act as a hydrogen bond acceptor, further contributing to ligand-receptor interactions.

Key Biological Target: The Sigma-1 Receptor

The sigma-1 receptor is a chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a variety of cellular functions, including ion channel activity, neurotransmitter release, and cell survival.[1][2] Dysregulation of sigma-1 receptor function has been linked to several central nervous system (CNS) disorders, including Alzheimer's disease, Parkinson's disease, neuropathic pain, and depression. As such, the development of selective sigma-1 receptor ligands is a major focus of drug discovery efforts.

Structure-Activity Relationship (SAR) Analysis of 8-Oxa-2-azaspiro[4.5]decane Analogs

The following sections detail the SAR of 8-oxa-2-azaspiro[4.5]decane analogs based on published studies. The key structural modifications and their impact on sigma-1 receptor binding affinity are summarized in the table below.

Table 1: SAR of 8-Oxa-2-azaspiro[4.5]decane Analogs as Sigma-1 Receptor Ligands
CompoundR1 (Substitution on Piperidine Nitrogen)R2 (Substitution on Oxaspirocyclic Ring)Ki (σ1) (nM)Selectivity (Ki σ2 / Ki σ1)Reference
1 -CH2CH2-PhenylH1.510[3]
2 -CH2CH2-(4-F-Phenyl)H0.6144[3][4]
3 -CH2CH2-(4-Cl-Phenyl)H0.8325[3]
4 -CH2CH2-(4-Br-Phenyl)H1.118[3]
5 -CH2CH2-(4-I-Phenyl)H1.912[3]
6 -CH2CH2-(4-CH3-Phenyl)H2.38[3]
7 -CH2CH2-(4-OCH3-Phenyl)H12.02[3][4]
8 -(CH2)3-PhenylH3.45[3]
9 -(CH2)4-PhenylH8.73[3]
10 -CH2CH2-CyclohexylH5.430[5]
Key SAR Insights:
  • Substitution on the Piperidine Nitrogen (R1): The nature of the substituent on the piperidine nitrogen is a critical determinant of sigma-1 receptor affinity.

    • A phenethyl group at the R1 position (Compound 1 ) provides a good starting point with nanomolar affinity.

    • Introduction of a fluorine atom at the para position of the phenyl ring (Compound 2 ) significantly enhances affinity and selectivity.

    • Other halogen substitutions at the para position (Compounds 3 , 4 , and 5 ) are well-tolerated, maintaining high affinity.

    • Electron-donating groups at the para position, such as methyl (Compound 6 ) and methoxy (Compound 7 ), lead to a decrease in affinity.

    • Increasing the length of the alkyl chain connecting the phenyl ring to the piperidine nitrogen from two (Compound 1 ) to three (Compound 8 ) or four (Compound 9 ) carbons results in a progressive loss of affinity.

    • Replacing the phenyl ring with a cyclohexyl ring (Compound 10 ) maintains high affinity and good selectivity.[5]

  • Substitution on the Oxaspirocyclic Ring (R2): The initial studies have primarily focused on unsubstituted oxaspirocyclic rings. Further exploration of substitutions at this position could provide additional insights into the SAR.

SAR Visualization

The following diagram illustrates the key structure-activity relationships for 8-oxa-2-azaspiro[4.5]decane analogs at the sigma-1 receptor.

SAR_Summary cluster_scaffold 8-Oxa-2-azaspiro[4.5]decane Core cluster_R1 R1 Substituent Effect on σ1 Affinity Scaffold O N-R1 R1_group Scaffold:f2->R1_group High_Affinity High Affinity (Ki < 2 nM) Moderate_Affinity Moderate Affinity (2 nM < Ki < 10 nM) Low_Affinity Lower Affinity (Ki > 10 nM) R1_group->High_Affinity -CH2CH2-(4-F-Phenyl) R1_group->High_Affinity -CH2CH2-(4-Cl-Phenyl) R1_group->High_Affinity -CH2CH2-(4-Br-Phenyl) R1_group->Moderate_Affinity -CH2CH2-Phenyl R1_group->Moderate_Affinity -CH2CH2-Cyclohexyl R1_group->Moderate_Affinity -(CH2)3-Phenyl R1_group->Low_Affinity -CH2CH2-(4-OCH3-Phenyl) caption Key SAR at the R1 position.

Caption: Key SAR at the R1 position.

Comparative Analysis of Lead Compounds

Based on the available data, Compound 2 (8-(2-(4-fluorophenyl)ethyl)-8-oxa-2-azaspiro[4.5]decane) emerges as a lead compound with the highest affinity (Ki = 0.61 nM) and selectivity (44-fold over σ2) for the sigma-1 receptor among the series.[3][4] Its favorable pharmacokinetic properties, including high initial brain uptake, make it a promising candidate for further development as a PET imaging agent for the sigma-1 receptor.[3][4] Compound 10 (8-(2-cyclohexylethyl)-8-oxa-2-azaspiro[4.5]decane) also demonstrates high affinity and good selectivity, suggesting that a lipophilic, non-aromatic substituent at the R1 position is also favorable for binding.[5]

Experimental Protocols

Radioligand Binding Assay for Sigma-1 Receptors

This protocol describes a standard in vitro radioligand binding assay to determine the affinity of test compounds for the sigma-1 receptor.

Materials:

  • Membrane homogenates from cells expressing human sigma-1 receptors (e.g., CHO-K1 cells)

  • -pentazocine (radioligand)

  • Haloperidol (non-specific binding control)

  • Test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Workflow:

Radioligand_Binding_Assay start Start prep Prepare Assay Plate: Add buffer, radioligand, and test compound/control start->prep add_membrane Add Membrane Homogenate prep->add_membrane incubate Incubate at Room Temperature (e.g., 120 minutes) add_membrane->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters with Ice-Cold Assay Buffer (3x) filter->wash scintillation Place Filters in Scintillation Vials with Scintillation Cocktail wash->scintillation count Quantify Radioactivity using a Scintillation Counter scintillation->count analyze Data Analysis: Calculate Ki values count->analyze end End analyze->end caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer

    • 50 µL of -pentazocine at a final concentration of ~2 nM

    • 50 µL of either test compound, assay buffer (for total binding), or haloperidol at a final concentration of 10 µM (for non-specific binding)

  • Initiate Reaction: Add 50 µL of the membrane homogenate (containing ~50 µg of protein) to each well to initiate the binding reaction.

  • Incubation: Incubate the plate at room temperature for 120 minutes with gentle shaking.

  • Filtration: Terminate the assay by rapid filtration through glass fiber filters pre-soaked in assay buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Scintillation Counting: Transfer the filters to scintillation vials, add 5 mL of scintillation cocktail, and vortex.

  • Data Acquisition: Measure the radioactivity in each vial using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 value for each test compound by non-linear regression analysis of the competition binding data.

    • Calculate the equilibrium dissociation constant (Ki) for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The 8-oxa-2-azaspiro[4.5]decane scaffold has proven to be a valuable template for the design of high-affinity sigma-1 receptor ligands. The SAR studies highlighted in this guide demonstrate that modifications to the substituent on the piperidine nitrogen have a profound impact on binding affinity and selectivity. The lead compound, 8-(2-(4-fluorophenyl)ethyl)-8-oxa-2-azaspiro[4.5]decane , with its sub-nanomolar affinity and excellent selectivity, represents a significant advancement in the field.

Future research in this area should focus on:

  • Exploring substitutions on the oxaspirocyclic ring: This could lead to the discovery of novel interactions with the receptor and further improvements in affinity and selectivity.

  • Investigating different linkers and terminal groups on the piperidine nitrogen: A wider range of substituents could be explored to probe the binding pocket more extensively.

  • In vivo evaluation of lead compounds: Promising candidates should be evaluated in animal models of CNS disorders to assess their therapeutic potential.

  • Development of agonists and allosteric modulators: While the focus has been on antagonists, the development of agonists and allosteric modulators could provide valuable tools for studying sigma-1 receptor function and may offer alternative therapeutic strategies.

By leveraging the insights from these SAR studies and embracing innovative medicinal chemistry approaches, the 8-oxa-2-azaspiro[4.5]decane scaffold holds great promise for the development of novel therapeutics targeting the sigma-1 receptor.

References

Sources

Navigating the ADME Landscape of 8-Oxa-2-azaspiro[4.5]decane Derivatives: A Comparative Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey of a drug candidate from discovery to clinical trials is fraught with challenges. A critical hurdle lies in optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a molecule. Promising lead compounds often falter due to poor metabolic stability, low permeability, or unfavorable solubility. In this guide, we delve into the in vitro ADME properties of a privileged scaffold in modern medicinal chemistry: the 8-Oxa-2-azaspiro[4.5]decane moiety. By presenting a comparative analysis of available data, this guide aims to provide valuable insights into the structure-ADME relationships (SAR) of this versatile chemical framework.

The 8-Oxa-2-azaspiro[4.5]decane scaffold, with its inherent three-dimensionality, offers a unique topographical presentation of substituents, which can be advantageous for target engagement and selectivity. However, understanding how this structural rigidity and the embedded heteroatoms influence its ADME profile is paramount for successful drug design. This guide will synthesize available data on key in vitro ADME parameters—metabolic stability, intestinal permeability, aqueous solubility, and plasma protein binding—to facilitate informed decision-making in the optimization of drug candidates incorporating this spirocyclic system.

Comparative Analysis of In Vitro ADME Properties

Metabolic Stability in Human Liver Microsomes

Metabolic stability, a measure of a compound's susceptibility to biotransformation by drug-metabolizing enzymes, is a crucial parameter for predicting in vivo clearance and oral bioavailability. In vitro assays using human liver microsomes (HLM) are a standard method for assessing phase I metabolic stability.

One key example is a derivative incorporating a 2-methyl-8-oxa-2-azaspiro[4.5]decane moiety, identified as compound 41 in a study focused on monoacylglycerol lipase (MGLL) inhibitors.[1] This compound demonstrated a favorable metabolic stability profile.

Compound IDStructureIntrinsic Clearance (Clint) in HLM (µL/min/mg protein)Reference
41 2-methyl-8-oxa-2-azaspiro[4.5]decane derivative23[1]
20 Morpholine-containing analogue20[1]
23 Positional isomer of 20 114[1]
28 (ABX-1431) Pyrrolidine analogue (clinical candidate)16[1]

Table 1: Comparative Metabolic Stability of a 2-methyl-8-oxa-2-azaspiro[4.5]decane derivative and related compounds in human liver microsomes.

Causality Behind Experimental Choices: The use of human liver microsomes is a standard and cost-effective initial screen for metabolic stability.[1] It provides a good indication of a compound's susceptibility to metabolism by cytochrome P450 (CYP) enzymes, which are the major enzymes responsible for the metabolism of most drugs. The intrinsic clearance (Clint) value is a direct measure of the metabolic activity of the liver enzymes towards the compound. A lower Clint value generally suggests higher metabolic stability and a potentially longer in vivo half-life.

The data in Table 1 suggests that the 2-methyl-8-oxa-2-azaspiro[4.5]decane derivative (41 ) possesses good metabolic stability, with a Clint value comparable to the optimized clinical candidate 28 (ABX-1431) and the stable morpholine analogue 20 .[1] This highlights the potential of the 8-Oxa-2-azaspiro[4.5]decane scaffold to impart metabolic robustness to drug candidates.

Experimental Workflow: Microsomal Metabolic Stability Assay

Caption: Workflow for a typical in vitro metabolic stability assay using human liver microsomes.

Intestinal Permeability: The Caco-2 Assay

For orally administered drugs, the ability to permeate the intestinal epithelium is a prerequisite for absorption into the systemic circulation. The Caco-2 cell permeability assay is a widely accepted in vitro model that mimics the human intestinal barrier. The apparent permeability coefficient (Papp) is the key parameter derived from this assay, with higher values indicating better permeability.

While specific Caco-2 data for a series of 8-Oxa-2-azaspiro[4.5]decane derivatives is not available in the public domain, we can infer potential permeability characteristics based on the properties of similar spirocyclic structures. Generally, spirocyclic scaffolds, by increasing the sp3 character and three-dimensionality of a molecule, can lead to improved physicochemical properties that favor permeability, such as optimized lipophilicity and reduced molecular planarity.

Logical Relationship: Factors Influencing Caco-2 Permeability

Caco-2 Permeability Factors cluster_compound Compound Properties cluster_outcome Permeability Outcome cluster_transport Transport Mechanisms Lipophilicity Lipophilicity (LogP/LogD) Passive Passive Diffusion Lipophilicity->Passive Influences MW Molecular Weight MW->Passive Influences PSA Polar Surface Area PSA->Passive Influences HBD Hydrogen Bond Donors HBD->Passive Influences Permeability Caco-2 Permeability (Papp) Passive->Permeability Contributes to Active Active Transport (Uptake/Efflux) Active->Permeability Contributes to

Caption: Key physicochemical properties of a compound that influence its Caco-2 permeability.

For novel 8-Oxa-2-azaspiro[4.5]decane derivatives, it is crucial to experimentally determine their Caco-2 permeability to understand their potential for oral absorption.

Experimental Protocol: Caco-2 Permeability Assay

A detailed, step-by-step methodology for conducting a Caco-2 permeability assay is as follows:

  • Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as Lucifer Yellow.

  • Dosing Solution Preparation: The test compound is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES) at a specific concentration.

  • Permeability Assay (Apical to Basolateral):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) chambers of the Transwell® insert.

    • The basolateral chamber is filled with fresh transport buffer.

    • The dosing solution containing the test compound is added to the apical chamber.

    • The plate is incubated at 37°C with gentle shaking.

    • Samples are collected from the basolateral chamber at predefined time points.

  • Permeability Assay (Basolateral to Apical - for efflux assessment): The process is reversed, with the dosing solution added to the basolateral chamber and samples collected from the apical chamber.

  • Sample Analysis: The concentration of the test compound in the collected samples is quantified using a suitable analytical method, typically LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of permeation of the drug across the cells.

    • A is the surface area of the filter membrane.

    • C0 is the initial concentration of the drug in the donor chamber.

Aqueous Solubility

Aqueous solubility is a critical determinant of drug absorption and formulation. Poor solubility can lead to low bioavailability and challenges in developing suitable dosage forms.

While specific solubility data for a broad range of 8-Oxa-2-azaspiro[4.5]decane derivatives is scarce in the public literature, the presence of the oxygen and nitrogen atoms in the spirocyclic core is expected to contribute to improved aqueous solubility compared to their purely carbocyclic counterparts. The ability to form hydrogen bonds with water is a key factor in enhancing solubility.

It is highly recommended that the kinetic and thermodynamic solubility of any novel 8-Oxa-2-azaspiro[4.5]decane derivatives be determined early in the drug discovery process.

Experimental Protocol: Kinetic Solubility Assay (Nephelometry)

  • Stock Solution Preparation: A concentrated stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO).

  • Assay Plate Preparation: The DMSO stock solution is serially diluted in a microplate.

  • Addition of Aqueous Buffer: An aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) is added to each well.

  • Incubation: The plate is incubated at room temperature for a set period (e.g., 2 hours) to allow for precipitation of the compound.

  • Measurement: The turbidity of each well is measured using a nephelometer, which detects light scattering caused by precipitated particles.

  • Data Analysis: The kinetic solubility is determined as the concentration at which a significant increase in light scattering is observed.

Plasma Protein Binding

The extent to which a drug binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution, metabolism, and excretion. Only the unbound (free) fraction of a drug is pharmacologically active and available to interact with its target and be cleared from the body.

The structural features of 8-Oxa-2-azaspiro[4.5]decane derivatives, including their lipophilicity and the presence of ionizable groups, will influence their plasma protein binding characteristics. It is essential to determine the percentage of unbound drug to accurately interpret in vitro potency data and to predict the in vivo pharmacokinetic profile.

The rapid equilibrium dialysis (RED) assay is a commonly used and reliable method for determining plasma protein binding.

Experimental Workflow: Rapid Equilibrium Dialysis (RED) Assay

Caption: A schematic representation of the rapid equilibrium dialysis (RED) assay workflow.

Conclusion and Future Directions

The 8-Oxa-2-azaspiro[4.5]decane scaffold holds significant promise in drug discovery due to its unique three-dimensional structure. The limited available data suggests that derivatives of this scaffold can possess favorable metabolic stability. However, a comprehensive understanding of the in vitro ADME properties of this chemical class requires more systematic investigation.

For researchers working with 8-Oxa-2-azaspiro[4.5]decane derivatives, the following recommendations are crucial:

  • Early and Comprehensive ADME Profiling: Conduct a full panel of in vitro ADME assays, including metabolic stability, Caco-2 permeability, aqueous solubility, and plasma protein binding, for any new series of compounds.

  • Establish Structure-ADME Relationships (SAR): Systematically modify the scaffold and its substituents to understand how these changes impact the ADME profile. This will enable the rational design of compounds with optimized pharmacokinetic properties.

  • Comparative Analysis: Benchmark the ADME properties of novel derivatives against known drugs or clinical candidates with similar therapeutic targets to gauge their potential for success.

By embracing a data-driven approach to ADME optimization, the full potential of the 8-Oxa-2-azaspiro[4.5]decane scaffold can be unlocked, paving the way for the development of novel and effective therapeutics.

References

  • Cravatt, B. F., et al. (2017). Identification of ABX-1431, a Selective Inhibitor of Monoacylglycerol Lipase and Clinical Candidate for Treatment of Neurological Disorders. Journal of Medicinal Chemistry, 60(16), 7013-7029. [Link]

Sources

A Head-to-Head Comparison of 8-Oxa-2-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds that offer three-dimensionality and favorable physicochemical properties is perpetual. Spirocyclic systems, characterized by two rings sharing a single atom, have emerged as a compelling structural motif, offering a rigid yet spatially diverse framework that can enhance biological activity and selectivity.[1][2][3][4][5] Among these, oxa-azaspiro[4.5]decanes, which incorporate both oxygen and nitrogen heteroatoms, represent a versatile class of building blocks. The constitutional isomerism within this scaffold, specifically the placement of the heteroatoms, can profoundly influence the molecule's properties and its potential applications in medicine.

This guide provides a head-to-head comparison of two key isomers: 8-Oxa-2-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane . We will delve into their synthesis, physicochemical properties, and established biological activities, supported by experimental data and protocols, to offer researchers, scientists, and drug development professionals a comprehensive understanding of their distinct characteristics and potential as starting points for novel therapeutic agents.

Synthesis: Crafting the Spirocyclic Core

The synthetic accessibility of a scaffold is a critical consideration in any drug discovery program. Here, we compare the synthetic routes to 8-Oxa-2-azaspiro[4.5]decane and 1-Oxa-8-azaspiro[4.5]decane, highlighting the strategic differences dictated by the heteroatom arrangement.

Synthesis of 8-Oxa-2-azaspiro[4.5]decane

A convenient synthesis for 8-Oxa-2-azaspiro[4.5]decane has been developed from commercially available starting materials.[6] The general strategy involves the construction of the piperidine ring onto a pre-existing tetrahydropyran core.

Tetrahydropyran-4-carbonitrile Tetrahydropyran-4-carbonitrile Intermediate_1 α-alkylation Tetrahydropyran-4-carbonitrile->Intermediate_1 1. LDA, THF, -78 °C 2. 1-bromo-2-chloroethane Intermediate_2 Reduction & Cyclization Intermediate_1->Intermediate_2 Raney Nickel, H2 MeOH, NH3 8-Oxa-2-azaspiro[4.5]decane 8-Oxa-2-azaspiro[4.5]decane Intermediate_2->8-Oxa-2-azaspiro[4.5]decane Intramolecular cyclization N-Boc-4-piperidone N-Boc-4-piperidone Spirohydantoin Spirohydantoin intermediate N-Boc-4-piperidone->Spirohydantoin KCN, (NH4)2CO3 EtOH/H2O, 60 °C Oxazolidinone 1-Oxa-8-(Boc)azaspiro [4.5]decan-3-one Spirohydantoin->Oxazolidinone Glycolic Acid, H2SO4 Toluene, Reflux Deprotection 1-Oxa-8-azaspiro [4.5]decan-3-one Oxazolidinone->Deprotection 4M HCl in Dioxane DCM, 0 °C to rt Final_Product 1-Oxa-8-azaspiro[4.5]decane Deprotection->Final_Product Reduction (e.g., LiAlH4) cluster_0 1-Oxa-8-azaspiro[4.5]decane Derivatives Scaffold 1-Oxa-8-azaspiro[4.5]decane M1_Agonist M1 Muscarinic Agonist Scaffold->M1_Agonist Sigma1_Ligand Sigma-1 Receptor Ligand Scaffold->Sigma1_Ligand Cognitive_Enhancement Cognitive Enhancement (Alzheimer's Disease) M1_Agonist->Cognitive_Enhancement Neuroprotection Neuroprotection Sigma1_Ligand->Neuroprotection PET_Imaging PET Imaging of CNS Sigma1_Ligand->PET_Imaging cluster_1 8-Oxa-2-azaspiro[4.5]decane Derivatives Scaffold_2 8-Oxa-2-azaspiro[4.5]decane MAGL_Inhibitor MAGL Inhibitor Scaffold_2->MAGL_Inhibitor Analgesia Analgesia MAGL_Inhibitor->Analgesia Anti-inflammatory Anti-inflammatory Effects MAGL_Inhibitor->Anti-inflammatory Neuroprotection_2 Neuroprotection MAGL_Inhibitor->Neuroprotection_2

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 8-Oxa-2-azaspiro[4.5]decane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, this guide provides an in-depth technical comparison and experimental framework for assessing the cross-reactivity of 8-Oxa-2-azaspiro[4.5]decane derivatives. This class of spirocyclic compounds presents a unique three-dimensional architecture, offering the potential for high target specificity and improved physicochemical properties. However, ensuring this selectivity is paramount to mitigating off-target effects and advancing safe and effective therapeutics.

The Imperative for Selectivity: Why Cross-Reactivity Profiling Matters

The introduction of a spirocyclic scaffold, such as the 8-Oxa-2-azaspiro[4.5]decane core, is a strategic design element in modern medicinal chemistry. By constraining the conformational flexibility of a molecule, these scaffolds can enhance binding affinity to the intended biological target.[1] This rigidity can also be key to achieving high selectivity by fitting precisely into a specific binding pocket, thereby reducing interactions with unintended targets.[2][3] However, "potential" is a key word; rigorous experimental validation is essential. Undesired off-target interactions are a primary cause of drug development failure, leading to toxicity and unforeseen side effects.[4] A comprehensive cross-reactivity profile is therefore not merely a regulatory requirement but a foundational component of a successful drug discovery program.

This guide will walk through a comparative analysis of hypothetical 8-Oxa-2-azaspiro[4.5]decane derivatives, illustrating how to generate and interpret selectivity data. We will then provide detailed, field-proven protocols for key assays that form the backbone of a robust cross-reactivity assessment.

Comparative Analysis of Representative 8-Oxa-2-azaspiro[4.5]decane Derivatives

To illustrate the process of cross-reactivity profiling, let us consider a hypothetical set of 8-Oxa-2-azaspiro[4.5]decane derivatives, each designed with a distinct primary target in mind. The goal is to determine their selectivity by assessing their activity against a panel of related and unrelated off-targets.

Hypothetical Derivatives and Their Primary Targets:

  • Compound A: Designed as a potent and selective inhibitor of Monoacylglycerol Lipase (MGLL) for potential applications in neurological disorders.

  • Compound B: Developed as a selective antagonist for the Muscarinic M1 Receptor (M1) , aimed at treating cognitive deficits.

  • Compound C: Synthesized as an inhibitor of Vanin-1 (VNN1) , an enzyme implicated in inflammatory conditions.

The following tables represent the type of data that a comprehensive cross-reactivity profiling campaign would generate.

Table 1: On-Target Potency and Selectivity Against Key Off-Targets

CompoundPrimary TargetIC50/Ki (nM) vs. Primary TargetOff-Target 1IC50/Ki (nM) vs. Off-Target 1Off-Target 2IC50/Ki (nM) vs. Off-Target 2Selectivity Ratio (Off-Target 1 / Primary Target)
Compound A MGLL15FAAH>10,000ABHD6850>667
Compound B M1 Receptor25M2 Receptor1,250M3 Receptor2,00050
Compound C Vanin-150PCSK9>20,000hERG>30,000>400

Data is hypothetical and for illustrative purposes.

Table 2: Broader Kinase Selectivity Panel (Example for a Hypothetical Kinase Inhibitor Derivative)

Kinase Target% Inhibition at 1 µM
Primary Kinase Target X 98%
Kinase A15%
Kinase B<10%
Kinase C22%
... (panel of >400 kinases)...

Data is hypothetical and for illustrative purposes.

Table 3: Early Safety and ADME Profiling

CompoundhERG Inhibition (IC50, µM)CYP3A4 Inhibition (IC50, µM)Cytotoxicity (HepG2, CC50, µM)
Compound A >30>25>50
Compound B 2215>50
Compound C >30>2545

Data is hypothetical and for illustrative purposes.

The Experimental Workflows: Generating High-Integrity Selectivity Data

The following section details the methodologies for generating the kind of data presented above. The choice of assay is critical and depends on the target class and the stage of the drug discovery process.

Target Engagement and Selectivity Profiling

Rationale: CETSA is a powerful method for verifying direct target engagement in a cellular environment.[5] It relies on the principle that a ligand binding to its target protein stabilizes it against thermal denaturation. This assay is invaluable for confirming that a compound interacts with its intended target in a physiological context and can be expanded to a proteome-wide level (Thermal Proteome Profiling) to uncover off-targets in an unbiased manner.[5]

Experimental Workflow Diagram:

CETSA_Workflow cluster_prep Cell Preparation cluster_heating Thermal Challenge cluster_lysis Protein Extraction cluster_analysis Quantification cell_culture 1. Culture Cells treatment 2. Treat with Compound or Vehicle cell_culture->treatment heating 3. Heat to a Range of Temperatures treatment->heating lysis 4. Cell Lysis heating->lysis centrifugation 5. Centrifuge to Separate Soluble and Aggregated Proteins lysis->centrifugation western_blot 6. Western Blot or Mass Spectrometry centrifugation->western_blot data_analysis 7. Analyze Protein Levels and Generate Melt Curves western_blot->data_analysis

Caption: CETSA workflow for assessing target engagement.

Step-by-Step Protocol:

  • Cell Culture: Plate cells expressing the target of interest and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with the 8-Oxa-2-azaspiro[4.5]decane derivative at various concentrations or a vehicle control for a defined period (e.g., 1-2 hours) at 37°C.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or using a lysis buffer.

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Quantification: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.

Rationale: Competitive binding assays are a gold standard for quantifying the affinity of a test compound for a specific receptor or enzyme.[3] They are particularly useful for G-protein coupled receptors (GPCRs) and other targets where a radiolabeled or fluorescently-labeled ligand with known binding characteristics is available. The assay measures the ability of the unlabeled test compound to displace the labeled ligand, from which the inhibitory constant (Ki) can be calculated.

Step-by-Step Protocol (Example for a GPCR Target):

  • Membrane Preparation: Prepare cell membranes from a cell line overexpressing the target receptor.

  • Assay Setup: In a 96-well plate, add the cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-NMS for muscarinic receptors), and a range of concentrations of the 8-Oxa-2-azaspiro[4.5]decane derivative.

  • Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioactivity.

  • Scintillation Counting: Place the filter mats in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Fit the data to a one-site competition model to determine the IC50 value, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Rationale: For derivatives that may target kinases, either intentionally or unintentionally, a broad kinome scan is essential. Many kinase inhibitors show promiscuity due to the conserved nature of the ATP-binding pocket.[6] Services like KINOMEscan™ employ a competition binding assay format to quantitatively measure the interactions between a test compound and a large panel of kinases (often over 400), providing a comprehensive overview of its selectivity.[7]

Experimental Workflow Diagram:

KinomeScan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification cluster_analysis Data Analysis immobilized_kinase 1. Kinase-tagged Phage or DNA-tagged Kinase test_compound 2. Add Test Compound immobilized_kinase->test_compound labeled_ligand 3. Add Labeled Reference Ligand test_compound->labeled_ligand incubation 4. Incubate to Reach Equilibrium labeled_ligand->incubation capture 5. Capture Kinase Complexes incubation->capture quantify 6. Quantify Labeled Ligand Signal capture->quantify calc_inhibition 7. Calculate % Inhibition quantify->calc_inhibition dendrogram 8. Visualize as a Dendrogram (TREEspot™) calc_inhibition->dendrogram

Caption: Kinome scanning workflow for selectivity profiling.

Early Safety and ADME Profiling

A comprehensive cross-reactivity profile also includes an early assessment of potential liabilities that can derail a project.

Rationale: Inhibition of the hERG potassium channel is a major cause of drug-induced cardiac arrhythmia (Torsade de Pointes).[8] Early assessment of hERG liability is a critical safety checkpoint. Automated patch-clamp electrophysiology is the gold standard for this measurement.

Step-by-Step Protocol (Automated Patch Clamp):

  • Cell Preparation: Use a stable cell line expressing the hERG channel (e.g., HEK293 cells).

  • Automated Patch Clamp: Plate the cells onto the specialized plate of an automated patch-clamp system (e.g., QPatch or SyncroPatch).

  • Compound Application: The system will establish a whole-cell patch clamp configuration and apply a specific voltage protocol to elicit hERG currents.[9] A vehicle control is applied first, followed by sequentially increasing concentrations of the test compound.

  • Data Acquisition: The system records the hERG channel current in real-time.

  • Data Analysis: The percentage of current inhibition at each concentration is calculated, and an IC50 value is determined.

Rationale: Inhibition of major CYP enzymes (e.g., CYP3A4, 2D6, 2C9, 2C19, 1A2) is a primary cause of drug-drug interactions.[10] These assays measure the potential of a compound to inhibit the metabolic activity of key CYP isoforms.

Step-by-Step Protocol (LC-MS/MS-based):

  • Incubation: Incubate human liver microsomes (a source of CYP enzymes) with a specific probe substrate for each CYP isoform and a range of concentrations of the test compound.

  • Reaction Quenching: After a set incubation time (e.g., 10-15 minutes), stop the reaction by adding a quenching solution (e.g., acetonitrile).

  • Metabolite Quantification: Centrifuge the samples to pellet the protein and analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the formation of the specific metabolite from the probe substrate.

  • Data Analysis: Compare the rate of metabolite formation in the presence of the test compound to the vehicle control. Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.[7]

Rationale: General cytotoxicity assays provide an early indication of a compound's potential to cause cell death, which is a fundamental aspect of its safety profile.[11]

Step-by-Step Protocol (e.g., MTT Assay in HepG2 cells):

  • Cell Plating: Seed HepG2 cells (a human liver cell line) in a 96-well plate and allow them to attach.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compound for a specified period (e.g., 24-48 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the purple solution using a plate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the CC50 (cytotoxic concentration 50%) value.

Conclusion: Synthesizing the Data for a Go/No-Go Decision

The ultimate goal of this comprehensive profiling is to build a multi-parameter picture of each 8-Oxa-2-azaspiro[4.5]decane derivative. An ideal candidate will exhibit high potency for its primary target, a significant selectivity window over biologically related off-targets, and a clean profile in early safety assays. For instance, Compound A in our hypothetical example would be a promising lead due to its high potency and excellent selectivity over other serine hydrolases, coupled with a clean safety profile. Conversely, Compound B , while showing some selectivity for M1 over M2, has a less ideal hERG profile that would need to be addressed through further medicinal chemistry optimization.

By systematically applying these validated experimental workflows and critically analyzing the resulting data, drug development teams can make informed, data-driven decisions, prioritizing compounds with the highest probability of success while mitigating the risks associated with poor selectivity and off-target toxicity.

References

  • Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. [Link]

  • Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling. Frontiers in Chemistry. [Link]

  • Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules. [Link]

  • Recommended voltage protocols to study drug-cardiac ion channel interactions using recombinant cell lines. FDA. [Link]

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery. [Link]

  • hERG Safety | Cyprotex ADME-Tox Solutions. Evotec. [Link]

  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • GPCR-radioligand binding assays. Methods in Cell Biology. [Link]

  • WO2021139775A1 - Pyridone compound and application.
  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. NCBI. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Targeting Monoacylglycerol Lipase in Pursuit of Therapies for Neurological and Neurodegenerative Diseases. MDPI. [Link]

  • Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Taylor & Francis Online. [Link]

  • The prospect of substrate-based kinase inhibitors to improve target selectivity and overcome drug resistance. Royal Society of Chemistry. [Link]

  • Assay conditions for GPCR radioligand competition binding assays. ResearchGate. [Link]

  • Predicting Toxicity in Drug Development. Pharmaceutical Technology. [Link]

  • Multicomponent Direct Assembly of N-Heterospirocycles Facilitated by Visible-Light-Driven Photocatalysis. NCBI. [Link]

  • Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Malaria World. [Link]

  • BIA 10-2474. Wikipedia. [Link]

  • Synthesis of 8-oxa-2-azaspiro[4.5]decane. ResearchGate. [Link]

  • Advancing Drug Discovery: The Role of In Vitro Toxicity Assays. IT Medical Team. [Link]

  • Measuring and interpreting the selectivity of protein kinase inhibitors. NCBI. [Link]

  • WO2018011681A1 - Novel pyrimidine carboxamides as inhibitors of vanin-1 enzyme.
  • Chapter 16: Spirocycles as Privileged Structural Motifs in Medicinal Chemistry. Books. [Link]

  • In vitro toxicity model: Upgrades to bridge the gap between preclinical and clinical research. Taylor & Francis Online. [Link]

  • Off-Target Profiling. Creative Biolabs. [Link]

  • US20240083873A1 - Pyrimidine carboxamide compound and application thereof.

Sources

Safety Operating Guide

Navigating the Disposal of 8-Oxa-2-azaspiro[4.5]decane Oxalate: A Guide to Safe and Compliant Laboratory Practices

Author: BenchChem Technical Support Team. Date: January 2026

I. Core Principles of Chemical Waste Management

The foundational principle of chemical disposal is risk mitigation. For 8-Oxa-2-azaspiro[4.5]decane oxalate, this involves recognizing the potential hazards associated with both the heterocyclic spiro structure and the oxalate counter-ion. Spiro compounds can exhibit a range of biological activities and potential toxicities, while soluble oxalate salts are known to be harmful if swallowed and can cause skin and eye irritation.[1][2][3] Therefore, this compound must be treated as hazardous waste.[1]

Key Safety Considerations:

  • Hazard Identification: Assumed to be harmful if swallowed, a skin and eye irritant, and potentially harmful to aquatic life.[1]

  • Incompatibility: Avoid contact with strong oxidizing agents.[2][3]

  • Primary Disposal Route: Collection by a licensed hazardous waste disposal service is mandatory.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

II. Personal Protective Equipment (PPE): The First Line of Defense

Before handling this compound in any capacity, including for disposal, the appropriate personal protective equipment must be worn. This is a non-negotiable aspect of laboratory safety.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.[4]Protects against splashes and airborne particles that could cause serious eye irritation or damage.[1]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[1]
Protective Clothing A lab coat, closed-toe shoes, and long pants.Minimizes the risk of skin exposure to spills.
Respiratory Protection May be required if there is a risk of generating dust or aerosols. Consult your institution's safety officer.[4]Protects against inhalation, which may cause respiratory tract irritation.[1]

III. Step-by-Step Disposal Protocol

The following procedure outlines the systematic process for the safe collection and disposal of this compound waste.

1. Waste Segregation and Collection:

  • Designated Waste Container: Use a clearly labeled, leak-proof container designated for "Hazardous Chemical Waste." The container must be compatible with the chemical.

  • Labeling: The label must include:

    • The words "Hazardous Waste"[5]

    • The full chemical name: "this compound"

    • The approximate concentration and quantity

    • The date of accumulation

    • The name of the principal investigator and laboratory location[5]

  • Waste Stream: This waste should be segregated as a non-halogenated organic solid waste. Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) department.

2. Storage of Chemical Waste:

  • Location: Store the waste container in a designated satellite accumulation area within the laboratory.[6] This area should be near the point of generation and under the control of laboratory personnel.[6]

  • Container Management: Keep the waste container securely closed at all times, except when adding waste.[6]

  • Secondary Containment: It is best practice to place the primary waste container within a larger, chemically resistant secondary container to mitigate the impact of potential leaks or spills.

3. Arranging for Disposal:

  • Contact EHS: Once the waste container is nearly full, or in accordance with your institution's guidelines, contact your Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Documentation: Complete any required waste pickup forms accurately and completely.

DisposalWorkflow cluster_prep Preparation cluster_collection Waste Collection cluster_storage Interim Storage cluster_disposal Final Disposal A Identify this compound waste B Wear appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Select a designated, compatible 'Hazardous Waste' container B->C D Label container with full chemical name, concentration, date, and lab details C->D E Place waste in the container D->E F Securely close the container E->F G Store in a designated satellite accumulation area F->G H Use secondary containment G->H I Contact Environmental Health & Safety (EHS) or licensed waste contractor for pickup H->I J Complete all required waste disposal documentation I->J

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-Oxa-2-azaspiro[4.5]decane oxalate
Reactant of Route 2
Reactant of Route 2
8-Oxa-2-azaspiro[4.5]decane oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.